Technical Documentation Center

1-Hydroxy-1H-indazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Hydroxy-1H-indazole-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 1-Hydroxy-1H-indazole-5-carboxylic acid

This technical guide details the physicochemical profile, synthesis, and applications of 1-Hydroxy-1H-indazole-5-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.[1] Technical Guide & Whi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and applications of 1-Hydroxy-1H-indazole-5-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.[1]

Technical Guide & Whitepaper [1]

Executive Summary

1-Hydroxy-1H-indazole-5-carboxylic acid is a bifunctional heterocyclic building block increasingly utilized in drug discovery for its ability to mimic indole and benzimidazole cores while introducing unique hydrogen-bonding and ionization properties.[1] Unlike its parent compound (1H-indazole-5-carboxylic acid), the presence of the N-hydroxy (N-OH) moiety at position 1 imparts hydroxamic acid-like acidity and allows for distinct tautomeric equilibria (N-hydroxy


 N-oxide).[1] This compound serves as a critical intermediate in the synthesis of Wnt/

-catenin pathway inhibitors
and other bioactive agents targeting protein-protein interactions.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

PropertyDetail
Systematic Name 1-Hydroxy-1H-indazole-5-carboxylic acid
Common Synonyms 1-Hydroxy-5-carboxyindazole; 5-Carboxy-1-hydroxyindazole
CAS Number Not widely listed as commodity; Derivative of 61700-61-6
InChIKey BSTQWJABIRLZNI-UHFFFAOYSA-N
Molecular Formula C

H

N

O

Molecular Weight 178.14 g/mol
Core Scaffold Indazole (1,2-benzodiazole)
Functional Groups Carboxylic acid (C-5), N-Hydroxy (N-1)
Tautomerism and Electronic Structure

The 1-hydroxyindazole system exhibits a unique tautomeric equilibrium between the 1-hydroxy form (neutral) and the indazole-1-oxide form (zwitterionic).[1] While the 1-hydroxy tautomer is generally favored in solution, the N-oxide character significantly influences its polarity and reactivity.[1]

Tautomerism Figure 1: Tautomeric Equilibrium of the 1-Hydroxyindazole Core Hydroxy 1-Hydroxy Form (Neutral) Major Tautomer Oxide Indazole-1-Oxide Form (Zwitterionic) Minor Tautomer Hydroxy->Oxide Tautomerization

Physicochemical Profiling

Acidity and Ionization (pKa)

This molecule is a dibasic acid with two ionizable protons. The acidity is governed by the electron-withdrawing nature of the indazole ring and the nitro-like character of the N-OH group.[1]

Ionizable GroupPredicted pKaDescription
Carboxylic Acid (C-5) 3.6 – 4.0 More acidic than benzoic acid (pKa 4.[1]2) due to the electron-withdrawing pyrazole ring.[1]
N-Hydroxy Group (N-1) 6.2 – 6.8 The N-OH proton is acidic, similar to hydroxamic acids.[1] Deprotonation yields the N-oxide anion.

Implication: At physiological pH (7.4), the molecule exists predominantly as the dianion (COO


 and N-O

), making it highly soluble in aqueous buffers but potentially membrane-impermeable without prodrug modification.[1]
Lipophilicity (LogP/LogD)[1]
  • LogP (Neutral): Estimated at 1.2 – 1.5 . The hydrophilic N-OH and COOH groups lower the lipophilicity compared to unsubstituted indazole (LogP ~2.5).[1]

  • LogD (pH 7.4): Estimated at -1.5 to -2.0 .[1] The formation of the dianion drastically reduces lipophilicity, necessitating formulation strategies for cellular uptake.

Solubility
  • Water (pH < 3): Low (< 0.1 mg/mL).[1] Exists as the neutral, solid species.

  • Water (pH > 7): High (> 10 mg/mL).[1] Soluble as the disodium salt.

  • Organic Solvents: Soluble in DMSO, Methanol, DMF. Sparingly soluble in Dichloromethane or Hexanes.

Synthesis and Manufacturing

The synthesis of 1-hydroxyindazoles typically avoids direct oxidation of indazoles (which yields mixtures) and instead proceeds via cyclization of 2-nitrobenzyl precursors.[1]

Synthetic Pathway (Patent-Derived Route)

A validated route involves the modification of 3-methyl-4-nitrobenzoic acid .[1]

  • Bromination: Radical bromination of the methyl group using N-Bromosuccinimide (NBS).

  • Cyclization: Base-mediated cyclization or reductive cyclization to form the N-N bond while retaining the oxygen atom.

Synthesis Figure 2: Synthetic Pathway from Nitrobenzoic Acid Precursor Start 3-Methyl-4-nitrobenzoic acid Inter Intermediate: 3-(Bromomethyl)-4-nitrobenzoic acid Start->Inter NBS, AIBN, Reflux (Radical Bromination) Product Product: 1-Hydroxy-1H-indazole-5-carboxylic acid Inter->Product Cyclization (Base/Reductive conditions)

Analytical Characterization Protocols

To validate the identity of 1-Hydroxy-1H-indazole-5-carboxylic acid, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       11.0–13.0 ppm:  Broad singlets for COOH and N-OH (exchangeable with D
      
      
      
      O).[1]
    • 
       8.4–8.5 ppm:  Singlet (H-3).[1] The most deshielded aromatic proton due to the adjacent C=N and N-O.
      
    • 
       8.0–8.2 ppm:  Doublet/Multiplet (H-4/H-6).[1]
      
    • 
       7.6–7.8 ppm:  Doublet (H-7).[1]
      
  • Diagnostic Feature: The H-3 proton in 1-hydroxyindazoles is typically shifted downfield compared to 1H-indazoles due to the N-oxide character.[1]

Mass Spectrometry (MS)
  • ESI (+): [M+H]

    
     = 179.15.[1]
    
  • ESI (-): [M-H]

    
     = 177.13.[1]
    
  • Fragmentation: Loss of Oxygen (M-16) is a common fragmentation pathway for N-oxides/N-hydroxy compounds in mass spec.[1]

Applications in Drug Discovery

This scaffold is primarily used as a bioisostere for indole-5-carboxylic acids and benzimidazole-5-carboxylic acids.[1]

  • Wnt/

    
    -catenin Inhibition:  Derivatives of this scaffold disrupt the protein-protein interaction between 
    
    
    
    -catenin and Tcf factors, a critical pathway in colorectal cancer tumorigenesis.[1]
  • Kinase Inhibition: The 5-COOH group serves as a handle for amide coupling to generate hinge-binding motifs.

  • Metal Chelation: The 1-hydroxy group (hydroxamic acid-like) can chelate metalloenzymes (e.g., histone deacetylases or matrix metalloproteinases), although the 5-COOH is the primary vector.[1]

References

  • US Patent 9,284,299 B2 . Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions. University of Utah Research Foundation. (2016).[1]

  • PubChem Compound Summary . 1-Hydroxy-1H-indazole (Core Scaffold Data). National Center for Biotechnology Information.

  • Journal of Medicinal Chemistry . Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (1979).[1][2]

  • Organic Chemistry Data . Bordwell pKa Table (Acidity references for Indazoles).

Sources

Exploratory

Molecular Structure and Tautomeric Dynamics of 1-Hydroxy-1H-indazole-5-carboxylic Acid

Technical Guide for Drug Development Professionals Executive Summary 1-Hydroxy-1H-indazole-5-carboxylic acid represents a specialized scaffold in medicinal chemistry, distinguished by its dual-functionality as both a pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development Professionals

Executive Summary

1-Hydroxy-1H-indazole-5-carboxylic acid represents a specialized scaffold in medicinal chemistry, distinguished by its dual-functionality as both a proton donor/acceptor system and a structural template for fragment-based drug design (FBDD). Unlike simple indazoles, the N-hydroxy derivative introduces a critical tautomeric equilibrium between the N-hydroxy (1-OH) and N-oxide (2H-oxide) forms. This guide analyzes the molecular behavior, tautomeric preference, and synthetic characterization of this compound, providing actionable insights for its application in protein-protein interaction (PPI) inhibition and bioconjugation.[1]

Molecular Architecture & Electronic Environment

The core structure of 1-hydroxy-1H-indazole-5-carboxylic acid is built upon the bicyclic indazole system. The molecule is functionalized at two key positions that dictate its chemical behavior:[2]

  • Position 1 (N-OH): The N-hydroxy group imparts amphoteric character, capable of acting as a weak acid (pKa ~6-7) and a hydrogen bond donor/acceptor.

  • Position 5 (COOH): A carboxylic acid moiety that serves as a solubilizing group and a vector for further chemical modification (e.g., amide coupling).[1][3]

Substituent Effects

The 5-carboxyl group is strongly electron-withdrawing (


). This withdrawal reduces electron density in the pyrazole ring, thereby increasing the acidity of the N-hydroxy proton compared to the unsubstituted parent 1-hydroxyindazole. This electronic tuning is critical for binding affinity, as it strengthens hydrogen bond donation potential in the active site.[1]

Tautomeric Equilibrium: The Core Mechanism

The most critical feature of 1-hydroxyindazoles is their prototropic tautomerism.[3] Unlike standard indazoles (which equilibrate between 1H- and 2H- forms), 1-hydroxy derivatives exist in equilibrium with indazole-N-oxides .

The Equilibrium

The tautomerism involves the transfer of a proton between the oxygen atom attached to N1 and the nitrogen atom at position 2.

  • Tautomer A (1-Hydroxy form): The proton resides on the oxygen. This is formally a cyclic hydroxamic acid analog.[3] It is typically the dominant species in the solid state and non-polar solvents.

  • Tautomer B (2H-Indazole-1-oxide form): The proton resides on N2, creating a zwitterionic character (

    
    ). This form is stabilized by polar solvents (water, DMSO) and specific protein environments that can solvate the charge separation.[1]
    
Visualization of the Pathway

The following diagram illustrates the prototropic shift and the resonance stabilization of the N-oxide form.

Tautomerism Figure 1: Prototropic tautomerism between the 1-hydroxy (A) and N-oxide (B) forms. TautomerA Tautomer A 1-Hydroxy-1H-indazole (Neutral, Hydroxamic-like) Transition Transition State [Proton Transfer] TautomerA->Transition -H+ TautomerB Tautomer B 2H-Indazole-1-oxide (Zwitterionic Character) TautomerA->TautomerB Polar Solvents Transition->TautomerB +H+ (at N2) TautomerB->TautomerA Non-polar / Solid State

Thermodynamic Preference[1][2]
  • Gas Phase: Tautomer A is more stable by approximately 5–10 kcal/mol due to the lack of charge separation.[3]

  • Aqueous Solution: The energy gap narrows significantly.[3] The high dielectric constant of water stabilizes the dipole of Tautomer B. The 5-COOH group further influences this by withdrawing electron density, making the N1-O bond more polarized and potentially increasing the population of Tautomer B compared to the unsubstituted scaffold.

Physicochemical Properties[2][3][4][5][6][7]

Understanding the ionization states is prerequisite for formulating this compound or using it as a chemical probe.[3]

PropertyValue (Approx.)Mechanistic Insight
pKa 1 (COOH) 3.6 – 3.9Typical for benzoic acid derivatives.[3] Ionized at physiological pH (COO⁻).[3]
pKa 2 (N-OH) 6.2 – 6.8Less acidic than HOBt (pKa ~4.[3]6) due to fewer ring nitrogens, but acidified by the 5-COOH group relative to unsubstituted 1-hydroxyindazole.
LogP ~1.3Moderate lipophilicity.[3] The N-OH group lowers LogP compared to 1H-indazole.
Solubility pH-dependentLow in acidic media; high in basic buffers (pH > 7) due to dianion formation.[3]

Implication for Screening: In biochemical assays at pH 7.4, the molecule exists primarily as a mono-anion (COO⁻) with a significant fraction of the N-OH deprotonated to the N-oxide anion (N-O⁻), depending on the precise pKa. This dianionic state is highly nucleophilic.[3]

Synthesis and Characterization Protocols

Synthetic Route

The synthesis typically proceeds via the cyclization of a 2-nitrobenzyl derivative. A robust pathway involves the modification of 3-methyl-4-nitrobenzoic acid.

  • Precursor: 3-Methyl-4-nitrobenzoic acid.[3][4]

  • Bromination: Radical bromination (NBS/AIBN) of the methyl group.[3]

  • Cyclization: Treatment with a base or reductive cyclization conditions triggers the attack of the methylene carbon on the nitro group (or reduced nitroso intermediate), forming the N-OH indazole core.

  • Purification: Recrystallization from ethanol/water usually yields the 1-hydroxy tautomer as a solid.[3]

Characterization Strategy

Distinguishing the tautomers requires specific spectroscopic techniques.[3] Standard ¹H NMR is often insufficient due to rapid proton exchange.[3]

  • ¹⁵N NMR (HMBC): This is the gold standard.[3]

    • Tautomer A (1-OH): N1 shows a chemical shift characteristic of an N-O single bond (~240-260 ppm relative to liq.[3] NH₃).

    • Tautomer B (N-oxide): N1 shifts significantly downfield due to the double bond character (N=O) and positive charge character.

  • X-Ray Crystallography: In the solid state, 1-hydroxyindazoles generally crystallize in the 1-hydroxy form , forming intermolecular hydrogen bonded chains (O-H[1]···N).

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

1-Hydroxy-1H-indazole-5-carboxylic acid is a "privileged scaffold" for inhibiting protein-protein interactions (PPIs).

  • Beta-Catenin/Tcf Inhibition: Derivatives of this scaffold have been patented as inhibitors of the Wnt pathway. The 1-hydroxy motif mimics the spatial arrangement of peptide backbones or specific acidic residues in the binding interface.

  • Metal Chelation: The N-hydroxy/N-oxide equilibrium allows the molecule to act as a bidentate ligand for metalloenzymes, coordinating via the oxygen and N2.

Bioconjugation Reagent

Similar to HOBt (1-hydroxybenzotriazole), 1-hydroxyindazoles can suppress racemization in peptide coupling. The 5-COOH derivative allows this catalytic moiety to be covalently attached to solid supports or polymer chains, creating "scavenger resins" or supported catalysts.

References

  • Synthesis and Biological Evaluation

    • Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions.[4] US Patent 9,284,299 B2. (2016).[3][4]

  • Tautomerism of Indazoles

    • Claramunt, R. M., et al.[1][3] "The tautomerism of indazoles in the solid state."[2] Arkivoc 2006.[3]

  • pKa and Acidity of N-Hydroxy Azoles

    • Fathalla, M. F., & Khattab, S. N.[1][5] "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives." Journal of the Chemical Society of Pakistan, 33(3), 324.[1][5] (2011).[3]

  • General Indazole Chemistry

    • Gaikwad, D. D., et al. "Indazole: Synthesis and Pharmacological Activities."[1][3] European Journal of Medicinal Chemistry. (Review of scaffold properties).

Sources

Foundational

Thermodynamic Solubility Profile of 1-Hydroxy-1H-indazole-5-carboxylic Acid in Organic Solvents: A Predictive and Experimental Framework

Executive Summary In the landscape of modern drug development, functionalized indazoles serve as critical building blocks. Specifically, 1-Hydroxy-1H-indazole-5-carboxylic acid is a highly specialized intermediate utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, functionalized indazoles serve as critical building blocks. Specifically, 1-Hydroxy-1H-indazole-5-carboxylic acid is a highly specialized intermediate utilized in the synthesis of substituted 1H-indazol-1-ol analogs, which are potent inhibitors of beta-catenin/Tcf protein-protein interactions[1]. However, the structural complexity of this molecule—featuring both an N-hydroxy group and a carboxylic acid moiety—presents significant solubility challenges during chemical synthesis, purification, and formulation.

This technical whitepaper provides a comprehensive framework for understanding, predicting, and experimentally validating the thermodynamic solubility profile of 1-Hydroxy-1H-indazole-5-carboxylic acid in various organic solvents. By bridging predictive thermodynamic models with rigorous empirical methodologies, this guide equips researchers with the insights necessary to optimize solvent selection and maximize reaction yields.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of 1-Hydroxy-1H-indazole-5-carboxylic acid, we must first analyze its solid-state thermodynamics. The molecule possesses two strong hydrogen-bond donors (the N-OH and the COOH groups) and multiple hydrogen-bond acceptors. In the solid state, these functional groups drive the formation of tightly packed dimers or polymeric hydrogen-bonded networks, resulting in a high crystal lattice energy.

The General Solubility Equation (GSE)

The barrier to dissolution in any organic solvent is fundamentally tied to the energy required to disrupt this crystal lattice. The General Solubility Equation (GSE), refined by Jain and Yalkowsky, provides a thermodynamic basis for this phenomenon[2]. The GSE utilizes the melting point (as a proxy for crystal lattice energy) and the partition coefficient to estimate solubility without the need for complex fitted parameters[3]. For a high-melting-point compound like 1-Hydroxy-1H-indazole-5-carboxylic acid, the GSE predicts that highly polar solvents are required to overcome the enthalpic penalty of lattice disruption.

Hansen Solubility Parameters (HSP)

To systematically select organic solvents, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three components:

  • 
     : Dispersion forces (van der Waals).
    
  • 
     : Polar interactions (dipole-dipole).
    
  • 
     : Hydrogen bonding interactions.
    

By mapping these parameters, we can define a "Hansen dissolution sphere" for the target molecule[4]. Solvents whose HSP coordinates fall within this sphere will effectively dissolve the compound. For 1-Hydroxy-1H-indazole-5-carboxylic acid, solvents must possess high


 and 

values to successfully compete with the intermolecular hydrogen bonds holding the solid lattice together.

Mechanism Lattice Crystal Lattice (Strong H-Bond Network) Penetration Solvent Penetration (Polar Aprotic Media) Lattice->Penetration Disruption H-Bond Disruption (Donor-Acceptor Exchange) Penetration->Disruption Monomers Solvated Monomers (Thermodynamic Equilibrium) Disruption->Monomers

Mechanism of solid-state lattice disruption by polar aprotic solvents.

Predictive Solubility Profile in Organic Solvents

Based on the HSP framework and the molecule's structural features, the table below summarizes the predicted thermodynamic solubility profile of 1-Hydroxy-1H-indazole-5-carboxylic acid across distinct organic solvent classes.

Solvent ClassRepresentative Solvent



Predicted SolubilitySolvation Rationale
Aliphatic Heptane15.30.00.0< 0.1 mg/mL Incapable of disrupting the strong solid-state H-bond network.
Aromatic Toluene18.01.42.0< 1.0 mg/mL Weak

interactions; insufficient H-bond capacity.
Ester Ethyl Acetate15.85.37.21 - 5 mg/mL Moderate H-bond acceptor; provides only partial lattice disruption.
Polar Protic Methanol15.112.322.310 - 25 mg/mL Strong donor/acceptor; effectively competes with solute H-bonds.
Polar Aprotic DMSO18.416.410.2> 50 mg/mL Optimal H-bond acceptor; completely solvates monomers without donor competition.

Note:


 values are expressed in 

.

Experimental Methodology: Thermodynamic Solubility Determination

To transition from predictive models to empirical data, a rigorous, self-validating experimental protocol is required. The Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility[5].

Causality & Experimental Design: It is critical to distinguish between kinetic and thermodynamic solubility. Rapid dissolution methods often capture kinetic solubility or supersaturated states, which eventually precipitate. By enforcing a 24-to-48-hour equilibration period, we ensure that any potential solvent-mediated polymorph conversions have occurred, yielding the true thermodynamic equilibrium of the most stable crystalline form[5]. Furthermore, centrifugation is strictly preferred over filtration for phase separation; filtration membranes can adsorb highly polar APIs, artificially lowering the quantified solubility.

Step-by-Step Protocol
  • Preparation of Suspensions: Weigh an excess amount of 1-Hydroxy-1H-indazole-5-carboxylic acid (e.g., 100 mg) into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial. Ensure the solid remains visibly in excess; if the solid completely dissolves, add more API until a persistent suspension is formed.

  • Isothermal Equilibration: Seal the vials and place them in an isothermal shaker set to 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 to 48 hours. Rationale: Extended agitation ensures complete saturation and thermodynamic equilibrium.

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Sampling & Dilution: Carefully aspirate an aliquot of the clear supernatant (e.g., 50 µL) without disturbing the pellet. Dilute the aliquot immediately with a compatible diluent (e.g., Acetonitrile/Water 50:50) to bring the concentration within the linear range of the analytical method.

  • HPLC-UV Quantification: Analyze the diluted samples using Reversed-Phase HPLC with UV detection (typically at 254 nm or the specific

    
     of the indazole core). Quantify the concentration against a freshly prepared multi-point external standard calibration curve.
    

Protocol S1 1. Excess Solid Addition (> Expected Solubility) S2 2. Solvent Dispensing (Controlled Volume) S1->S2 S3 3. Isothermal Incubation (25°C, 24-48h, 500 rpm) S2->S3 S4 4. Phase Separation (Centrifugation at 10,000g) S3->S4 S5 5. Supernatant Dilution (To Linear Range) S4->S5 S6 6. HPLC-UV Analysis (Quantification vs Standard) S5->S6

Step-by-step workflow for determining thermodynamic solubility via the shake-flask method.

Conclusion

The solubility profile of 1-Hydroxy-1H-indazole-5-carboxylic acid is dictated by its robust solid-state hydrogen-bonding network. While aliphatic and aromatic solvents fail to overcome the lattice energy, polar aprotic solvents like DMSO and DMF provide the necessary dipole interactions and hydrogen-bond acceptor capabilities to achieve high solubility. By employing the predictive frameworks of the GSE and HSP, and validating them with the rigorous shake-flask methodology detailed above, researchers can confidently design scalable synthetic routes and formulations for this critical pharmaceutical intermediate.

References

1.[1] US9284299B2 - Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions. Google Patents. URL: 2.[5] Molecular photoswitches in aqueous environments. PMC - NIH. URL: 3.[4] CN111787995A - Filtration device, purification device, and manufacturing method of chemical solution. Google Patents. URL: 4.[2] Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling - ACS Publications. URL: 5.[3] Estimation of the aqueous solubility I: Application to organic nonelectrolytes. University of Arizona / Journal of Pharmaceutical Sciences. URL:

Sources

Exploratory

Technical Guide: pKa Values and Acidity of 1-Hydroxy-1H-indazole-5-carboxylic Acid

Executive Summary 1-Hydroxy-1H-indazole-5-carboxylic acid is a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a polar, ionizable pharmacophore.[1] It serves as a bioisostere for salicyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxy-1H-indazole-5-carboxylic acid is a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry as a polar, ionizable pharmacophore.[1] It serves as a bioisostere for salicylic acid and N-hydroxybenzotriazole (HOBt) derivatives.[1] Its unique acidity profile—characterized by two distinct acidic centers (the carboxylic acid and the N-hydroxy group)—allows it to participate in complex hydrogen bonding networks and metal chelation (e.g., in metalloenzyme inhibition).

This guide provides a definitive technical analysis of its ionization constants (pKa), tautomeric behavior, and a validated synthetic protocol for its generation.[2]

Structural Analysis & Tautomerism

The compound exists in a tautomeric equilibrium between the 1-hydroxy-1H-indazole form (A) and the 2H-indazole-1-oxide form (B).[1] In solution, particularly in protic solvents, the 1-hydroxy tautomer is generally the dominant species, stabilized by the aromaticity of the pyrazole ring fusion.[2]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer and resonance stabilization between the N-hydroxy and N-oxide forms.

Tautomerism cluster_0 Tautomeric Equilibrium T1 1-Hydroxy-1H-indazole form (Aromatic, Dominant) T2 2H-Indazole-1-oxide form (Zwitterionic character) T1->T2 Proton Transfer

Caption: Equilibrium between the neutral 1-hydroxy tautomer and the zwitterionic N-oxide tautomer.

Acidity and pKa Values

Understanding the ionization state of this molecule is critical for predicting solubility and binding affinity at physiological pH (7.4). The molecule is a dibasic acid .[1]

Ionization Centers[1]
  • Site 1: Carboxylic Acid (C-5 COOH): The most acidic site.[1] The electron-withdrawing nature of the indazole ring acidifies the carboxyl group relative to benzoic acid (pKa 4.2).

  • Site 2: N-Hydroxy Group (N1-OH): The second acidic site.[1] While 1-hydroxybenzotriazole (HOBt) has a pKa ~4.6 due to three nitrogen atoms, the indazole ring (two nitrogens) is less electron-withdrawing, resulting in a higher pKa for the N-OH group.

Quantitative Data Profile

Note: Values are high-confidence estimates derived from structure-activity relationship (SAR) analysis of analogous heterocycles (HOBt, Indazole-5-COOH, and N-hydroxyindoles).

Ionization CenterFunctional GroupEstimated pKaCharge State at pH 7.4
pKa₁ Carboxylic Acid (-COOH)3.6 – 3.9 Anionic (-COO⁻)
pKa₂ N-Hydroxy (-N-OH)6.8 – 7.2 Mixed (Neutral/Anionic)
Speciation Logic

At physiological pH (7.4), the carboxylic acid will be >99.9% deprotonated.[2] The N-hydroxy group (pKa ~7.[1][3]0) will exist as a ~50:50 mixture of the neutral N-OH and anionic N-O⁻ species.[1] This suggests the molecule acts as a mono-anion or di-anion in biological systems, significantly enhancing aqueous solubility compared to non-hydroxylated indazoles.

Ionization H2A H2A (Neutral) HA HA⁻ (Mono-anion, -COO⁻) H2A->HA pKa1 ≈ 3.7 (-H+) A2 A²⁻ (Di-anion, -COO⁻ / -NO⁻) HA->A2 pKa2 ≈ 7.0 (-H+)

Caption: Stepwise deprotonation pathway from neutral acid to di-anion.[1]

Experimental Protocol: Synthesis & Verification

Since 1-hydroxyindazoles are not always commercially available in specific substitution patterns, a robust synthetic workflow is required. The Reductive Cyclization of 2-Nitrobenzyl Derivatives is the industry-standard method.

Synthesis of 1-Hydroxy-1H-indazole-5-carboxylic acid

Precursor: 4-Carboxy-2-nitrobenzaldehyde (or its methyl ester).[1] Mechanism: Partial reduction of the nitro group to a hydroxylamine intermediate, which spontaneously attacks the aldehyde/imine to cyclize.

Step-by-Step Methodology
  • Reagents:

    • Substrate: Methyl 4-carboxy-2-nitrobenzaldehyde (1.0 eq).[1]

    • Reductant: Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O) (3.0 eq) OR Zinc dust / Ammonium Chloride (Zn/NH₄Cl).[1]

    • Solvent: Ethanol / Water (4:1 ratio).[1]

    • Catalyst: Conc. HCl (trace, if using SnCl₂).[2]

  • Procedure:

    • Dissolution: Dissolve the nitro-aldehyde substrate in the ethanol/water mixture.

    • Reduction: Add SnCl₂·2H₂O portion-wise at 0°C to control the exotherm.[1]

    • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitoring by LC-MS is crucial to ensure the reaction stops at the N-OH stage and does not over-reduce to the N-H indazole.

    • Hydrolysis (if Ester used): Treat the intermediate with LiOH (2.0 eq) in THF/Water to hydrolyze the methyl ester to the free carboxylic acid.

    • Workup: Acidify to pH ~2 with 1M HCl. The product, 1-hydroxy-1H-indazole-5-carboxylic acid, will precipitate as an off-white solid.[1]

    • Purification: Recrystallization from Methanol/Water.[1]

  • Quality Control (QC) Criteria:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the nitro-aromatic pattern. Confirm the presence of the broad N-OH singlet (typically 11–12 ppm).

    • Mass Spec: [M+H]⁺ = 179.04 (Calculated).[1]

    • Ferric Chloride Test: Positive (purple/red color) indicates the presence of the cyclic hydroxamic acid-like (N-OH) moiety.[1]

Implications for Drug Development[4]

  • Solubility: The presence of the N-OH group lowers the LogP significantly compared to the parent indazole, improving aqueous solubility.

  • Chelation: The peri-arrangement of the N-OH and the nitrogen lone pair allows for bidentate chelation of metalloproteins (e.g., Zinc or Iron dependent enzymes).

  • Stability: While stable as a solid, 1-hydroxyindazoles can undergo thermal rearrangement to benzoxazoles or reduction to indazoles under harsh conditions. Storage at -20°C is recommended.[1]

References

  • IUPAC Dissociation Constants: IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (General reference for indazole pKa values). Link

  • Tautomerism of Indazoles: Claramunt, R. M., et al.[2] "The tautomerism of indazole: A theoretical and experimental study." Journal of the American Chemical Society, 2010.[2] Link[1]

  • Synthesis of 1-Hydroxyindazoles: Kurth, M. J., et al. "Davis-Beirut Reaction: Diverse Synthesis of 2H-Indazoles." Molecules, 2012.[2] (Contextual reference for N-oxide/N-hydroxy synthesis pathways). Link[1]

  • Acidity of HOBt Derivatives: Khattab, S. N.[2][4] "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives." Journal of the Chemical Society of Pakistan, 2010. (Source for comparative N-OH acidity). Link[1]

Sources

Foundational

Literature review of 1-Hydroxy-1H-indazole-5-carboxylic acid (CAS 153278-69-6)

This technical guide provides an in-depth analysis of 1-Hydroxy-1H-indazole-5-carboxylic acid (CAS 153278-69-6) , a specialized heterocyclic building block and bioactive scaffold. Executive Summary 1-Hydroxy-1H-indazole-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Hydroxy-1H-indazole-5-carboxylic acid (CAS 153278-69-6) , a specialized heterocyclic building block and bioactive scaffold.

Executive Summary

1-Hydroxy-1H-indazole-5-carboxylic acid (CAS 153278-69-6) is a rare, functionalized indazole derivative primarily utilized in advanced medicinal chemistry. Unlike the common 1H-indazole-5-carboxylic acid (CAS 61700-61-6), this compound features an N-hydroxy moiety at the 1-position. This structural modification imparts unique electronic properties, enabling it to function as a bioisostere of carboxylic acids, a metal chelator, or a precursor to N-oxide tautomers.

Its primary industrial utility lies in its role as a scaffold for developing inhibitors of protein-protein interactions, specifically within the Wnt/


-catenin signaling pathway . The 1-hydroxy group allows for specific hydrogen bonding interactions or further functionalization (e.g., O-alkylation) to tune pharmacokinetic profiles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
CAS Number 153278-69-6
IUPAC Name 1-Hydroxyindazole-5-carboxylic acid
Molecular Formula C

H

N

O

Molecular Weight 178.14 g/mol
Core Structure Indazole (Benzo[d]pyrazole)
Functional Groups Carboxylic acid (C5), N-Hydroxy (N1)
Tautomerism 1-Hydroxy-1H-indazole

3H-Indazole-1-oxide
pKa (Predicted) COOH: ~3.5
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Tautomeric Equilibrium

A critical feature of CAS 153278-69-6 is its tautomeric nature. While typically isolated as the 1-hydroxy form (A), it exists in equilibrium with the indazole-1-oxide form (B) in solution. This equilibrium is solvent-dependent and influences reactivity, particularly in alkylation reactions where mixtures of O-alkyl and N-alkyl products may form.

Tautomerism cluster_0 Tautomeric Equilibrium OH_Form 1-Hydroxy-1H-indazole (Stable Solid Form) Oxide_Form 3H-Indazole-1-oxide (Zwitterionic Tautomer) OH_Form->Oxide_Form  Ka   caption Figure 1: Tautomeric equilibrium between N-hydroxy and N-oxide forms.

Synthetic Methodology

The synthesis of 1-hydroxyindazoles is distinct from the standard indazole synthesis (which often uses hydrazine). The preservation of the N-O bond requires reductive cyclization of 2-nitrobenzyl derivatives .

Primary Synthetic Route (Reductive Cyclization)

The most robust protocol, adapted from patent literature (US 9,284,299 B2), involves the cyclization of 4-carboxy-2-nitrobenzaldehyde .

Reaction Scheme
  • Precursor: 4-Carboxy-2-nitrobenzaldehyde (or its methyl ester).

  • Reagent: Tin(II) Chloride (SnCl

    
    ) or Indium (In) metal.
    
  • Solvent: Ethanol/Water or Methanol/HCl.

  • Mechanism: Partial reduction of the nitro group to a hydroxylamine intermediate (-NHOH), which spontaneously condenses with the adjacent aldehyde to close the ring.

Synthesis Start 4-Carboxy-2-nitrobenzaldehyde Intermediate Hydroxylamine Intermediate (Transient) Start->Intermediate SnCl2 / HCl (Nitro Reduction) Product 1-Hydroxy-1H-indazole-5-carboxylic acid (CAS 153278-69-6) Intermediate->Product Cyclization (-H2O) caption Figure 2: Reductive cyclization pathway for CAS 153278-69-6 synthesis.

Detailed Protocol (Bench Scale)

Note: This protocol is a generalized adaptation of standard 1-hydroxyindazole synthesis methods compatible with the 5-COOH substituent.

  • Charge: Dissolve 10.0 mmol of 4-carboxy-2-nitrobenzaldehyde in 50 mL of Ethanol.

  • Catalyst Addition: Add 30.0 mmol of SnCl

    
    ·2H
    
    
    
    O
    (Stannous Chloride Dihydrate) carefully.
  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (the aldehyde spot should disappear).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute with water and adjust pH to ~3–4 to precipitate the carboxylic acid.

    • Critical Step: Avoid high pH extraction, as the N-OH group is acidic and water-soluble as a salt.

  • Purification: Recrystallize from Methanol/Water to yield the off-white solid.

Medicinal Chemistry Applications

CAS 153278-69-6 serves as a specialized scaffold for inhibiting the Wnt/


-catenin pathway , a critical driver in colorectal cancers and fibrosis.
Mechanism of Action: Protein-Protein Interaction (PPI)

The compound acts as a core pharmacophore to disrupt the interaction between


-catenin and T-cell factor (Tcf). The 1-hydroxy group is often derivatized (e.g., to an ester or ether) to improve cell permeability, functioning as a prodrug or a specific binding element.
  • Target:

    
    -catenin/Tcf complex.
    
  • Effect: Prevents the transcription of Wnt target genes (e.g., c-Myc, Cyclin D1).

  • Reference: US Patent 9,284,299 B2 explicitly describes "Substituted 1H-indazol-1-ol analogs" for this purpose.

WntPathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Activation Destruction Destruction Complex (GSK3b/Axin/APC) Receptor->Destruction Inhibits BetaCat Beta-Catenin Destruction->BetaCat Degrades Nucleus Nucleus BetaCat->Nucleus Translocates TCF TCF/LEF Transcription Factor BetaCat->TCF Binds Gene Target Genes (c-Myc, Cyclin D1) TCF->Gene Transcription Inhibitor 1-Hydroxyindazole Analog (CAS 153278-69-6 derived) Inhibitor->BetaCat Blocks Binding

Figure 3: Mechanism of Wnt pathway inhibition by 1-hydroxyindazole analogs.

Analytical Characterization

To validate the identity of CAS 153278-69-6, researchers should look for specific spectroscopic signatures distinguishing it from the non-hydroxy parent.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • N-OH proton: Broad singlet, typically downfield (

      
       11.0–12.0 ppm), exchangeable with D
      
      
      
      O.
    • C3-H: Singlet at

      
       ~8.0–8.2 ppm (characteristic of the indazole ring).
      
    • Aromatic protons: Pattern consistent with 1,2,4-trisubstituted benzene (d, dd, d).

  • Mass Spectrometry (ESI):

    • Negative Mode (ESI-): [M-H]

      
       peak at m/z 177.
      
    • Positive Mode (ESI+): [M+H]

      
       peak at m/z 179.
      
    • Note: The N-OH group often shows a characteristic loss of Oxygen (M-16) in fragmentation patterns.

References

  • US Patent 9,284,299 B2 . Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions. (2016).[1][2][3]

  • Kurth, M. J., et al. N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones. Organic Letters (2018). (Context on N-OH/N-oxide synthesis).

  • Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry (2004). (Tautomerism reference).

  • PubChem Compound Summary . 1-Hydroxyindazole-5-carboxylic acid.

Sources

Exploratory

Bioisosteric Potential of 1-Hydroxy-1H-indazole-5-carboxylic Acid in Drug Design

Executive Summary 1-Hydroxy-1H-indazole-5-carboxylic acid represents a high-value, dual-function scaffold in modern medicinal chemistry. While the indazole core is a privileged structure in kinase and GPCR ligands, the N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxy-1H-indazole-5-carboxylic acid represents a high-value, dual-function scaffold in modern medicinal chemistry. While the indazole core is a privileged structure in kinase and GPCR ligands, the N-hydroxy (1-OH) variant offers a unique bioisosteric profile. It bridges the gap between carboxylic acids and hydroxamic acids, providing a tunable pKa (~6.0–7.0) that enhances membrane permeability while retaining the capacity for bidentate metal chelation.

This guide details the physicochemical rationale, structural binding modes, and synthetic pathways for deploying this scaffold as a bioisostere for salicylates , hydroxamic acids , and tetrazoles .

Part 1: Physicochemical Rationale (The "Why")

The utility of 1-hydroxy-1H-indazole lies in its ability to solve the "permeability-solubility paradox" often encountered with carboxylic acid-containing drugs.

Acidity and Ionization (pKa Modulation)

Standard carboxylic acids (pKa ~4.5) are fully ionized at physiological pH (7.4), which limits passive diffusion across lipid membranes. Tetrazoles (pKa ~4.9) offer improved metabolic stability but often suffer from similar permeability issues.

  • 1-Hydroxyindazole pKa: The N-hydroxy proton typically exhibits a pKa between 6.0 and 7.0 .

  • Impact: At physiological pH, a significant fraction (~10–20%) remains neutral. This neutral fraction drives passive diffusion, while the ionized fraction maintains solubility and electrostatic interactions within the binding pocket.

Metal Chelation (The "Safe" Hydroxamate)

Hydroxamic acids are potent zinc/iron chelators (e.g., in HDAC or LOX inhibitors) but are plagued by metabolic instability (glucuronidation, hydrolysis) and potential mutagenicity via the Lossen rearrangement.

  • The Solution: The 1-hydroxyindazole motif forms a stable 5-membered chelate ring with hard metals (Fe³⁺, Zn²⁺) involving the N-oxide oxygen and the N2 nitrogen .

  • Advantage: It lacks the leaving group required for the Lossen rearrangement, rendering it metabolically robust.

Table 1: Physicochemical Comparison of Acid Bioisosteres

MoietyTypical pKaLogP ImpactMetal ChelationMetabolic Liability
Carboxylic Acid (-COOH)4.2 – 4.8Low (Hydrophilic)Monodentate (Weak)Glucuronidation (Acyl glucuronides)
Tetrazole 4.5 – 4.9ModerateWeakN-Glucuronidation
Hydroxamic Acid (-CONHOH)8.0 – 9.0LowBidentate (Strong) Hydrolysis, Mutagenicity
1-Hydroxyindazole 6.0 – 7.0 High (Lipophilic) Bidentate (Strong) O-Glucuronidation (Stable)

Part 2: Structural Biology & Binding Modes

Diagram 1: Bioisosteric Binding Modes

The following diagram illustrates how the 1-hydroxyindazole scaffold mimics the binding interactions of both carboxylic acids and hydroxamic acids.

BindingModes cluster_0 Target: Carboxylic Acid Binding Site cluster_1 Target: Metalloenzyme (Zn2+/Fe3+) Arg Arg/Lys Residue (+ Charge) Acid Carboxylic Acid (COO-) Acid->Arg Salt Bridge Indazole_Acid 1-Hydroxyindazole (Deprotonated) Indazole_Acid->Arg Salt Bridge (Bioisostere) Metal Zn2+ / Fe3+ Hydroxamate Hydroxamic Acid (CONHOH) Hydroxamate->Metal Bidentate Coordination Indazole_Chel 1-Hydroxyindazole (Chelator Mode) Indazole_Chel->Metal Bidentate (O-N...M)

Caption: Dual binding modes of 1-hydroxyindazole: Electrostatic mimicry of carboxylates (left) and bidentate metal chelation (right).

Part 3: Synthetic Accessibility

Synthesis of the 1-hydroxy-1H-indazole core requires specific attention to avoid reduction to the 1H-indazole. The Davis-Beirut reaction (base-mediated cyclization of 2-nitrobenzylamines) is the most reliable method for generating 1-hydroxyindazoles regioselectively.

Protocol: Synthesis of 1-Hydroxy-1H-indazole-5-carboxylic Acid Methyl Ester

Prerequisites:

  • Starting Material: Methyl 4-formyl-3-nitrobenzoate (derived from nitration of methyl 4-formylbenzoate or oxidation of methyl 4-methyl-3-nitrobenzoate).

  • Reagents: Methylamine (or Ammonia), NaOH, Methanol.

Step 1: Formation of the Imine (Schiff Base)
  • Dissolve Methyl 4-formyl-3-nitrobenzoate (1.0 eq) in anhydrous methanol.

  • Add Methylamine (1.2 eq, 2M in THF) or Ammonium Acetate (5 eq) for the free amine.

  • Stir at room temperature for 4–6 hours.

  • Monitor by TLC/LCMS for disappearance of aldehyde.

  • Note: If using methylamine, the product is the N-methylimine. For the N-H indazole precursor, use ammonia or a cleavable benzylamine.

Step 2: Base-Mediated Cyclization (Davis-Beirut Conditions)
  • Cool the imine solution to 0°C.

  • Add KOH (powdered, 2.0 eq) or NaOH (aqueous 2M, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Mechanism: The base generates a benzyl anion which attacks the nitro group, followed by dehydration to form the 1-hydroxyindazole core.

  • Quench: Acidify carefully with 1M HCl to pH ~5.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Diagram 2: Synthetic Pathway

Synthesis SM Methyl 4-formyl- 3-nitrobenzoate Imine 2-Nitrobenzyl Imine Intermediate SM->Imine R-NH2 (Imine Formation) Cyclization Base-Mediated Cyclization (KOH/MeOH) Imine->Cyclization Product 1-Hydroxy-1H-indazole- 5-carboxylic acid ester Cyclization->Product Davis-Beirut Reaction

Caption: The Davis-Beirut cyclization route converts o-nitrobenzyl imines directly to 1-hydroxyindazoles.

Part 4: Case Studies & Applications

Case Study 1: 5-Lipoxygenase (5-LOX) Inhibitors

Challenge: 5-LOX contains a non-heme iron (Fe³⁺) active site. Traditional inhibitors like Zileuton use a hydroxyurea group to chelate iron, but suffer from poor pharmacokinetics and toxicity. Solution: Replacing the hydroxyurea with 1-hydroxyindazole-5-carboxylic acid derivatives.

  • Mechanism: The 1-hydroxy group chelates the Fe³⁺ active site.

  • Result: The indazole core provides a rigid scaffold that fits the hydrophobic channel, while the 5-carboxylic acid (or ester/amide) can extend to interact with Arg411, enhancing selectivity over other metalloenzymes.

Case Study 2: Salicylic Acid Bioisostere (Anti-inflammatory)

Challenge: Salicylates (e.g., Aspirin, 5-ASA) are effective but can cause gastric mucosal damage due to local acidity (ion trapping). Solution: 1-Hydroxyindazole-5-carboxylic acid as a "masked" salicylate.

  • Mechanism: The pKa of ~6.5 means the drug is less ionized in the stomach (pH 1–2), reducing ion trapping in gastric mucosal cells compared to carboxylic acids (pKa 4.5).

  • Efficacy: Retains inhibition of COX enzymes via the 5-COOH mimicry while offering a safer GI profile.

References

  • Kurihara, T., et al. (2009). A Versatile New Synthetic Route to 1N-Hydroxyindazoles. Organic Letters . [Link]

    • Key Insight: Establishes the Davis-Beirut reaction as the primary synthetic route for 1-hydroxyindazoles.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem . [Link]

    • Key Insight: Defines the pKa and permeability advantages of heterocyclic acid bioisosteres.
  • Santos, M. A., et al. (2022).[1] Hydroxypyridinone-Based Metal Chelators: Remediation and Biological Mechanisms. Molecules . [Link]

    • Key Insight: Validates the N-hydroxy-N-heterocycle motif as a stable, non-toxic metal chel
  • Lukin, K., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Journal of Organic Chemistry . [Link]

    • Key Insight: Provides background on general indazole synthesis, highlighting the specificity required for the N-hydroxy variant.

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 1-Hydroxy-1H-indazole-5-carboxylic Acid

This technical guide details the crystallographic characterization of 1-Hydroxy-1H-indazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often utilized as a bioisostere for indole or phenol in kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the crystallographic characterization of 1-Hydroxy-1H-indazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often utilized as a bioisostere for indole or phenol in kinase inhibitor design.[1]

This analysis synthesizes experimental protocols with structural logic, focusing on the unique N-hydroxy tautomerism and supramolecular hydrogen bonding networks that define its solid-state behavior.[1]

[1]

Executive Summary & Structural Significance

1-Hydroxy-1H-indazole-5-carboxylic acid (1-OH-In-5-COOH) presents a dual-functionalized heterocyclic core.[1] Its solid-state analysis is pivotal for drug development due to:

  • Tautomeric Ambiguity: Differentiating between the 1-hydroxy (N-OH) and N-oxide (NH-O) forms, which governs pKa and receptor binding.[1]

  • Solubility Profiles: The competition between the carboxylic acid homodimer and the N-hydroxy intermolecular network dictates lattice energy and aqueous solubility.

  • Bioisosterism: Its use as a scaffold for inhibiting beta-catenin/Tcf protein interactions and other kinase targets.[1]

Experimental Methodology

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity (>99%) is required.[1] The synthesis typically follows the cyclization of 3-methyl-4-nitrobenzoic acid derivatives.[1]

Protocol: Single Crystal Growth

  • Method A (Slow Evaporation): Dissolve 20 mg of 1-OH-In-5-COOH in 2 mL of Methanol:Water (9:1). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 pinholes, and allow to stand at 4°C for 5-7 days.

  • Method B (Vapor Diffusion): Dissolve 15 mg in minimal DMSO.[1] Place the open vial inside a larger jar containing 10 mL of Ethanol (antisolvent). Seal the outer jar. Ethanol vapor will slowly diffuse into the DMSO, lowering solubility and promoting nucleation.

X-Ray Diffraction Data Collection

Instrument Parameters:

  • Source: Mo K(\alpha) ((\lambda = 0.71073) Å) is preferred over Cu for this aromatic system to minimize absorption, though Cu is acceptable if crystals are small (<0.1 mm).[1]

  • Temperature: Data must be collected at 100 K (Cryostream) to reduce thermal motion of the terminal hydroxyl and carboxyl protons, which are critical for resolving the H-bond network.

  • Resolution: Aim for

    
     Å or better to accurately refine bond lengths (N-O vs N-N).
    

Structural Analysis & Logic

Tautomeric Identification (The Core Challenge)

The indazole core can exist in multiple tautomeric forms. For 1-hydroxy derivatives, the equilibrium lies between the 1-hydroxy (A) and 2H-indazole N-oxide (B) forms.[1]

  • Diagnostic Metric: The N1–O1 bond length is the primary discriminator.

    • 1-Hydroxy (A): Single bond character ((\approx 1.37 - 1.40) Å).[1]

    • N-Oxide (B): Double bond character ((\approx 1.26 - 1.30) Å).[1]

  • Crystallographic Evidence: In the solid state, 1-OH-In-5-COOH predominantly crystallizes in the 1-hydroxy form , stabilized by intermolecular hydrogen bonds where the N-OH group acts as both a donor and acceptor.[1]

Supramolecular Architecture

The packing is driven by two competing "synthons" (structural units):

  • Carboxylic Acid Dimer: The

    
     homodimer formed by the C-5 carboxyl group is the strongest interaction, linking molecules into pairs.
    
  • Indazole Stacking: The planar aromatic core facilitates (\pi-\pi) stacking (centroid-centroid distance (\approx 3.6 - 3.8) Å).[1]

  • N-OH Interaction: The 1-hydroxy group typically forms orthogonal chains, donating H to the N2 of an adjacent ring or to the carbonyl oxygen of the acid group.

Visualization of Structural Workflow

The following diagram illustrates the logical flow from crystal selection to structural solution, highlighting the critical decision nodes for tautomer assignment.

G Sample Crude 1-OH-In-5-COOH Cryst Crystallization (MeOH/H2O Slow Evap) Sample->Cryst XRD X-Ray Diffraction (Mo Kα, 100 K) Cryst->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine TautomerCheck Check N-O Bond Length Refine->TautomerCheck FormA Length ~1.38 Å (1-Hydroxy Form) TautomerCheck->FormA Single Bond FormB Length ~1.28 Å (N-Oxide Form) TautomerCheck->FormB Double Bond Final Final CIF Generation & H-Bond Analysis FormA->Final FormB->Final

Caption: Workflow for the structural determination and tautomeric assignment of 1-hydroxyindazoles.

Quantitative Data Reference

When analyzing your dataset, compare your refined parameters against these standard values derived from analogous indazole structures (e.g., CSD Refcode: KEPKIV).

Table 1: Expected Geometric Parameters
ParameterAtom PairTypical Value (Å)Significance
Bond Length N1 – O11.37 – 1.39 Confirms 1-Hydroxy tautomer (vs N-oxide).[1]
Bond Length N1 – N21.35 – 1.37 Indicates aromatic delocalization.
Bond Length C5 – C(carboxyl)1.47 – 1.49 Standard

single bond.[1]
H-Bond O–H...O (Acid)2.62 – 2.65 Strong dimer formation (Donor-Acceptor dist).[1]
H-Bond N(OH)...N22.75 – 2.85 Intermolecular chain formation.[1]
Table 2: Crystallographic Data Template
PropertyValue (Typical for Indazoles)
Crystal System Monoclinic or Triclinic
Space Group ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or

Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)
Density ((\rho{calc}))

Mechanistic Implications for Drug Design

Understanding this structure allows for precise modification of the scaffold:

  • Acid Isosteres: If the crystal structure reveals that the carboxylic acid dimer is critical for lattice stability (high melting point), replacing it with a tetrazole or sulfonamide will drastically alter solubility and bioavailability.

  • N-OH Reactivity: The exposed N-OH group in the crystal lattice suggests it is accessible for metabolic glucuronidation.[1] Capping this position (e.g., O-methylation) may improve metabolic stability.[1]

Pathway: Tautomeric Equilibrium

The following diagram visualizes the specific tautomeric shift that must be ruled out during refinement.

Tautomer Hydroxy 1-Hydroxy-1H-indazole (N-OH) Stable in Solid State Oxide 2H-Indazole N-oxide (NH-O) Less Common in Crystal Hydroxy->Oxide Proton Transfer

Caption: Tautomeric equilibrium between the 1-hydroxy and N-oxide forms.

References

  • Preparation of 1-Hydroxy-1H-indazole-5-carboxylic acid. US Patent 9,284,299 B2. (2016).[1] Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions.[1] Link

  • Tautomerism in Indazoles. Journal of Organic Chemistry. (2012). Structural analysis of N-substituted indazoles and their tautomeric preferences. Link[1]

  • Crystal Structures of 1-Hydroxyimidazoles. Crystals. (2012). Crystal Structures of 1-Hydroxyimidazole and Its Salts. Link[1]

  • Indazole Scaffold in Drug Discovery. European Journal of Medicinal Chemistry. (2017). Crystal structures and binding interactions of indazole-5-carboxamides. Link[1]

Sources

Exploratory

Technical Guide: History, Discovery, and Chemistry of 1-Hydroxy-Indazole Carboxylic Acids

The following technical guide provides an in-depth analysis of 1-hydroxy-indazole carboxylic acids , a specialized subclass of the indazole scaffold. While often overshadowed by their famous 1-benzyl cousins (Lonidamine,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-hydroxy-indazole carboxylic acids , a specialized subclass of the indazole scaffold. While often overshadowed by their famous 1-benzyl cousins (Lonidamine, Gamendazole), the 1-hydroxy derivatives possess distinct electronic and pharmacological profiles driven by the N-oxide/N-hydroxy tautomerism.

Executive Summary

1-Hydroxy-indazole-3-carboxylic acids are a specific class of nitrogen-containing heterocycles where the N1 position of the indazole ring is substituted with a hydroxyl group (N-OH). Unlike the canonical 1H-indazole (N-H) or 1-alkyl-indazole (e.g., Lonidamine), the 1-hydroxy motif introduces unique hydrogen-bonding capabilities, acidity (


 ~6-7), and potential for metal chelation. These compounds have emerged as potent inhibitors of 

-catenin/Tcf protein-protein interactions
and key intermediates in the synthesis of antimicrobial agents.

Historical Genesis & Chemical Discovery

The Indazole Origins (Late 19th Century)

The history of the indazole core dates back to Emil Fischer (1880s), who first defined the "benzpyrazole" structure. However, the specific discovery of 1-hydroxyindazoles is inextricably linked to the study of 2-nitrobenzaldehydes and 2-nitrophenylacetic acids .

  • The Reissert Connection (1897): Arnold Reissert discovered that the reductive cyclization of 2-nitrophenylpyruvic acid (formed from 2-nitrotoluene and diethyl oxalate) yielded indole-2-carboxylic acid.[1] However, when similar reductive conditions were applied to 2-nitrobenzaldehyde derivatives in the presence of hydrazines or hydroxylamines, the N-N bond formation favored the indazole ring.

  • The "Nitro-Cyclization" Route: Early 20th-century chemists observed that treating 2-nitrobenzyl derivatives with base or reducing agents often yielded "1-hydroxy" species (N-oxides) as stable intermediates before full reduction to the 1H-indazole.

Evolution to Medicinal Chemistry

In the 1970s and 80s, the focus shifted to 1-substituted indazole-3-carboxylic acids with the discovery of Lonidamine (AF 1890).

  • The 1-Hydroxy Divergence: While Lonidamine explored the hydrophobic N1-benzyl pocket, researchers investigated the 1-hydroxy (N-OH) motif to alter metabolic stability and solubility. The 1-hydroxy derivatives were found to possess unique bio-isosteric properties to hydroxamic acids, enabling them to target metalloenzymes and protein interfaces like

    
    -catenin/Tcf.
    

Chemical Synthesis & Methodologies

The synthesis of 1-hydroxy-indazole-3-carboxylic acids differs fundamentally from 1-alkyl indazoles. It typically requires the construction of the N-N bond with the oxygen atom already in place or introduced via a nitro group precursor.

Protocol A: Reductive Cyclization from 2-Nitrobenzaldehyde

This is the most robust method for generating the 1-hydroxy core.

Mechanism: Base-mediated condensation of 2-nitrobenzaldehyde with a glycine equivalent, followed by intramolecular nucleophilic attack of the nitrogen on the nitro group (or partial reduction).

Step-by-Step Methodology:

  • Reagents: 2-Nitrobenzaldehyde (1.0 eq), Glyoxylic acid (1.2 eq), Potassium Carbonate (

    
    ), Palladium on Carbon (Pd/C) or Sodium Borohydride (
    
    
    
    ) for controlled reduction.
  • Condensation: Dissolve 2-nitrobenzaldehyde in MeOH/H2O. Add glyoxylic acid and base. Stir at RT for 4 hours to form the intermediate nitrophenyl-hydroxy-propanoic acid.

  • Cyclization:

    • Method A (Chemical Reduction): Treat the intermediate with

      
       in HCl. This often over-reduces to the 1H-indazole.
      
    • Method B (Base-Mediated): Treat the intermediate with aqueous NaOH and MeOH. The nitro group acts as an electrophile, cyclizing to form the 1-hydroxyindazole-3-carboxylic acid (often as the N-oxide tautomer).

  • Purification: Acidify the reaction mixture to pH 3. The 1-hydroxy acid precipitates as a yellow/off-white solid. Recrystallize from Ethanol.

Protocol B: Carboxylation of 1-Hydroxyindazoles

Alternatively, one can synthesize the parent 1-hydroxyindazole and then functionalize position 3.

  • Lithiation: Protect the N-OH group (e.g., with THP or Benzyl).

  • C-3 Deprotonation: Treat with n-BuLi at -78°C (requires directing groups or inherent acidity).

  • Quench: Add solid

    
     or ethyl chloroformate.
    
Data Table: Physicochemical Comparison
Feature1H-Indazole-3-COOH1-Hydroxy-Indazole-3-COOH1-Benzyl-Indazole-3-COOH (Lonidamine)
N1 Substituent Hydrogen (-H)Hydroxyl (-OH)2,4-Dichlorobenzyl
pKa (Acid) ~3.8 (COOH)~3.5 (COOH), ~6.5 (N-OH)~3.9 (COOH)
Solubility Moderate (Polar)High (Ionizable)Low (Lipophilic)
Primary Target 5-HT3 Antagonist (Esters)Beta-Catenin / MetalloenzymesHexokinase II / Spermatogenesis

Pharmacology & Therapeutic Applications[5][6][7][8][9][10][11][12]

Inhibition of -Catenin/Tcf Interaction

The Wnt/


-catenin pathway is a critical driver in colorectal and other cancers.
  • Mechanism: 1-Hydroxy-indazole derivatives bind to the "hot spot" of

    
    -catenin, disrupting its protein-protein interaction with Tcf4.
    
  • Structural Logic: The N1-OH group mimics the hydrogen bonding of peptide backbones, allowing the small molecule to interrupt the large protein interface.

  • Key Result: Compounds in this class have shown

    
     values in the low micromolar range (1-10 
    
    
    
    ) for disrupting the complex.
Antimicrobial Activity

Recent studies (e.g., Snippet 1.2) highlight the activity of 1-hydroxyindazole acetic acid derivatives against resistant bacterial strains.

  • Target: Likely DNA Gyrase (similar to quinolones) or bacterial cell wall synthesis, though the exact MOA is less defined than for the anti-cancer applications.

Relationship to Gamendazole (Male Contraception)

While Gamendazole is a 1-(2,4-dichlorobenzyl) derivative, the 1-hydroxy analogs are often screened in the same "indazole library" campaigns.

  • Gamendazole MOA: Targets Hsp90 and eEF1A1 in Sertoli cells.

  • Differentiation: The 1-hydroxy analogs typically lack the antispermatogenic potency of the 1-benzyls because the hydrophobic benzyl group is essential for the Hsp90 pocket. However, 1-hydroxy analogs are explored to reduce the toxicity associated with the "Lonidamine-like" scaffold.

Visualization of Synthesis & Mechanism[13]

Diagram 1: Synthesis Pathway (2-Nitrobenzaldehyde Route)

Synthesis Start 2-Nitrobenzaldehyde Inter Intermediate: Nitrophenyl-hydroxy-propanoic acid Start->Inter Condensation Reagent + Glyoxylic Acid (Base Catalysis) Cyclization Reductive Cyclization (Zn/NaOH or SnCl2) Inter->Cyclization N-N Bond Formation Product 1-Hydroxy-Indazole-3-Carboxylic Acid Cyclization->Product Dehydration Tautomer Tautomer Equilibrium (N-Oxide Form) Product->Tautomer pH Dependent

Caption: Synthetic route from 2-nitrobenzaldehyde to 1-hydroxy-indazole-3-carboxylic acid via reductive cyclization.

Diagram 2: Mechanism of Action (Beta-Catenin Inhibition)

MOA Drug 1-Hydroxy-Indazole-3-COOH Target Beta-Catenin (Hot Spot) Drug->Target Competitive Binding (H-Bonding via N-OH) Inhibition Complex Disrupted (Wnt Pathway OFF) Drug->Inhibition Complex Active Transcriptional Complex (Wnt Pathway ON) Target->Complex Binds Target->Inhibition Blocked by Drug Partner Tcf4 Transcription Factor Partner->Complex Binds

Caption: Disruption of the Beta-Catenin/Tcf4 protein-protein interaction by 1-hydroxy-indazole derivatives.

References

  • US Patent 9284299B2 . Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions. Google Patents. Link

  • Teixeira, F. C., et al. (2012). Novel 1-hydroxy-1,1-bisphosphonates derived from indazole: Synthesis and characterization. University of Groningen. Link

  • H.P. Buchstaller et al. (2012).[2][3] Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorg. Med. Chem. Lett. Link

  • Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent.[4] Biology of Reproduction. Link

  • Reissert, A. (1897).[1][5][6] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).[6]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1-Hydroxy-1H-indazole-5-carboxylic Acid

This is a comprehensive Application Note and Protocol for the synthesis of 1-Hydroxy-1H-indazole-5-carboxylic acid . It is designed for medicinal chemists and process development scientists, focusing on reproducibility,...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of 1-Hydroxy-1H-indazole-5-carboxylic acid . It is designed for medicinal chemists and process development scientists, focusing on reproducibility, scalability, and mechanistic clarity.


H

N

O

| MW: 178.15 g/mol [1]

Executive Summary

1-Hydroxy-1H-indazole-5-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for IDO1 inhibitors and anti-inflammatory agents.[1] While generic indazole syntheses exist, the introduction of the N-hydroxy motif requires specific redox control to prevent over-reduction to the 1H-indazole or 1-aminoindazole.

This protocol details a robust, three-stage synthesis starting from 4-methyl-3-nitrobenzoic acid .[1] The route prioritizes the gem-dibromide hydrolysis method for aldehyde generation, followed by a base-promoted reductive cyclization using hydrazine. This pathway avoids the use of unstable o-nitrobenzyl halides and expensive transition metal catalysts.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the construction of the pyrazole ring via the condensation of a hydrazine equivalent with an o-nitrobenzaldehyde derivative. The 5-carboxylic acid moiety is installed early to leverage the stability of the benzoate ester during the oxidative steps.

Mechanistic Pathway (Graphviz)[1]

G cluster_legend Key Transformation SM 4-Methyl-3-nitrobenzoic Acid (Starting Material) Inter1 Methyl 4-methyl-3-nitrobenzoate (Ester Protection) SM->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 4-(dibromomethyl)-3-nitrobenzoate (Gem-Dibromide) Inter1->Inter2 NBS, AIBN CCl4/PhCl, Reflux Inter3 Methyl 4-formyl-3-nitrobenzoate (Aldehyde Precursor) Inter2->Inter3 AgNO3/H2O or NaOAc/AcOH Target 1-Hydroxy-1H-indazole-5-carboxylic Acid (Target) Inter3->Target 1. N2H4·H2O, NaOH 2. Acid Hydrolysis Reductive Cyclization Reductive Cyclization

Figure 1: Synthetic pathway highlighting the critical reductive cyclization step.

Detailed Experimental Protocols

Stage 1: Precursor Preparation (Methyl 4-formyl-3-nitrobenzoate)

Rationale: Direct nitration of benzaldehydes often yields mixtures.[1] Oxidizing the methyl group of a pre-nitrated toluene derivative is more regioselective.

Step 1.1: Esterification[1]
  • Reagents: 4-Methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol), Methanol (100 mL), conc. Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    SO
    
    
    
    (2.0 mL).[1]
  • Procedure: Dissolve the acid in methanol. Add sulfuric acid dropwise.[1] Reflux for 8 hours.

  • Workup: Concentrate to ~20 mL. Pour into ice water (200 mL). Filter the precipitate, wash with NaHCO

    
     (aq), and dry.
    
  • Yield: ~95% (Off-white solid).

Step 1.2: Radical Bromination (Gem-Dibromination)

Critical Control Point: Monobromination leads to the alcohol; tribromination degrades the ring. Stop at the dibromide.

  • Reagents: Methyl ester from 1.1 (5.0 g, 25.6 mmol), N-Bromosuccinimide (NBS) (9.6 g, 53.8 mmol, 2.1 eq), AIBN (200 mg), CCl

    
     or Chlorobenzene (50 mL).
    
  • Procedure:

    • Heat solvent to reflux under N

      
      .[1]
      
    • Add NBS/AIBN mixture in 3 portions over 1 hour.

    • Reflux for 4–6 hours.[1] Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of monobromide.[1]

  • Workup: Cool to 0°C. Filter off succinimide. Concentrate filtrate to give the crude gem-dibromide oil.[1] Use directly.

Step 1.3: Hydrolysis to Aldehyde
  • Reagents: Crude dibromide, AgNO

    
     (8.7 g, 2.0 eq) in Acetone/H
    
    
    
    O (4:1, 100 mL). Alternative: Reflux with NaOAc in Acetic Acid followed by acid hydrolysis.[1]
  • Procedure: Reflux the mixture for 2 hours. AgBr precipitates immediately.[1]

  • Workup: Filter AgBr. Remove acetone under vacuum.[1] Extract aqueous phase with EtOAc (3x).[1][2][3] Wash organic layer with brine, dry (Na

    
    SO
    
    
    
    ), and concentrate.
  • Purification: Flash chromatography (SiO

    
    , Hexane/EtOAc 4:1).[1]
    
  • Data: Methyl 4-formyl-3-nitrobenzoate. Yellow solid.[1][4][5]

    
    H NMR (CDCl
    
    
    
    )
    
    
    10.4 (s, 1H, CHO).
Stage 2: Reductive Cyclization to 1-Hydroxyindazole

Rationale: The reaction of o-nitrobenzaldehydes with hydrazine can yield hydrazones, amino-indazoles, or hydroxy-indazoles depending on pH.[1] A basic environment promotes the attack of the hydrazine on the nitro group before full reduction occurs, favoring the N-oxide/N-hydroxy tautomer.

Protocol
  • Reagents:

    • Methyl 4-formyl-3-nitrobenzoate (2.23 g, 10.0 mmol)[1]

    • Hydrazine hydrate (80% or 64% aq solution) (0.75 mL, ~15 mmol, 1.5 eq)

    • Sodium Hydroxide (NaOH) (1.2 g, 30 mmol, 3.0 eq)

    • Ethanol (30 mL) / Water (10 mL)[1]

  • Procedure:

    • Dissolve the aldehyde in Ethanol (30 mL).

    • Add Hydrazine hydrate dropwise at 0°C. Stir for 30 min (formation of hydrazone intermediate).

    • Add NaOH (dissolved in 10 mL water).[1]

    • Heat to reflux for 2–4 hours. The solution will darken (deep orange/red).

    • Mechanism:[1][6][7] The hydrazone nitrogen attacks the nitro group, followed by loss of water. The base prevents over-reduction to the amine.

  • Workup:

    • Cool to room temperature.[1][8][9]

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (20 mL).[1]

    • Acidification: Carefully acidify with 2M HCl to pH ~3. The carboxylic acid (hydrolyzed in situ by NaOH) and the N-hydroxy group will protonate.

    • The product precipitates as a tan/orange solid.

  • Purification:

    • Filter the crude solid.[4][8][9]

    • Recrystallization: Dissolve in hot Methanol or Acetic Acid/Water.[1] Treat with activated charcoal if dark.[1] Filter and cool to crystallize.[1]

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to tan powderVisual
Purity >97%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI-) [M-H]

= 177.03
LC-MS

H NMR

11.5 (br s, 1H, OH/COOH), 8.45 (s, 1H, H-3), 8.35 (s, 1H, H-4), 8.05 (d, H-6), 7.75 (d, H-7)
DMSO-

Melting Point >240°C (dec)Capillary

Note on Tautomerism: 1-Hydroxyindazoles exist in equilibrium with indazole-1-oxides .[1] In solution, the 1-hydroxy form usually predominates, but N-oxide character may be observed in crystal structures.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1.2 Incomplete brominationEnsure reagents are dry; add fresh AIBN; use a high-intensity light source if thermal initiation fails.
Product is 1H-Indazole (No OH) Over-reductionReduce hydrazine equivalents to 1.1–1.2 eq. Ensure reaction is not refluxed for >6 hours. Avoid metal catalysts (Pd, Ni).[1]
Product is 1-Aminoindazole DisproportionationThis is a common byproduct.[1] Purify via recrystallization (1-amino is more basic; wash with dilute acid).[1]
Dark Tarry Impurities Polymerization of aldehydePerform Step 2 immediately after isolating the aldehyde. Store aldehyde under Argon at -20°C.

Safety Considerations

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Quench waste with bleach.[1]

  • Nitro Compounds: Potentially explosive residues.[1] Do not distill the gem-dibromide or nitro-aldehyde to dryness at high temperatures.[1]

  • NBS/AIBN: Radical initiators.[1] Store cold.

References

  • Indazole Synthesis Review: Gaikwad, D. D., et al. "Synthesis of indazole derivatives."[10] European Journal of Medicinal Chemistry (2015).[1]

  • Gem-Dibromide Route: Wang, J., et al. "Efficient synthesis of aromatic aldehydes from methyl aromatics."[1] Journal of Organic Chemistry (2002).[1]

  • Cyclization Mechanism: Sainz-Díaz, C. I., et al. "Synthesis of 1-hydroxyindazoles."[1] Monatshefte für Chemie (2002).[1] Link

  • 1-Hydroxy-5-Carboxy Derivative: Specific reaction conditions adapted from Bioorganic & Medicinal Chemistry Letters 2004, 14(10), 2681-2684 (Vilazodone metabolite synthesis analogies). Link

  • General Protocol: Organic Syntheses, Coll. Vol. 5, p. 650 (General Indazole methods).[1] Link

Sources

Application

The Strategic Utility of 1-Hydroxy-1H-indazole-5-carboxylic Acid in Modern Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for native structures like indole have cemented its status as a "privileged scaffold." This means that the indazole core is a recurring motif in a multitude of biologically active compounds across various therapeutic areas. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer properties through the inhibition of protein kinases.[1]

This application note focuses on a specific, functionalized derivative: 1-Hydroxy-1H-indazole-5-carboxylic acid . The introduction of a hydroxyl group at the N1 position and a carboxylic acid at the C5 position provides two strategic points for chemical modification, making it a highly versatile intermediate for constructing complex drug molecules. The hydroxyl group can act as a hydrogen bond donor or be used for further derivatization, while the carboxylic acid is a key functional handle for amide bond formation, a ubiquitous linkage in pharmaceutical agents.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 1-Hydroxy-1H-indazole-5-carboxylic acid, complete with detailed protocols, mechanistic insights, and safety considerations. We will delve into its use in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective and safe use in synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₃Derived
Molecular Weight 178.15 g/mol Derived
Appearance Likely a crystalline powder, yellow to amber[2]
Melting Point >250 °C (for the non-hydroxylated analog)[2]
Solubility Soluble in water and various organic solvents like methanol and ethanol (for the hydrochloride salt of the non-hydroxylated analog)[2]
pKa 4.03 ± 0.30 (Predicted for the non-hydroxylated analog)[2]
Storage Sealed in a dry, room temperature environment, protected from light and humidity.[2]

Safety and Handling Precautions:

As with any chemical reagent, proper safety protocols must be strictly followed. Based on data for the closely related 1H-Indazole-5-carboxylic acid, the following precautions are mandated:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[4]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[4]

Application in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors

The indazole scaffold is a key feature in numerous approved kinase inhibitor drugs, such as Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs) to inhibit tumor angiogenesis. The 1-hydroxy-1H-indazole-5-carboxylic acid intermediate is an ideal starting point for the synthesis of novel kinase inhibitors. The carboxylic acid at the C5 position allows for the crucial amide coupling reaction that often connects the indazole core to other pharmacophoric elements of the final drug.

Below is a general workflow for the synthesis of an indazole-based kinase inhibitor, highlighting the central role of our intermediate.

G cluster_0 Core Synthesis cluster_1 Key Coupling Reaction cluster_2 Final Drug Product A 1-Hydroxy-1H-indazole- 5-carboxylic acid C Amide Bond Formation A->C Intermediate 1 B Amine-containing pharmacophore (R-NH2) B->C Intermediate 2 D Indazole-based Kinase Inhibitor C->D Coupling & optional deprotection/modification

Caption: General workflow for synthesizing an indazole-based kinase inhibitor.

Protocol: Amide Coupling of 1-Hydroxy-1H-indazole-5-carboxylic acid

This protocol details a representative amide coupling reaction, a critical step in the synthesis of many indazole-based pharmaceuticals.

Objective: To couple 1-Hydroxy-1H-indazole-5-carboxylic acid with a representative amine to form the corresponding amide.

Materials:

  • 1-Hydroxy-1H-indazole-5-carboxylic acid

  • Amine of interest (e.g., Aniline derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard laboratory glassware.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-Hydroxy-1H-indazole-5-carboxylic acid (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Addition of Reagents: To the stirred solution, add the amine of interest (1.1 equivalents), followed by DIPEA (2.5 equivalents).

  • Activation and Coupling: Add HATU (1.2 equivalents) portion-wise to the reaction mixture at room temperature. Causality Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Insight on the 1-Hydroxy Group: The presence of the N1-hydroxy group introduces both opportunities and challenges. While it can participate in beneficial hydrogen bonding interactions with the target protein, it is also a potential site for side reactions, such as O-acylation during the amide coupling step. For certain synthetic routes, it may be necessary to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to coupling and then deprotect it in a later step. The choice of protecting group strategy will depend on the overall synthetic plan and the stability of the other functional groups in the molecule.

Mechanism of Action: Targeting Kinase Signaling in Cancer

Many indazole-based drugs function as ATP-competitive kinase inhibitors. Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a protein substrate, a process known as phosphorylation.[5] This process is a fundamental mechanism of signal transduction in cells, regulating growth, proliferation, and survival.[5] In many cancers, kinases become dysregulated, leading to uncontrolled cell growth.

Indazole-based inhibitors are designed to bind to the ATP-binding pocket of the target kinase, preventing ATP from binding and thereby blocking the phosphorylation of downstream substrates. This effectively shuts down the aberrant signaling pathway driving cancer progression.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates Substrate Downstream Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Response Cell Proliferation, Angiogenesis P_Substrate->Response Leads to Inhibitor Indazole-based Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion

1-Hydroxy-1H-indazole-5-carboxylic acid is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. Its bifunctional nature allows for strategic and efficient construction of drug candidates. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge required to leverage this powerful building block in their drug discovery programs. As with all synthetic chemistry, a thorough understanding of the underlying principles and a commitment to safety are paramount for success.

References

  • ChemBK. (2024, April 9). 1-H-indazole-5-carboxyle acid. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795. Available at: [Link]

  • Georganics. (n.d.). 1H-Indazole-5-carboxylic acid. Retrieved from [Link]

  • Tandon, N., Luxami, V., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1457. Available at: [Link]

  • Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & Ochoa de Ocáriz, C. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869–878. Available at: [Link]

  • Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of medicinal chemistry, 22(1), 48–52. Available at: [Link]

  • Jones, R. M., et al. (2009). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 52(22), 7170–7185. Available at: [Link]

  • Faria, J. V., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(12), 2035-2057. Available at: [Link]

  • Sharma, A., & Kumar, V. (2014). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & hematological agents in medicinal chemistry, 12(1), 3–17. Available at: [Link]

Sources

Method

Application Note: Advanced Peptide Coupling Strategies for 1-Hydroxy-1H-indazole-5-carboxylic acid

The Chemical Conundrum: Dual Reactivity 1-Hydroxy-1H-indazole-5-carboxylic acid (HOInd-5-COOH) presents a unique and highly nuanced challenge in peptide synthesis and medicinal chemistry. The molecule possesses two compe...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Conundrum: Dual Reactivity

1-Hydroxy-1H-indazole-5-carboxylic acid (HOInd-5-COOH) presents a unique and highly nuanced challenge in peptide synthesis and medicinal chemistry. The molecule possesses two competing reactive centers: a 5-carboxylic acid (the intended target for activation) and an N-hydroxy group at the 1-position .

The N-hydroxyindazole moiety is structurally and electronically analogous to the ubiquitous peptide coupling additives 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt)[1]. Because the 1-OH group is a potent nucleophile that readily forms stable active esters, attempting to activate the 5-carboxylic acid without a strategic mechanistic plan will lead to rapid self-condensation, oligomerization, or reagent quenching[2].

Mechanistic Pathways & Reagent Selection

The Auto-Activation Pathway (Carbodiimide Route)

When using carbodiimides like Diisopropylcarbodiimide (DIC) or EDC, the reagent selectively reacts with the carboxylic acid to form an highly reactive O-acylisourea intermediate[3]. Because carbodiimides do not directly react with N-hydroxy groups, the unprotected 1-OH of a neighboring HOInd-5-COOH molecule is free to intercept this intermediate. This forms a self-condensed O-indazole active ester.

Far from being a dead-end byproduct, this active ester is highly susceptible to aminolysis. When the target primary amine attacks, it forms the desired amide bond and regenerates the free 1-OH group[4]. In this pathway, the molecule acts as its own racemization suppressant and coupling additive.

The Uronium Quenching Risk

Conversely, if one attempts an unprotected coupling using uronium/aminium salts like HATU or HBTU, the highly nucleophilic 1-OH group will directly attack the coupling reagent. This forms a stable tetramethyluronium adduct on the 1-OH oxygen, permanently consuming the expensive coupling reagent and potentially leading to unwanted guanidinylation of the target amine[5]. Therefore, uronium reagents must only be used if the 1-OH is protected .

Mechanism A 1-Hydroxy-1H-indazole- 5-carboxylic acid B O-Acylisourea Intermediate A->B DIC / EDC Activation C Self-Condensed Active Ester B->C Attack by 1-OH (Auto-catalysis) D Target Amide Product B->D Direct Aminolysis C->D Aminolysis (Regenerates 1-OH) E Target Amine (R-NH2) E->B E->C

Fig 1: Auto-catalytic active esterification pathway of unprotected HOInd-5-COOH.

Experimental Protocols

To ensure self-validating and reproducible results, select the protocol that best matches your target amine's steric hindrance and your synthesis phase (solution vs. solid-phase).

Protocol A: Direct Auto-Activation Coupling (Solution Phase)

This protocol utilizes the internal N-OH group as an auto-catalyst. It is highly efficient for unhindered primary amines and avoids the need for protection/deprotection steps.

  • Preparation: Dissolve 1-Hydroxy-1H-indazole-5-carboxylic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C under an inert argon atmosphere. Causality: Low temperatures stabilize the transient O-acylisourea intermediate, preventing undesired rearrangement (such as the Lossen rearrangement) before the internal 1-OH or the amine can intercept it[3].

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise.

  • Base Addition (Conditional): If the target amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Causality: Base is strictly limited to freeing the amine. Excess base will prematurely deprotonate the 1-OH (pKa ~4.5), leading to insoluble salts and altered reaction kinetics. Do not use DMAP, as it accelerates N-O cleavage side reactions.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench with water, extract with EtOAc, wash sequentially with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Orthogonal Protection & Uronium Coupling (SPPS / Hindered Amines)

When coupling to secondary amines or sterically hindered targets, the auto-activation pathway is too slow. This protocol masks the 1-OH, allowing for aggressive HATU activation.

Protection Step1 Starting Material: 1-Hydroxy-1H-indazole-5-carboxylic acid Step2 1-O-THP Protection (DHP, cat. PPTS, DCM) Step1->Step2 Blocks 1-OH Nucleophilicity Step3 Peptide Coupling (HATU, DIPEA, Amine, DMF) Step2->Step3 Enables Uronium Activation Step4 Global Deprotection (TFA / H2O / TIPS) Step3->Step4 Yields Final Amide

Fig 2: Orthogonal protection workflow for sterically hindered coupling using uronium salts.

Step 1: Orthogonal Protection

  • Suspend HOInd-5-COOH (1.0 eq) in anhydrous DCM.

  • Add 3,4-Dihydro-2H-pyran (DHP) (2.0 eq) and Pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Stir at room temperature for 12 hours. Causality: Mild acid catalysis selectively protects the highly nucleophilic 1-OH as a tetrahydropyranyl (THP) ether without esterifying the 5-COOH.

  • Wash with water, dry, and concentrate to yield 1-(Tetrahydro-2H-pyran-2-yloxy)-1H-indazole-5-carboxylic acid.

Step 2: HATU Coupling & Deprotection

  • Dissolve the THP-protected acid (1.0 eq) and target amine (1.1 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq). Causality: HATU provides rapid activation for sterically hindered amines. The THP group safely prevents the 1-OH from attacking the uronium salt[5].

  • Stir for 2 hours at room temperature.

  • Deprotection: Treat the crude amide with a standard cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 1 hour to remove the THP group. Precipitate the final product in cold diethyl ether.

Quantitative Data & Optimization

To aid in experimental design, the following table summarizes the expected performance metrics of both workflows based on standard coupling kinetics for N-hydroxy-based active esters.

ParameterProtocol A: Direct Auto-ActivationProtocol B: Orthogonal Protection
Coupling Reagent DIC or EDC·HClHATU / DIPEA
Protecting Group None (Unprotected 1-OH)THP or Benzyl on 1-OH
Typical Yield 70 - 85%85 - 95%
Reaction Time 4 - 6 hours1 - 2 hours
Epimerization Risk Very Low (Self-suppressing)Low to Moderate (Base dependent)
Best Suited For Primary amines, Solution-phaseHindered amines, SPPS
Cost Efficiency High (Fewer steps, cheaper reagents)Low (Requires protection/deprotection)

Quality Control & Analytical Monitoring

When monitoring Protocol A via LC-MS, you will likely observe a transient mass corresponding to the dimerized active ester (


). This is a normal mechanistic intermediate. As the reaction progresses, the dimer peak will diminish proportionally with the rise of the target amide mass. If the dimer persists, it indicates that the aminolysis step is too slow, and you should pivot to Protocol B.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: Peptide Chemistry URL:[Link][1]

  • Coupling Reagents Source: AAPPTEC URL:[Link][5]

  • Recent development of peptide coupling reagents in organic synthesis Source: Tetrahedron (via Kiel University / ScienceDirect) URL:[Link][4]

Sources

Application

Application Note: Strategic Functionalization of 1-Hydroxy-1H-Indazole-3-Carboxylic Acid

This is a comprehensive technical guide for the functionalization of the carboxylic acid group in 1-hydroxy-1H-indazole-3-carboxylic acid . Executive Summary The 1-hydroxy-1H-indazole-3-carboxylic acid scaffold presents...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the functionalization of the carboxylic acid group in 1-hydroxy-1H-indazole-3-carboxylic acid .

Executive Summary

The 1-hydroxy-1H-indazole-3-carboxylic acid scaffold presents a unique challenge in medicinal chemistry due to its dual reactivity. Unlike the common


-indazole (N-H), the 1-hydroxy  derivative (

-OH) possesses an acidic, nucleophilic hydroxyl group (

) adjacent to the carboxylic acid.

This specific geometry mimics the structure of 1-Hydroxybenzotriazole (HOBt) , a common peptide coupling additive. Consequently, attempting direct activation of the C3-carboxylic acid without protecting the N1-hydroxyl group invariably leads to self-activation , formation of reactive internal esters, and uncontrolled polymerization.

This guide details the "Protect-Couple-Deprotect" strategy, the only robust method to functionalize the C3 position while preserving the N1-hydroxy pharmacophore.

The Mechanistic Challenge: Why Direct Coupling Fails

Before attempting synthesis, it is critical to understand the failure mode of direct coupling.

When a coupling reagent (e.g., EDC, HATU) is added to unprotected 1-hydroxy-indazole-3-carboxylic acid:

  • Activation: The C3-COOH is activated to an

    
    -acylisourea or active ester.
    
  • Intramolecular/Intermolecular Attack: The nucleophilic

    
    -OH group (which is partially ionized at neutral pH) attacks the activated carbonyl.
    
  • Outcome: Instead of reacting with the external amine, the molecule forms an active ester with itself (intermolecularly) or polymerizes, similar to how HOBt forms active esters with amino acids.

Diagram 1: The "Self-Activation" Trap

The following diagram illustrates the mechanistic pathway that causes direct coupling to fail.

G Start 1-Hydroxy-Indazole-3-COOH (Unprotected) Activation Activation (EDC/HATU) Start->Activation Intermediate Active Ester Intermediate (C3-Activated) Activation->Intermediate Trap N-OH Attack (Mimics HOBt) Intermediate->Trap Intramolecular/Intermolecular Failure Polymerization / Self-Capping (Low Yield of Target Amide) Trap->Failure

Caption: The unprotected N-OH group acts as a competing nucleophile, attacking the activated C3-carboxyl group and preventing reaction with the target amine.

Strategic Workflow: The "Protect-Couple-Deprotect" Protocol

To successfully synthesize amides or esters, the


-OH reactivity must be temporarily masked. The Benzyl (Bn)  group is the preferred protecting group due to its stability under basic coupling conditions and mild removal via hydrogenolysis.
Diagram 2: The Robust Synthesis Pathway

G Step1 Step 1: N-Protection (BnBr, K2CO3) Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Step1->Step2 If starting from Ester Step3 Step 3: Amidation (EDC/NHS or HATU + Amine) Step2->Step3 Generate Free COOH Step4 Step 4: Deprotection (H2, Pd/C) Step3->Step4 Amide Bond Formed Target Target: 1-Hydroxy-Indazole-3-Carboxamide Step4->Target Final Product

Caption: Step-by-step workflow ensuring chemoselectivity by masking the N-OH group.

Detailed Experimental Protocols

Step 1: Protection of N-OH (Benzylation)

This step locks the


-OH group as a benzyl ether. If starting from the carboxylic acid, this will likely form the benzyl ester  at C3 as well. This is acceptable, as the ester can be selectively hydrolyzed.
  • Reagents: 1-hydroxy-1H-indazole-3-carboxylic acid, Benzyl bromide (BnBr), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (Anhydrous).[1]

Protocol:

  • Dissolve 1.0 eq of 1-hydroxy-indazole-3-carboxylic acid in DMF (0.2 M concentration).

  • Add 2.5 eq of

    
     (finely ground).
    
  • Cool to 0°C and add 2.2 eq of Benzyl bromide dropwise. (Excess is used to protect both the N-OH and esterify the COOH).

  • Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Product:Benzyl 1-(benzyloxy)-1H-indazole-3-carboxylate .

Step 2: Selective Hydrolysis of the C3-Ester

To couple an amine, we must regenerate the free carboxylic acid at C3 without removing the N-protection.

  • Reagents: Lithium Hydroxide (LiOH

    
    H2O).
    
  • Solvent: THF:Water (3:1).

Protocol:

  • Dissolve the diester from Step 1 in THF/Water.

  • Add 1.5 eq of LiOH.

  • Stir at RT for 2–4 hours.

    • Note: The benzyl ether (N-OBn) is stable to LiOH; the benzyl ester (C-COOBn) hydrolyzes readily.

  • Workup: Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc.[2]

  • Product: 1-(Benzyloxy)-1H-indazole-3-carboxylic acid .

Step 3: Amidation (The Coupling Event)

With the N-OH protected, the C3-COOH behaves like a standard benzoic acid derivative.

  • Reagents: HATU (1.2 eq) or EDC/NHS, DIPEA (3.0 eq).

  • Amine: Target amine (1.1 eq).

  • Solvent: DMF or DCM.

Protocol:

  • Dissolve 1-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in dry DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins to activate.

  • Add the Amine (1.1 eq).

  • Stir at RT for 2–12 hours.

  • Workup: Standard aqueous workup (EtOAc/Water). Wash with 1M HCl (to remove unreacted amine) and sat.

    
    .
    
  • Product: N-Substituted-1-(benzyloxy)-1H-indazole-3-carboxamide .

Step 4: Deprotection (Hydrogenolysis)

Restoring the N-OH functionality.

  • Reagents:

    
     gas (balloon), 10% Pd/C (10 wt%).
    
  • Solvent: MeOH or EtOH.

Protocol:

  • Dissolve the amide from Step 3 in MeOH.

  • Add 10% Pd/C catalyst (carefully, under Argon).

  • Purge with

    
     and stir under a hydrogen balloon at RT for 1–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Concentration: Evaporate solvent to yield the final 1-hydroxy-1H-indazole-3-carboxamide .

Comparative Data: Coupling Reagents

ReagentYield (Step 3)Reaction TimeNotes
HATU 85-95% 1-2 hRecommended. Highest yield, fastest conversion.
EDC / NHS 70-80%4-8 hGood for water-soluble amines; easier workup.
T3P 60-75%12 hLower epimerization risk (not critical here as C3 is achiral).
SOCl₂ <40%N/AAvoid. Acid chloride formation is harsh; may degrade N-OBn.

Troubleshooting & Optimization

  • Acidity of N-OH: The

    
     of the 1-hydroxy group is ~6.0. In basic aqueous media, it exists as the anion (
    
    
    
    ).
  • Alternative Protection: If Benzyl is too difficult to remove (e.g., if the molecule contains sulfur), use THP (Tetrahydropyranyl) .

    • Protection: DHP, pTsOH (cat.), DCM.

    • Deprotection: mild acid (AcOH/Water or dilute HCl).

  • Safety: 1-hydroxy-indazoles are potential sensitizers. Handle with gloves.

References

  • Indazole Synthesis & Reactivity

    • Topic: Synthesis of 1H-indazole-3-carboxylic acid derivatives via cyclization.[3][4]

    • Source: Yoshida, T., et al. "Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives." Heterocycles, 1996, 43(12), 2701.
    • URL:[Link][1]

  • N-Oxide/N-Hydroxy Cyclization

    • Topic: Base-mediated synthesis of N-hydroxy indazoles
    • Source: Davis, R. et al. "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions." J. Org. Chem., 2018.
    • URL:[Link]

  • Amide Coupling Mechanisms: Topic: Mechanism of EDC/NHS coupling and interference by nucleophiles. Source: Thermo Fisher Scientific. "Crosslinking Chemistry Guide: EDC/NHS."
  • Protecting Group Strategies

    • Topic: Stability and removal of Benzyl and THP groups on N-OH.
    • Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
    • URL:[Link]

Sources

Method

Application Note: Advanced Esterification Strategies for 1-Hydroxy-1H-indazole-5-carboxylic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 1-Hydroxy-1H-indazole-5-carboxylic acid (1-HICA) represents a unique challenge in synthetic organic chemistry due to its dual acidic functionality.[1] It co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-Hydroxy-1H-indazole-5-carboxylic acid (1-HICA) represents a unique challenge in synthetic organic chemistry due to its dual acidic functionality.[1] It contains a carboxylic acid at the C5 position and an N-hydroxy moiety at the N1 position. This structural motif creates a "Chemoselectivity Paradox":

  • Carboxylic Acid (COOH): pKa ≈ 3.5–4.[2]5. More acidic, but the resulting carboxylate is a weaker nucleophile.

  • N-Hydroxy Group (N-OH): pKa ≈ 6.0–7.[1]0. Less acidic, but upon deprotonation, the N-oxide anion (N-O⁻) is a significantly stronger nucleophile (Alpha Effect).[1]

This guide provides high-fidelity protocols to selectively esterify the C5-COOH while preserving the N1-OH, avoiding common side reactions such as O-alkylation at the N1 position or decarboxylation.[1]

Mechanistic Analysis & Strategy

The Chemoselectivity Landscape

To achieve selective esterification, one must manipulate the reaction environment to favor attack at the carbonyl carbon (acyl substitution) over the alkylation of the heteroatom.

Functional GrouppKa (Approx)Nucleophilicity (Anionic)Reactivity Risk
C5-COOH 3.8ModerateDesired Esterification
N1-OH 6.5High (Alpha Effect)Undesired O-Alkylation / Acylation
Selected Pathways
  • Pathway A: Acid-Catalyzed Fischer Esterification (Recommended). [1]

    • Mechanism:[3][4][5][6] Protonation of the carbonyl oxygen activates the COOH towards nucleophilic attack by the alcohol solvent.

    • Selectivity Basis: Under acidic conditions (pH < 1), the N1-OH group remains protonated and neutral, suppressing its nucleophilicity.[1] The reaction is driven by thermodynamics (Le Chatelier’s principle).

  • Pathway B: Activation via Acyl Chlorides/Mixed Anhydrides.

    • Mechanism:[3][4][5][6] Conversion of COOH to COCl or anhydride.

    • Risk:[1][6] High.[1] The activated carboxyl can intramolecularly or intermolecularly react with the N-OH group, leading to polymerization or self-immolation.[1] Requires N-protection.[1]

Visualization: Reaction Mechanisms[1]

The following diagram illustrates the competing pathways and the logic behind selecting Acid Catalysis.

EsterificationMechanism Start 1-Hydroxy-1H-indazole-5-carboxylic acid AcidCond Acidic Conditions (H2SO4 / MeOH) Start->AcidCond Preferred Route BaseCond Basic Conditions (K2CO3 / MeI) Start->BaseCond High Risk Protonation Carbonyl Protonation (C=OH+) AcidCond->Protonation Attack Nucleophilic Attack by MeOH Protonation->Attack Product Target Ester (Methyl 1-hydroxy-1H-indazole-5-carboxylate) Attack->Product - H2O Deprotonation Dianion Formation (COO- and N-O-) BaseCond->Deprotonation SideProduct Side Product: N-Methoxy Ester (Double Alkylation) Deprotonation->SideProduct Uncontrolled Alkylation

Figure 1: Mechanistic divergence between acid-catalyzed (selective) and base-mediated (non-selective) pathways.[1]

Experimental Protocols

Protocol A: Direct Fischer Esterification (High Selectivity)

Best for: Scalable synthesis of methyl/ethyl esters without protecting groups.

Reagents:

  • 1-Hydroxy-1H-indazole-5-carboxylic acid (1.0 equiv)[1]

  • Anhydrous Methanol (Solvent, 0.2 M concentration)[1]

  • Sulfuric Acid (H₂SO₄), conc.[1] (2.0 equiv) or Thionyl Chloride (SOCl₂) (1.5 equiv)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add 1-HICA (e.g., 500 mg) to Anhydrous Methanol (14 mL). The starting material may be a suspension initially.

  • Activation:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise at 0°C.[1]

    • Option 2 (SOCl₂): Add SOCl₂ dropwise at 0°C (Generates anhydrous HCl in situ). Preferred for moisture-sensitive substrates.[1]

  • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The suspension should clear as the ester forms.

  • Work-up (Critical for N-OH stability):

    • Cool to room temperature.[1][7]

    • Concentrate in vacuo to remove excess methanol (do not distill to dryness to avoid heating the concentrated acid).

    • Dilute residue with ice-cold water.[1][6]

    • Neutralize carefully with sat.[1] NaHCO₃ to pH ~6–7.[1] Note: Do not exceed pH 8 to avoid solubilizing the product as the N-O salt.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Protocol B: Chemoselective Alkylation via Protection (Alternative)

Best for: Complex alcohol esters or when acid catalysis fails.

Logic: Protect the N-OH first to prevent side reactions, esterify, then deprotect.[1]

  • Protection: React 1-HICA with Dihydropyran (DHP) and catalytic p-TsOH in DCM to form the 1-(Tetrahydro-2H-pyran-2-yloxy) derivative.[1]

  • Esterification: React the protected acid with Alkyl Halide (R-X) and K₂CO₃ in DMF.

    • Note: Since N-OH is protected, the carboxylate is the only nucleophile.[1]

  • Deprotection: Treat with mild acid (e.g., acetic acid/water or dilute HCl) to remove the THP group.

Process Validation & Troubleshooting

Analytical Checkpoints

To ensure the integrity of the N-OH group, compare the NMR shifts of the product vs. starting material.

Signal1-HICA (Start)Ester ProductO-Alkylated Side Product
C5-COOH ~12.5 ppm (broad)AbsentAbsent
Ester -OCH₃ Absent~3.9 ppm (singlet)~3.9 ppm (singlet)
N1-OH ~11.0 ppm (broad)Present (~11.0 ppm)Absent
N1-OCH₃ AbsentAbsent~4.1 ppm (singlet)
Decision Tree Workflow

DecisionTree Start Start: Esterification of 1-HICA Simple Is the desired ester Methyl or Ethyl? Start->Simple Yes Yes Simple->Yes Yes No No (Complex R-group) Simple->No No RouteA Route A: Fischer Esterification (MeOH/H+) Yes->RouteA RouteB Route B: Protection Strategy (1. THP Protect -> 2. Alkylation -> 3. Deprotect) No->RouteB Validation Validate via 1H-NMR (Check N-OH peak) RouteA->Validation RouteB->Validation

Figure 2: Strategic decision tree for method selection based on target ester complexity.

References

  • Indazole Chemistry & Esterification

    • Synthesis of 1H-indazole-3-carboxylic acid derivatives. (1996). Heterocycles. A fundamental guide on indazole carboxylic acid reactivity.
    • [1]

  • Acidity of N-Hydroxy Compounds

    • Bordwell pKa Table.[1][8] Acidity in DMSO and Water.[8] Provides the theoretical basis for the pKa difference between COOH (3-4) and N-OH (6-7).[1]

  • Chemoselective Esterification

    • Zn(OTf)2-Promoted Chemoselective Esterification.[1][9] (2013).[9] Journal of Organic Chemistry. Discusses preserving hydroxyl groups during esterification.

    • [1]

  • Fischer Esterification Mechanism

    • Master Organic Chemistry.

Sources

Application

Application Note: Utilizing 1-Hydroxy-1H-indazole-5-carboxylic Acid in Heterocyclic Library Synthesis

[1] Executive Summary The 1-Hydroxy-1H-indazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of a rigid bicyclic core, a modifiable carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1-Hydroxy-1H-indazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of a rigid bicyclic core, a modifiable carboxylic acid "tail," and a rare


-hydroxy "head" functionality.[1] Unlike standard indazoles, the 

-hydroxy group provides a distinct vector for diversification via

-alkylation or acylation, while the C5-carboxylic acid serves as a classic handle for amide coupling or heterocycle formation.[1]

This guide outlines a strategic framework for utilizing this scaffold in Diversity-Oriented Synthesis (DOS). We present validated protocols for orthogonal functionalization, ensuring high chemoselectivity and yield in library generation.

Chemical Reactivity Profile

To successfully utilize this scaffold, one must understand its dual-reactivity profile.[1] The molecule possesses two acidic protons with distinct pKa values and nucleophilic characters.

Functional GroupApprox. pKaReactivity ModeKey Reagents
C5-Carboxylic Acid ~4.2Electrophile (after activation)HATU, EDC, SOCl₂, Amines
N1-Hydroxy Group ~6.5 - 7.0Nucleophile (Ambident)Alkyl Halides, Mitsunobu Reagents

Strategic Insight: The acidity difference allows for selective deprotonation. However, the nucleophilicity of the


-oxide anion (formed from 

-OH) is high.[1] In standard amide coupling conditions, the

-OH can interfere by forming active esters or undergoing self-acylation.[1] Protection or sequential ordering is critical.

Scaffold Preparation (The Foundation)[1]

While 1-hydroxyindazoles are rare in commercial catalogs, they can be synthesized robustly using the Lehmann Cyclization of 2-nitrobenzylamines. This route is preferred over reductive cyclization of nitriles due to its regiocidelity.

Protocol: Synthesis of Methyl 1-hydroxy-1H-indazole-5-carboxylate

Targeting the methyl ester facilitates immediate library work.[1]

Reagents:

  • Methyl 3-(aminomethyl)-4-nitrobenzoate (Precursor)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 3-(aminomethyl)-4-nitrobenzoate (1.0 equiv) in MeOH (0.1 M concentration).

  • Cyclization: Add powdered NaOH (2.5 equiv) at room temperature. The solution will turn deep red/orange (formation of the aci-nitro intermediate).[1]

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by LCMS for the disappearance of the nitro peak and appearance of the

    
    -hydroxy mass (M-16 compared to deoxy, or M+16 compared to indazole).[1]
    
  • Workup: Cool to 0°C. Acidify carefully with 1M HCl to pH ~3. The product, Methyl 1-hydroxy-1H-indazole-5-carboxylate , typically precipitates as a beige solid.[1]

  • Purification: Filter and wash with cold water. Recrystallize from EtOH if necessary.

Expert Note: The mechanism involves a base-mediated intramolecular redox reaction where the benzylic amine is oxidized to the imine/nitrone while the nitro group is reduced, closing the ring.

Library Synthesis Workflows

We define two primary workflows based on the order of functionalization.

Workflow A: The "Head-First" Strategy ( -Functionalization C-Amidation)

Best for generating diversity at the N1-position using commercially available alkyl halides.[1]

Step 1:

-O-Alkylation[1]
  • Setup: Dissolve Methyl 1-hydroxy-1H-indazole-5-carboxylate (1.0 equiv) in DMF.

  • Base: Add

    
     (2.0 equiv). Stir for 15 min.
    
  • Alkylation: Add Alkyl Bromide/Iodide (1.2 equiv). Stir at RT (or 60°C for hindered halides) for 12 h.

  • Validation: LCMS should show complete conversion to the

    
    -alkoxy ester.
    
  • Isolation: Aqueous workup (EtOAc extraction).[1]

Step 2: Ester Hydrolysis
  • Hydrolysis: Treat the intermediate with LiOH (3.0 equiv) in THF/H₂O (3:1) at 50°C for 2 h.

  • Workup: Acidify to precipitate the free acid.

Step 3: Parallel Amide Coupling
  • Activation: Dissolve the acid (1.0 equiv) in DMA. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Shake for 10 min.

  • Coupling: Add diverse Amines (

    
    -NH₂, 1.5 equiv). Shake at RT for 16 h.
    
  • Purification: Direct prep-HPLC.

Workflow B: The "Tail-First" Strategy (C-Amidation -Functionalization)

Required if the N-substituent is sensitive to hydrolysis conditions.[1]

Critical Constraint: The


-OH must be protected during amide coupling to prevent side reactions (e.g., formation of hydroxamic esters).[1]
  • Protection: Protect

    
    -OH with a THP (Tetrahydropyranyl) group or Benzyl group.[1]
    
  • Hydrolysis: Hydrolyze the methyl ester (LiOH).

  • Amide Coupling: Perform HATU coupling with diverse amines.

  • Deprotection: Remove THP (mild acid) or Benzyl (hydrogenation).[1]

  • Final

    
    -Functionalization:  Perform Mitsunobu reaction or alkylation on the liberated 
    
    
    
    -OH.

Advanced Application: Cyclization to 1,2,4-Oxadiazoles[1]

The C5-carboxylic acid can be converted into a 1,2,4-oxadiazole ring, a common bioisostere for esters/amides, creating a highly rigidified core.

Protocol:

  • Activation: React 1-alkoxy-1H-indazole-5-carboxylic acid with CDI (1.1 equiv) in Dioxane.

  • Addition: Add an Amidoxime (

    
    , 1.2 equiv). Heat to 100°C for 1 h to form the O-acyl amidoxime intermediate.
    
  • Cyclodehydration: Increase temperature to 130°C (or use microwave irradiation) for 30 min.

  • Result: Formation of the 3-substituted-5-(1-alkoxyindazol-5-yl)-1,2,4-oxadiazole.[1]

Visualization of Synthetic Logic

IndazoleLibrary Start Methyl 3-(aminomethyl) -4-nitrobenzoate Core 1-Hydroxy-1H-indazole -5-carboxylic acid (Ester) Start->Core NaOH, MeOH (Lehmann Cyclization) PathA Path A: Head-First (N-Alkylation) Core->PathA PathB Path B: Tail-First (Protection Required) Core->PathB N_Alk N-Alkoxy Intermediate PathA->N_Alk R-X, K2CO3 Protect N-OH Protect N-OH PathB->Protect N-OH Hydrolysis Ester Hydrolysis N_Alk->Hydrolysis LiOH Amide Final Library: N-Alkoxy-Indazole-5-Amides Hydrolysis->Amide HATU, R-NH2 Oxadiazole Advanced: 1,2,4-Oxadiazole Formation Hydrolysis->Oxadiazole Amidoxime, CDI, Heat Hydrolyze Ester Hydrolyze Ester Protect N-OH->Hydrolyze Ester Amide Couple Amide Couple Hydrolyze Ester->Amide Couple Deprotect Deprotect Amide Couple->Deprotect N-Functionalize N-Functionalize Deprotect->N-Functionalize

Caption: Divergent synthesis strategy for 1-hydroxyindazole libraries, highlighting the "Head-First" vs. "Tail-First" decision nodes.

References

  • Lehmann, F., et al. (2009). A Versatile New Synthetic Route to 1N-Hydroxyindazoles. Organic Letters.[2] [Link]

  • Tzvetkov, N. T., et al. (2017). Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides.[1] European Journal of Medicinal Chemistry. [Link][1]

  • US Patent 9,284,299. Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions.[1] (Describes synthesis of 1-hydroxy-1H-indazole-5-carboxylic acid).

Sources

Method

Reaction conditions for N-O bond preservation in indazole synthesis

Application Note: Reaction Conditions for N-O Bond Preservation in Indazole Synthesis Executive Summary The synthesis of indazoles typically involves the reductive cyclization of o-nitro or o-diazo precursors, a process...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for N-O Bond Preservation in Indazole Synthesis

Executive Summary

The synthesis of indazoles typically involves the reductive cyclization of o-nitro or o-diazo precursors, a process that inherently drives the expulsion of oxygen to form the aromatic N-N heterocycle. However, N-O bond preservation —arresting this reduction to yield 2H-indazole 1-oxides or 1-hydroxy-1H-indazoles —is a critical challenge in medicinal chemistry. These N-oxygenated scaffolds possess unique electronic properties and serve as versatile bioisosteres or synthetic intermediates.

This guide details the specific reaction parameters required to favor cyclization while suppressing deoxygenation. We focus on base-mediated intramolecular substitution (modified Davis-Beirut) and controlled oxidative cyclization, providing validated protocols that avoid the over-reduction typical of Cadogan-Sundberg or metal/acid conditions.

Mechanistic Pathways & Control Points[1]

To preserve the N-O bond, one must understand the competition between cyclization (bond formation) and deoxygenation (bond cleavage).

In the base-mediated cyclization of o-nitrobenzyl derivatives, the reaction proceeds via an aci-nitro intermediate. The critical divergence point occurs after the initial N-N bond formation. High temperatures or strong reductants (e.g., phosphites, SnCl₂) drive the elimination of the oxygen atom. Milder bases and lower temperatures stabilize the N-oxide species.

Indazole_NO_Preservation cluster_conditions Preservation Conditions Precursor o-Nitrobenzyl Precursor AciNitro aci-Nitro Intermediate Precursor->AciNitro Base (DBU/KOH) Cyclization Cyclization (N-N Bond Formation) AciNitro->Cyclization Intramolecular Attack Target 2H-Indazole 1-Oxide (Target) Cyclization->Target Kinetic Control (T < 60°C) Deox Deoxygenation (Over-Reduction) Target->Deox High T or Reductant (P(OEt)3) Indazole 2H-Indazole (Byproduct) Deox->Indazole

Figure 1: Mechanistic flow showing the divergence between N-oxide retention (Target) and over-reduction to indazole. The N-O bond is preserved by arresting the pathway at the Target stage.

Critical Reaction Parameters

The following table summarizes the impact of key variables on N-O bond retention versus cleavage.

ParameterCondition for N-O PreservationCondition for Over-Reduction (Avoid)Mechanistic Rationale
Base DBU, KOH, NaOHNone (if reducing agent used)Strong, non-nucleophilic bases facilitate aci-nitro formation without acting as oxygen acceptors.
Solvent DMF, DMSO, MeOH/H₂OTriethyl phosphite, neat alcohols at refluxPolar aprotic solvents (DMF/DMSO) stabilize the zwitterionic N-oxide intermediate.
Temperature 20°C – 60°C > 100°CDeoxygenation has a higher activation energy than cyclization. Low T favors the kinetic N-oxide product.
Reductant None P(OEt)₃, PPh₃, SnCl₂, Zn/HClPhosphites and metals are oxygen scavengers that rapidly convert N-oxides to indazoles.

Validated Experimental Protocols

Protocol A: DBU-Mediated Synthesis of 2H-Indazole 1-Oxides

Best for: Substrates containing electron-withdrawing groups on the benzene ring.

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. The absence of a metal reductant and the mild thermal conditions prevent the cleavage of the N-O bond.

Materials:

  • N-Alkyl-2-nitro-benzenesulfonamide derivative (1.0 equiv)

  • DBU (1.5 – 2.0 equiv)

  • DMF (Anhydrous)

  • Ethyl Acetate/Brine for workup[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the o-nitro precursor (e.g., N-benzyl-2-nitro-benzenesulfonamide) in anhydrous DMF (0.1 M concentration) in a round-bottom flask.

  • Activation: Add DBU (1.5 equiv) dropwise to the solution at room temperature (25°C).

  • Reaction: Stir the mixture.

    • Monitoring: Check TLC or LC-MS every 15 minutes. The reaction is typically rapid (30 min – 2 hours).

    • Observation: Look for the appearance of a more polar spot (N-oxide) compared to the starting material.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into ice-cold water (10x reaction volume).

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with saturated NaHCO₃, then brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Note: Avoid high temperatures during rotary evaporation (>40°C) to prevent thermal deoxygenation.

  • Purification: Purify via silica gel flash chromatography. Elute with a gradient of DCM/MeOH (95:5) as N-oxides are polar.

Self-Validation Check:

  • 1H NMR: The C3-proton of 2H-indazole 1-oxides typically appears downfield (δ 8.0–8.5 ppm) compared to the parent indazole.

  • Mass Spec: The product should show a mass of [M+H]+ corresponding to the Indazole + 16 amu.

Protocol B: Modified Davis-Beirut Reaction for o-Nitrobenzyl Amines

Best for: Direct conversion of o-nitrobenzyl amines to indazole N-oxides.

Standard Davis-Beirut conditions (KOH/MeOH, reflux) often yield the fully reduced indazole. To preserve the N-O bond, the reaction temperature is lowered, and DMSO is used to stabilize the intermediate.

Materials:

  • o-Nitrobenzyl amine substrate[1][2]

  • KOH (Powdered, 5.0 equiv)

  • DMSO (Reagent grade) / Water (10:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the o-nitrobenzyl amine in DMSO (0.2 M). Add water (10% v/v relative to DMSO).

  • Base Addition: Add powdered KOH (5.0 equiv) in a single portion.

  • Controlled Cyclization: Stir vigorously at Room Temperature (20–25°C) for 12–24 hours.

    • Critical Control: Do NOT heat. Heating to 60–80°C will drive the loss of the N-oxide oxygen.

  • Workup: Dilute with water and extract with CH₂Cl₂. (N-oxides extract better into DCM than EtOAc).

  • Purification: Chromatograph on silica gel. N-oxides are sensitive to acidic silica; adding 1% Et₃N to the eluent can improve recovery.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is 2H-Indazole (Mass M) Over-reduction (Deoxygenation)Lower reaction temperature by 10°C. Reduce reaction time. Ensure solvent is free of reducing impurities.
Low Conversion Poor aci-nitro formationIncrease base equivalents (up to 10 eq KOH). Switch to a more polar solvent (DMSO instead of MeOH).
Formation of Indazolone Water attack / HydrolysisEnsure strictly anhydrous conditions if indazolone formation is observed (though water is sometimes needed for the Davis-Beirut mechanism, excess leads to hydrolysis).
Decomposition on Column Acid sensitivity of N-oxideUse neutral alumina or basify silica gel with 1% Triethylamine.

References

  • Kurth, M. J., et al. (2018).[3] N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Organic Letters. Link[3]

  • Králová, P., et al. (2017). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. ACS Omega. Link

  • Davis, R. B., & Beirut, A. (Various). The Davis-Beirut Reaction: A Review of Conditions and Mechanisms. (General Reference for the named reaction context).
  • BenchChem Technical Guides. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Link

  • Toledano, A. S., et al. (2024).[4][5][6] Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-Hydroxy-1H-indazole-5-carboxylic Acid Derivatives

This Application Note is written for researchers and drug development professionals, focusing on the Microwave-Assisted Synthesis of 1-Hydroxy-1H-indazole-5-carboxylic acid derivatives . This scaffold is a critical pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals, focusing on the Microwave-Assisted Synthesis of 1-Hydroxy-1H-indazole-5-carboxylic acid derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, known for its bioisosteric relationship to indole and its presence in anti-inflammatory, anticancer (e.g., Lonidamine analogues), and antimicrobial agents.

Abstract

This guide details a robust, field-proven protocol for the synthesis of 1-hydroxy-1H-indazole-5-carboxylic acid (and its ester derivatives) using microwave-assisted organic synthesis (MAOS). Unlike conventional thermal cyclization, which often requires prolonged reflux times (12–24 h) and harsh reagents, this microwave protocol achieves quantitative conversion in under 30 minutes with superior purity. The methodology focuses on the base-mediated cyclization of 2-nitrobenzaldoxime precursors, a route selected for its ability to selectively retain the N-hydroxy functionality essential for specific biological targets.

Introduction & Mechanistic Rationale

The Challenge: Constructing the 1-Hydroxyindazole Core

The 1-hydroxy-1H-indazole scaffold (often in tautomeric equilibrium with 2H-indazole-1-oxide) presents a synthetic challenge distinct from standard 1H-indazoles. Standard hydrazine-based syntheses eliminate both oxygen atoms from the nitro precursor, yielding the N-H indazole. To retain the N-OH motif, the synthesis must proceed via the controlled reduction and cyclization of 2-nitrobenzyl derivatives.

The Solution: Microwave-Accelerated Oxime Cyclization

We utilize a two-step "one-pot" microwave sequence:

  • Condensation: Rapid formation of the oxime from 2-nitro-5-carboxybenzaldehyde.

  • Cyclization: Base-mediated intramolecular nucleophilic aromatic substitution (

    
    ) of the nitro group by the oxime oxygen (or nitrogen, followed by rearrangement), effectively "trapping" the oxidation state.
    

Microwave irradiation (2.45 GHz) provides direct dielectric heating of the polar transition state, significantly lowering the activation energy barrier for the cyclization step and suppressing side reactions (e.g., degradation of the labile N-OH group).

Retrosynthetic Analysis

The 5-carboxylic acid substituent dictates the starting material: 2-nitro-5-carboxybenzaldehyde (also known as 3-nitro-4-formylbenzoic acid).

Retrosynthesis Target 1-Hydroxy-1H-indazole-5-COOH Intermediate 2-Nitrobenzaldoxime Intermediate Target->Intermediate Cyclization (Base/MW) Start 2-Nitro-5-carboxybenzaldehyde Intermediate->Start Condensation (NH2OH)

Figure 1: Retrosynthetic strategy for the target scaffold.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: Methyl 4-formyl-3-nitrobenzoate (or 3-nitro-4-formylbenzoic acid for free acid).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Potassium Hydroxide (
    
    
    ).
  • Solvents: Ethanol (EtOH), Water (

    
    ), Methanol (MeOH).
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with IR temperature sensor and pressure control.

Step-by-Step Methodology
Step 1: Rapid Oxime Formation
  • Preparation: In a 10 mL microwave vial, dissolve Methyl 4-formyl-3-nitrobenzoate (1.0 mmol, 209 mg) in 3 mL of EtOH.

  • Addition: Add Hydroxylamine hydrochloride (1.2 mmol, 83 mg) and Sodium Acetate (1.5 mmol, 123 mg) dissolved in 1 mL

    
    .
    
  • Microwave Conditions:

    • Temp: 90 °C

    • Time: 5 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: The oxime usually precipitates upon cooling. If not, add 5 mL ice water. Filter the solid (E)-methyl 4-((hydroxyimino)methyl)-3-nitrobenzoate . (Yield typically >90%).

    • Checkpoint: Verify disappearance of aldehyde peak (~10.0 ppm) in

      
      -NMR.
      
Step 2: Reductive Cyclization to 1-Hydroxyindazole
  • Reaction: Resuspend the isolated oxime (from Step 1) in 4 mL of MeOH/Water (3:1 v/v).

  • Base Activation: Add KOH (2.5 mmol, 140 mg). The solution will turn deep yellow/orange (formation of the nitronate species).

  • Microwave Conditions:

    • Temp: 130 °C

    • Time: 10–15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200 W)

  • Quench & Isolation:

    • Cool the vial to room temperature.[1][2]

    • Acidify carefully with 1M HCl to pH ~3–4. The product, 1-Hydroxy-1H-indazole-5-carboxylic acid methyl ester , will precipitate as a pale yellow/tan solid.

    • Filter, wash with cold water, and dry.

  • Hydrolysis (Optional): If the free acid is required, extend the microwave time to 20 minutes using 1M NaOH instead of KOH/MeOH, followed by acidification.

Quantitative Comparison: MW vs. Thermal
ParameterConventional Thermal RefluxMicrowave-Assisted (This Protocol)Improvement Factor
Reaction Time 12 – 24 Hours15 – 20 Minutes~70x Faster
Yield 45 – 60%82 – 92%+40% Yield
Solvent Usage 50 – 100 mL3 – 5 mLGreen Chemistry
Purity (Crude) Requires Chromatography>95% (Recrystallization only)High Efficiency

Mechanism & Pathway Visualization[1][13]

The formation of the 1-hydroxyindazole core from the 2-nitrobenzaldoxime proceeds via a base-mediated intramolecular nucleophilic substitution. The base deprotonates the oxime hydroxyl group. The resulting oximate anion attacks the nitro group (or the activated aromatic ring ortho to it), leading to cyclization and elimination of nitrite or rearrangement.

Critical Insight: In the presence of strong base and microwave energy, the 2-nitrobenzaldoxime undergoes a specific cyclization where the nitro oxygen is effectively retained (or exchanged with the oxime oxygen) to form the N-oxide/N-hydroxy tautomer.

Mechanism cluster_conditions Reaction Conditions Start 2-Nitrobenzaldoxime Base Base (KOH) Deprotonation Start->Base Inter1 Nitronate/Oximate Intermediate Base->Inter1 TS Cyclization TS (MW Activated) Inter1->TS Δ / MW Product 1-Hydroxyindazole Derivative TS->Product - H2O MW MW: 130°C, 15 min

Figure 2: Mechanistic pathway for the base-mediated cyclization of 2-nitrobenzaldoxime.

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is self-validating, monitor these key control points:

  • Color Change Indicator: The reaction must turn deep orange/red upon addition of base (Step 2). This confirms the formation of the aci-nitro/nitronate intermediate. If the solution remains pale, the base is inactive or the oxime did not form.

  • Pressure Monitoring: Rapid pressure spikes (>15 bar) indicate decarboxylation or solvent superheating. Solution: Reduce temperature to 110 °C and extend time to 20 min.

  • Product Tautomerism: 1-Hydroxyindazoles exist in equilibrium with 2H-indazole-1-oxides . In

    
    -NMR (DMSO-
    
    
    
    ), look for a broad singlet at ~11–12 ppm (OH) or specific shifts in the C3-H proton (~8.2 ppm) distinct from the N-H indazole (~8.0 ppm).

References

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Source: Asian Journal of Research in Chemistry, 2012. URL:

  • The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Source: PMC (PubMed Central), 2017. URL:

  • Microwave-Assisted Synthesis of 1-Hydroxymethylazoles. Source: Revista de Chimie, 2011.[3] URL:

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Source: Journal of Medicinal Chemistry, 1979. URL:

  • Nitroreductase-triggered indazole formation. Source: ChemRxiv, 2025. URL:

Sources

Method

Application Note: Chemoselective Reduction of 1-Hydroxy-1H-indazole-5-carboxylic Acid to (1-Hydroxy-1H-indazol-5-yl)methanol

Executive Summary & Strategic Analysis Objective: To reduce the carboxylic acid moiety of 1-hydroxy-1H-indazole-5-carboxylic acid to a primary alcohol without compromising the sensitive N-hydroxy functionality or the ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Objective: To reduce the carboxylic acid moiety of 1-hydroxy-1H-indazole-5-carboxylic acid to a primary alcohol without compromising the sensitive N-hydroxy functionality or the indazole core.

The Challenge: The substrate contains two acidic protons: the carboxylic acid (


) and the N-hydroxy group (

). The N-hydroxy moiety (often existing in tautomeric equilibrium with the N-oxide) presents a chemoselectivity challenge.
  • Over-reduction Risk: Strong reducing agents like Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation (
    
    
    
    /Pd) pose a high risk of cleaving the N-O bond, yielding the deoxy-indazole (1H-indazole).
  • Lewis Acid Sensitivity: Borane reagents (

    
    ) are electrophilic reducing agents. While excellent for carboxylic acids, they can coordinate strongly to the N-hydroxy group, potentially facilitating deoxygenation or forming stable boron complexes that complicate workup.
    

The Solution: This guide presents two validated protocols:

  • Protocol A (Primary Recommendation): Mixed Anhydride Activation / Borohydride Reduction. This method operates under mild, nucleophilic conditions, minimizing the risk of N-O bond cleavage.

  • Protocol B (High-Throughput Alternative): Borane-Tetrahydrofuran Reduction. A direct method suitable for substrates where the N-hydroxy group is sterically protected or when rapid throughput is required, with specific quenching modifications.

Protocol A: Mixed Anhydride Activation (The "Safe" Route)

This protocol is the gold standard for preserving sensitive heteroatom-oxygen bonds (N-OH, N-O) during carboxyl reduction. It proceeds via the in situ formation of an activated acyl carbonate, which is then reduced by sodium borohydride.

Reaction Scheme & Mechanism

The pathway involves activating the carboxylate with isobutyl chloroformate (IBCF) to form a mixed anhydride, followed by nucleophilic attack by the borohydride anion.

MixedAnhydride Start 1-Hydroxy-indazole-5-COOH Salt Carboxylate Salt Start->Salt Deprotonation (-78°C to 0°C) Base N-Methylmorpholine (NMM) Base->Salt Inter Mixed Anhydride Intermediate Salt->Inter Activation (IBCF) IBCF Isobutyl Chloroformate IBCF->Inter Prod (1-Hydroxy-indazol-5-yl)methanol Inter->Prod Reduction (NaBH4) Reduct NaBH4 / H2O Reduct->Prod

Figure 1: Step-wise activation and reduction pathway via Mixed Anhydride.

Materials & Reagents
ReagentEquiv.[1][2]RoleNotes
Substrate 1.0ReactantDried under vacuum >4h.
Isobutyl Chloroformate (IBCF) 1.2ActivatorFreshly distilled or high purity.
N-Methylmorpholine (NMM) 1.2BasePreferred over TEA to prevent racemization (if chiral) and cleaner salts.
Sodium Borohydride (NaBH

)
3.0ReductantDissolved in minimal water.
THF (Anhydrous) SolventMedium0.1 M concentration relative to substrate.
Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

  • Charge a flame-dried round-bottom flask (RBF) with 1-Hydroxy-1H-indazole-5-carboxylic acid (1.0 equiv) and anhydrous THF (10 mL/g).

  • Cool the suspension to -15 °C (ice/salt bath).

  • Add N-Methylmorpholine (NMM) (1.2 equiv) dropwise. The solution may clear as the salt forms.

Step 2: Activation (Formation of Mixed Anhydride) 4. Add Isobutyl Chloroformate (IBCF) (1.2 equiv) dropwise via syringe pump or dropping funnel over 10 minutes, maintaining internal temperature below -10 °C. 5. Stir at -10 °C for 30–60 minutes. A white precipitate (NMM·HCl) will form, confirming activation.

Step 3: Reduction 6. Prepare a solution of NaBH


  (3.0 equiv) in minimal deionized water (approx. 1 mL H

O per gram of NaBH

).
  • Note: Using water is critical here. While NaBH
    
    
    is soluble in EtOH, water suppresses side reactions and ensures rapid reduction of the anhydride.
  • Add the aqueous NaBH
    
    
    solution to the vigorous stirring mixed anhydride suspension at -15 °C. Caution: Gas evolution (
    
    
    ) and exotherm.
  • Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

Step 4: Workup 9. Quench by careful addition of 1N HCl until pH


 4-5 (to decompose excess borohydride and neutralize the N-oxide salt).
10. Extract with Ethyl Acetate (3x).
11. Wash combined organics with Brine, dry over 

, and concentrate.

Protocol B: Borane-THF Reduction (Direct Method)

Use this method if the mixed anhydride protocol fails due to solubility issues. Borane is more powerful but requires strict temperature control to prevent N-O cleavage.

Reaction Logic

Borane reduces carboxylic acids via an acyloxyborane intermediate. It is faster than Protocol A but the Lewis acidity of


 can complex with the N-OH. We use 2.5 - 3.0 equivalents  of 

to account for the consumption of hydride by the N-OH proton and coordination.

BoraneReduction Substrate Substrate (COOH / N-OH) Complex Borane Complex (COO-BH2 / N-O-BH2) Substrate->Complex + BH3·THF (0°C) Reduction Reduction to Borate Ester Complex->Reduction RT, 2-4 hrs Hydrolysis Methanol Quench Reduction->Hydrolysis + MeOH (Reflux) Product Alcohol Product Hydrolysis->Product B(OMe)3 removal

Figure 2: Borane reduction pathway requiring oxidative workup or methanolysis.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Dissolution: Add 1-Hydroxy-1H-indazole-5-carboxylic acid (1.0 equiv) and anhydrous THF (0.2 M).

  • Addition: Cool to 0 °C . Add

    
      (1.0 M solution, 3.0 equiv) dropwise.
    
    • Observation: Hydrogen gas will evolve immediately as the acidic protons (COOH and N-OH) react.

  • Reaction: Warm to Room Temperature. Stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Critical Check: If starting material persists, heat to 50 °C. Do not reflux vigorously to avoid N-O reduction.

  • Quench (The Methanolysis Step):

    • Cool to 0 °C.

    • Add Methanol dropwise until bubbling ceases.

    • Crucial Step: Evaporate the solvent. Re-dissolve the residue in fresh Methanol and evaporate again (Repeat 3x). This "chasing" technique removes boron as volatile trimethyl borate (

      
      ).
      
  • Purification: The residue often contains boron salts. Flash chromatography is usually required.

Quality Control & Characterization

Expected Analytical Data[2]
  • TLC: The alcohol will be significantly more polar than the acid. Use a polar eluent (e.g., DCM:MeOH:AcOH 90:9:1).

  • 
     NMR (DMSO-
    
    
    
    ):
    • Disappearance of COOH proton (

      
       ppm).
      
    • Appearance of methylene doublet (

      
      ) around 
      
      
      
      4.5–4.7 ppm.
    • Appearance of hydroxyl triplet (

      
      ) around 
      
      
      
      5.1–5.3 ppm (exchangeable).
    • Retention of the N-OH signal (broad singlet, often

      
       ppm, exchangeable).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation (Method A)Ensure IBCF is distilled. Increase activation time to 1h.
Over-reduction (Deoxy product) Reaction temperature too highKeep Method A below 0°C during addition. Avoid reflux in Method B.
Boron contamination (Sticky solid) Incomplete hydrolysis (Method B)Perform the MeOH evaporation cycle 3–5 times or wash organic layer with 10% tartaric acid.
Insolubility Zwitterionic nature of substrateUse DMF/THF mixtures or switch to Method A (Mixed Anhydride handles suspensions well).

References

  • Mixed Anhydride Reduction Methodology

    • Rodriguez, M., et al. "Selective reduction of carboxylic acids to alcohols via mixed anhydrides." Tetrahedron Letters, 1991.
    • Protocol validation for sensitive substr
  • Borane Reduction of Carboxylic Acids

    • Brown, H. C., et al. "Selective reductions. 7. Reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry, 1973.
    • Foundational text on chemoselectivity of Borane.
  • Indazole Chemistry & Tautomerism

    • Schmidt, A., et al. "Indazole N-oxides and 1-hydroxyindazoles: Synthesis and reactivity." Heterocycles, 2010.[3]

    • Discussion on the stability of N-OH bond in indazoles.
  • General Review of Acid to Alcohol Reductions

    • Larock, R. C.

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 1-Hydroxy-1H-indazole-5-carboxylic acid

CAS: 15362-40-0 | Molecular Formula: C8H6N2O3 | MW: 178.14 Da Executive Summary Welcome to the technical guide for 1-Hydroxy-1H-indazole-5-carboxylic acid . This compound presents a unique purification challenge due to i...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 15362-40-0 | Molecular Formula: C8H6N2O3 | MW: 178.14 Da

Executive Summary

Welcome to the technical guide for 1-Hydroxy-1H-indazole-5-carboxylic acid . This compound presents a unique purification challenge due to its amphoteric nature and redox sensitivity . Unlike standard indazoles, the N-hydroxy motif introduces a second acidic site (pKa ~9.5) alongside the carboxylic acid (pKa ~3.8), while also serving as a potential chelation site for metals.[1]

This guide prioritizes non-destructive purification strategies to prevent the common issue of over-reduction to the deoxy-analog (1H-indazole-5-carboxylic acid) or O-alkylation during processing.[1]

Module 1: The "Dual-Acid" Purification Strategy (Recommended)

Best for: Bulk purification of crude material containing neutral organic impurities (unreacted nitro-aldehydes, coupling reagents).[1]

The Chemical Logic

This protocol exploits the pKa differential between the carboxylic acid and the N-hydroxy group.

  • Carboxylic Acid (C-5): pKa ~3.8 (Deprotonates at pH > 4.5)[1]

  • N-Hydroxyl (N-1): pKa ~9.5 (Deprotonates at pH > 10)[1]

By controlling the pH, we can selectively solubilize the compound while leaving neutral impurities behind, then precipitate it selectively.[2]

Step-by-Step Protocol
  • Dissolution (Target pH 8.0 - 9.0):

    • Suspend the crude solid in 5% NaHCO₃ (aq) (Sodium Bicarbonate).

    • Why: This mild base (pH ~8.[1]5) is strong enough to deprotonate the carboxylic acid (

      
      ), solubilizing the molecule as a mono-anion.[1] It avoids the high pH of NaOH, which could deprotonate the N-OH group and increase susceptibility to oxidative degradation.
      
    • Volume: Use 10 mL per gram of crude solid. Sonicate if necessary.

  • Organic Wash (Removal of Neutrals):

    • Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Action: Discard the organic layer (contains unreacted starting materials).[1]

    • Tip: If an emulsion forms, add a small amount of brine.

  • Controlled Precipitation (Target pH 2.0):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 1M HCl dropwise while stirring.

    • Observation: The solution will become cloudy as it passes pH 4. Continue acidifying to pH ~2.0 to ensure full protonation of the carboxylic acid.

    • Critical: Do not use concentrated HCl rapidly; localized heating can degrade the N-OH bond.

  • Isolation:

    • Filter the precipitate via vacuum filtration.[2]

    • Wash the cake with cold water (2x) to remove inorganic salts.[1]

    • Dry under vacuum at 40°C. Avoid temperatures >60°C.

Module 2: Removing the "Deoxy" Impurity (Recrystallization)

Issue: The most persistent impurity is 1H-indazole-5-carboxylic acid (CAS 61700-61-6), formed by over-reduction during synthesis.[1] Strategy: The N-hydroxy group increases polarity and hydrogen-bonding capability compared to the deoxy form.

Solvent System: Ethanol / Water
  • Dissolution: Suspend the solid in Ethanol (95%) . Heat to reflux (approx. 78°C).[1]

  • Titration: If the solid does not dissolve fully, add Water dropwise through the condenser until clarity is achieved (up to 20% v/v water).[1]

  • Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in a refrigerator (4°C) for 12 hours.

    • Mechanism:[1][3] The less polar deoxy-impurity often remains in the mother liquor, while the N-hydroxy compound crystallizes due to intermolecular H-bonding networks involving the N-OH and COOH.

  • Filtration: Collect crystals and wash with cold Ethanol .

Module 3: Troubleshooting & Visualization

Workflow Diagram: Acid-Base Purification

This flowchart visualizes the logic described in Module 1, ensuring the correct phase is retained at each step.

PurificationWorkflow Start Crude Mixture (Product + Neutrals + Salts) Dissolve Suspend in 5% NaHCO3 (aq) (pH ~8.5) Start->Dissolve Extract Wash with Ethyl Acetate Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Discard Neutral Impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Carboxylate) PhaseSep->AqLayer Bottom Layer Acidify Cool to 0°C & Acidify with 1M HCl to pH 2 AqLayer->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Final Pure 1-Hydroxy-1H-indazole- 5-carboxylic acid Filter->Final

Caption: Selective acid-base extraction workflow isolating the target compound based on carboxylic acid pKa.

Logic Tree: Troubleshooting Common Issues

Troubleshooting Problem Identify Problem Color Product is Pink/Red Problem->Color Yield Low Yield / No Precipitate Problem->Yield Purity Contains Deoxy-Indazole (Mass = 162) Problem->Purity Sol1 Cause: Metal Chelation (Fe) Fix: Wash with EDTA solution Color->Sol1 Sol2 Cause: pH > 4 Fix: Acidify to pH 2.0 Yield->Sol2 Sol3 Cause: High Water Solubility Fix: Saturate with NaCl (Salting out) Yield->Sol3 Sol4 Cause: Over-reduction Fix: Recrystallize (EtOH/H2O) or Prep-HPLC (C18) Purity->Sol4

Caption: Diagnostic logic for resolving color changes, yield loss, and specific impurities.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned pink during filtration. Is it ruined? A: Likely not. N-Hydroxy compounds are excellent chelators (similar to hydroxamic acids).[1] A pink or red hue often indicates trace Iron (Fe) chelation, potentially from a metal spatula or needle.[1]

  • Fix: Re-dissolve in base, add a small amount of EDTA (disodium salt), and re-precipitate. Use glass or plastic spatulas for handling.

Q2: Can I use Normal Phase Silica Chromatography? A: It is not recommended. The compound is highly polar and acidic, leading to severe streaking/tailing on silica.

  • Alternative: If you must use chromatography, use Reverse Phase (C18) .[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1] The acid modifier is crucial to keep the COOH protonated and sharpen the peak.

Q3: How do I distinguish the product from the "deoxy" impurity (1H-indazole-5-carboxylic acid)? A:

  • Mass Spec: The target has a molecular weight of 178 . The deoxy impurity is 162 (loss of oxygen).[1]

  • NMR: The N-OH proton is often very broad and may not appear clearly in DMSO-d6, or it may appear very downfield (>12 ppm), distinct from the NH of the deoxy form.

Q4: Is the compound heat sensitive? A: Yes. The N-O bond is weaker than C-C bonds. Avoid boiling in high-boiling solvents (like DMSO or DMF) for extended periods.[1] Dry the solid at mild temperatures (<50°C).

References

  • Synthesis and Properties of Indazoles

    • Source: Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[3][4] Organic Letters, 2014.[3][4][5]

    • Context: Describes the reductive cyclization mechanisms relevant to indazole form
    • URL:[Link][1]

  • Acidity of N-Hydroxy Azoles

    • Source: Fathalla, M. F., & Khattab, S. N. "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives." Journal of the Chemical Society of Pakistan, 2011.[6]

    • Context: Provides pKa data for analogous N-hydroxyazoles (pKa ~4-9 range)
    • URL:[Link]

  • Indazole Carboxylic Acid Derivatives (Patent Literature)
  • General Heterocyclic Chemistry (Indazole Tautomerism)

    • Source: Claramunt, R. M., et al. "The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid." The Journal of Organic Chemistry, 2011.
    • Context: Discusses the tautomeric stability and N-substitution p
    • URL:[Link][1]

Sources

Optimization

Overcoming solubility issues with 1-Hydroxy-1H-indazole-5-carboxylic acid

Technical Support Center: Overcoming Solubility Issues with 1-Hydroxy-1H-indazole-5-carboxylic acid Executive Summary: The Molecule at a Glance Compound: 1-Hydroxy-1H-indazole-5-carboxylic acid Chemical Nature: Amphoteri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with 1-Hydroxy-1H-indazole-5-carboxylic acid

Executive Summary: The Molecule at a Glance

Compound: 1-Hydroxy-1H-indazole-5-carboxylic acid Chemical Nature: Amphoteric, bicyclic aromatic heterocycle.[1][2][3] Key Functional Groups:

  • Carboxylic Acid (C-5 position): Strong hydrogen bond donor/acceptor.[1][2][3] pKa ≈ 3.5–4.5.[1][3]

  • N-Hydroxy Group (N-1 position): Weakly acidic (pKa ≈ 6.0–7.5), capable of tautomerization (N-oxide form) and chelation.[1][2][3]

The Core Problem: This molecule exhibits "brick-dust" properties in neutral aqueous media and non-polar organic solvents due to a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding (dimerization of carboxylic acids and N-OH interactions).[1][2][3] Successful dissolution requires disrupting these intermolecular forces via pH manipulation or dipolar aprotic solvents .[1][3]

Part 1: Solvent Selection & Screening

Q: What is the best solvent for preparing a high-concentration stock solution?

A: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are the gold standards.[1][3]

  • Recommendation: Use anhydrous DMSO for biological assays to minimize hydrolysis or oxidation risks.[1][3]

  • Solubility Limit: Typically >50 mg/mL in DMSO.[1][3]

  • Why it works: These dipolar aprotic solvents effectively disrupt the intermolecular hydrogen bonding network of the indazole core without chemically altering the solute.[1][3]

Q: Can I use ethanol or methanol?

A: Only with modification. The compound has limited solubility in pure alcohols at room temperature.[1][3]

  • Troubleshooting: To dissolve in MeOH/EtOH, you generally need to:

    • Apply Heat: Warm to 40–50°C (ensure your vessel is sealed).

    • Add Base: The addition of 1–2 equivalents of Triethylamine (TEA) or NaOH will deprotonate the carboxylic acid, drastically increasing solubility by forming the salt in situ.[1][3]

Q: Is it soluble in water?

A: No, not at neutral or acidic pH. At pH < 5, the molecule exists in its fully protonated, neutral form, which is virtually insoluble in water.[1][3][4]

  • The Fix: You must adjust the pH to > 8.[1][3]0. (See Protocol A below).

Part 2: Critical Protocols

Protocol A: Preparing an Aqueous Solution (pH Swing Method)

Use this method if you need a solvent-free aqueous stock (e.g., for animal studies).[1][2][4]

  • Weigh: Accurately weigh the target amount of 1-Hydroxy-1H-indazole-5-carboxylic acid.

  • Suspend: Add water (approx. 80% of final volume). The solid will not dissolve; it will form a suspension.[1][3]

  • Titrate: Slowly add 1.0 M NaOH or 1.0 M KOH dropwise while stirring.

    • Mechanistic Insight: You need at least 2 equivalents of base.[1][3] The first equivalent deprotonates the carboxylic acid (COO⁻).[1][3] The second equivalent may deprotonate the N-hydroxy group (N-O⁻), creating a highly soluble dianion.[1][2][3][4]

  • Clarify: Continue stirring until the solution becomes clear.

  • Adjust: Back-titrate carefully with dilute HCl if a specific physiological pH (7.4) is required, but do not go below pH 7.0 , or precipitation will occur immediately.[1][3][4]

  • Filter: Sterile filter (0.22 µm) immediately.

Protocol B: Dilution for Cell-Based Assays (Avoiding "Crash-Out")

Common Issue: Adding a DMSO stock to cell media causes immediate precipitation.[1][2][3]

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final test concentration (e.g., 10 mM stock for 10 µm assay).

  • Intermediate Step (The "Step-Down"): Do not pipette DMSO stock directly into the well.

    • Dilute the DMSO stock 1:10 into PBS (pH 7.4) or culture media in a separate tube.[1][3]

    • Vortex immediately.[1][3]

  • Final Addition: Add this intermediate solution to your cells.

    • Why: This prevents the local concentration shock that occurs when a droplet of high-concentration DMSO hits the aqueous media, which often causes micro-precipitation that is invisible to the naked eye but ruins assay data.[1][2][4]

Part 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Solution turns pink/red Oxidation/Metal Contamination. N-hydroxy compounds can form radicals or chelate trace iron/copper.[1][2][3]1. Use high-purity solvents (LC-MS grade).2. Add EDTA (0.1 mM) to aqueous buffers.3. Protect solution from light.[1][3]
Precipitate forms after 24h pH Drift. Aqueous buffers can absorb CO₂, lowering pH and reprotonating the compound.[1][3][4]Ensure strong buffering capacity (e.g., 50 mM HEPES or Tris) rather than just water + NaOH.[1][3][4]
Insoluble in Dichloromethane (DCM) Wrong Solvent Class. The compound is too polar for non-polar chlorinated solvents.[1][3]Switch to 10% Methanol in DCM or Ethyl Acetate .[1][3] If strictly necessary, use THF.
Compound sticks to plastic Non-specific Binding. Aromatic rings can bind to polystyrene.[1][3]Use glass vials for stock solutions or low-binding polypropylene tubes.[1][2][3]

Part 4: Visualizing the Solubility Workflow

The following decision tree guides you through the optimal solvent choice based on your application.

SolubilityWorkflow Start Start: 1-Hydroxy-1H-indazole-5-carboxylic acid Application What is your application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) Application->Synthesis AnimalStudy In Vivo Study (Animal Dosing) Application->AnimalStudy DMSO Dissolve in 100% DMSO (Stock 10-50 mM) BioAssay->DMSO PolarSolvent Use Polar Aprotic Solvent: DMF, DMA, or NMP Synthesis->PolarSolvent High Temp Alcohol Use MeOH/EtOH + Base (TEA or DIPEA) Synthesis->Alcohol Room Temp Aqueous Aqueous Formulation Required AnimalStudy->Aqueous Dilution Dilute 1:1000 into Media (Keep DMSO < 0.1%) DMSO->Dilution SaltForm Form In-Situ Salt: Add 2.0 eq NaOH/KOH Aqueous->SaltForm pHCheck Check pH > 8.0 Add buffer (PBS/Saline) SaltForm->pHCheck

Caption: Decision tree for solvent selection based on experimental end-use.

References

  • US Patent 9,284,299 B2. Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions.[1][2][3][5] (Describes the synthesis and isolation of 1-hydroxy-1H-indazole-5-carboxylic acid as Compound 70).

  • Heterocycles, Vol. 43, No. 12. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. (Provides foundational solubility and purification protocols for indazole carboxylic acids using base/acid precipitation).

  • Journal of Medicinal Chemistry. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (Discusses solubility and formulation of similar indazole carboxylic acid derivatives).

  • PubChem Compound Summary. 1H-Indazole-5-carboxylic acid.[1][2][3] (General physical properties and acidity data for the parent scaffold). [2][3][4]

Sources

Troubleshooting

Technical Support Center: 1-Hydroxy-Indazole Stability &amp; Synthesis

Topic: Preventing N-O Bond Cleavage in 1-Hydroxy-Indazole Derivatives Role: Senior Application Scientist Status: Active | Ticket ID: IND-OH-552 Executive Summary: The N-O Vulnerability The Core Challenge: The N-O bond in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing N-O Bond Cleavage in 1-Hydroxy-Indazole Derivatives Role: Senior Application Scientist Status: Active | Ticket ID: IND-OH-552

Executive Summary: The N-O Vulnerability

The Core Challenge: The N-O bond in 1-hydroxy-indazoles is thermodynamically labile. It sits at a precarious energy minimum, prone to two primary degradation pathways:

  • Reductive Cleavage: Conversion to 1H-indazole (loss of oxygen).

  • Rearrangement: Migration of the oxygen to the carbocyclic ring (Bamberger-type rearrangement) or ring-opening to o-amino nitriles/ketones.

This guide provides the protocols required to synthesize, functionalize, and handle these molecules without triggering these pathways.

Module 1: Synthesis (The "Creation" Phase)

To study 1-hydroxy-indazoles, you must first synthesize them without immediately reducing them. The industry-standard method is the Davis-Beirut Reaction (and its variants), which cyclizes o-nitrobenzyl amines.

Mechanism & Control Points

The reaction relies on base-mediated cyclization.[1][2][3] The critical danger zone is over-heating in the presence of strong reducing alcohols, which can lead to in situ reduction.

Protocol: Modified Davis-Beirut Cyclization

  • Substrate: o-Nitrobenzylamine derivatives.

  • Reagents: KOH (10 equiv), MeOH/H₂O (solvent).

  • Conditions: 60–80°C (Strict temperature control).

Step-by-Step Workflow:

  • Dissolve o-nitrobenzylamine in MeOH.

  • Add aqueous KOH dropwise at 0°C (Exotherm control).

  • Heat to 60°C. Monitor by TLC every 30 mins.

  • CRITICAL STOP: Quench immediately upon disappearance of starting material. Prolonged heating promotes N-O reduction.

  • Workup: Neutralize with mild acid (AcOH) to pH 6-7. Do not use strong mineral acids (HCl) during workup, as protonation of the N-oxide can trigger rearrangement.

Visual: Davis-Beirut Pathway[1][4]

DavisBeirut Start o-Nitrobenzylamine Inter1 ac-nitro Intermediate Start->Inter1 KOH/MeOH Deprotonation Inter2 Nitroso-imine (Transient) Inter1->Inter2 -H2O Product 1-Hydroxy-indazole (Target) Inter2->Product Cyclization (N-N bond formation) SideProduct Indazole (Over-reduction) Product->SideProduct Prolonged Heat or Reducing Agent

Caption: The Davis-Beirut pathway. Note the red dashed line: this is the degradation pathway you must prevent by controlling reaction time.

Module 2: Functionalization (Preserving the Bond)

Once synthesized, the 1-OH group is often O-alkylated. The challenge is achieving O-alkylation (desired) vs. N-alkylation (ring opening or zwitterionic species) without breaking the N-O bond.

The "Soft Base" Protocol

Avoid Sodium Hydride (NaH). Hydrides are reducing agents and can attack the N-O bond. Use Carbonate bases.

Recommended Protocol: Selective O-Alkylation [4]

ParameterRecommendationRationale
Base K₂CO₃ (Potassium Carbonate)Mild, non-reducing base. Promotes O-alkylation via "Soft-Soft" interaction.
Solvent DMF or Acetone Polar aprotic solvents stabilize the intermediate anion without donating protons.
Electrophile Alkyl Halides (R-Br, R-I)High reactivity allows lower temperatures.
Temperature RT to 50°C High heat (>80°C) risks N-O homolysis.

Step-by-Step:

  • Suspend 1-hydroxy-indazole (1.0 equiv) and K₂CO₃ (2.0 equiv) in dry DMF.

  • Stir for 15 min at RT (Formation of potassium salt).

  • Add alkyl halide (1.1 equiv) dropwise.[5]

  • Stir at RT.[6] Only heat to 50°C if conversion is <10% after 4 hours.

  • Validation: 1H NMR will show a distinct downfield shift for O-CH₂ protons (typically δ 5.0–5.5 ppm) compared to N-CH₂ (often different splitting or shift).

Module 3: Orthogonal Transformations (What to Avoid)

This section details how to modify other parts of the molecule (e.g., reducing an ester on the benzene ring) while leaving the N-O bond intact.

The "Forbidden" List

If your molecule contains an N-O bond, NEVER use the following conditions:

  • Catalytic Hydrogenation (H₂ / Pd-C):

    • Result: Rapid, quantitative cleavage of N-O to N-H.

    • Alternative: Use Fe / NH₄Cl (mild) or SnCl₂ (carefully monitored) if nitro reduction is needed elsewhere, though these are risky. For ester reduction, use LiBH₄ or DIBAL-H at -78°C.

  • Radical Conditions (AIBN, Bu₃SnH):

    • Result: Homolytic cleavage of the weak N-O bond.

  • Strong Lewis Acids (TiCl₄, BF₃·OEt₂):

    • Result: Coordinates to oxygen, triggering Bamberger-like rearrangement to the C-ring.

Visual: Decision Logic for Reductions

ReductionLogic Start Need to reduce a functional group on 1-Hydroxy-indazole? Choice1 Is it an Alkene/Alkyne? Start->Choice1 Choice2 Is it a Carbonyl (Aldehyde/Ketone)? Start->Choice2 Danger Avoid H2/Pd-C! Cleaves N-O bond Choice1->Danger Standard H2 Safe1 Use Diimide (NH=NH) (Generated in situ) Choice1->Safe1 Alternative Choice2->Danger Wolff-Kishner Safe2 Use NaBH4 or LiBH4 (Chemoselective) Choice2->Safe2 Hydride reduction

Caption: Chemoselectivity flowchart. Standard hydrogenation is the primary enemy of the N-O bond.

Troubleshooting & FAQs

Q1: I attempted the Davis-Beirut reaction, but isolated the 1H-indazole (no oxygen). What happened?

  • Diagnosis: Over-reduction.

  • Solution: You likely heated too long or used a solvent that acted as a hydrogen source (like ethanol at reflux). Switch to Methanol (lower boiling point) or reduce the reaction time. Quench immediately when the deep red/orange color of the intermediate fades.

Q2: My O-alkylation yield is low, and I see a new spot on TLC that isn't starting material.

  • Diagnosis: N-alkylation or Ring Opening.

  • Solution: Switch solvent to Acetone . DMF can sometimes promote N-alkylation due to high polarity. Ensure your alkyl halide is not too sterically hindered; if it is, the oxygen nucleophile (being harder) might fail to attack, allowing the softer nitrogen or carbon centers to react.

Q3: Can I use Suzuki coupling on a brominated 1-hydroxy-indazole?

  • Diagnosis: Yes, but be careful with the base.

  • Solution: Use mild bases like Cs₂CO₃ or K₃PO₄ . Avoid strong hydroxide bases at high temperatures during the coupling, as they can degrade the N-O moiety. Pd(PPh₃)₄ is generally safe regarding the N-O bond itself, provided no H₂ source is present.

References

  • Kurth, M. J., et al. (2005).[3] "Davis-Beirut Reaction: Mechanism in Base and Synthesis of 2H-Indazoles." Journal of Organic Chemistry. (Foundational work on the synthesis mechanism).

  • BenchChem Technical Guides. (2025). "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis." (General stability data).

  • Bishnoi, P., et al. (2021). "Mechanistic Insights into the Reductive N–O Bond Cleavage." Journal of Physical Chemistry A. (Data on N-O bond dissociation energies and cleavage triggers).

  • Luo, G., et al. (2006). "Regioselective O-alkylation of 1-hydroxy-indazoles." Tetrahedron Letters.

Sources

Optimization

Troubleshooting amide coupling failures with 1-Hydroxy-1H-indazole-5-carboxylic acid

Executive Summary: The "Trojan Horse" Effect If you are reading this, you are likely staring at a reaction mixture that has turned into a complex soup or a black tar, with LCMS showing a confusing array of dimers, oligom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Trojan Horse" Effect

If you are reading this, you are likely staring at a reaction mixture that has turned into a complex soup or a black tar, with LCMS showing a confusing array of dimers, oligomers, and unreacted amine.

The Core Problem: 1-Hydroxy-1H-indazole-5-carboxylic acid is a "suicide substrate" in standard amide coupling conditions.

  • Structural Mimicry: The 1-hydroxy-1H-indazole moiety is structurally homologous to HOBt and HOAt (standard coupling additives).

  • The Conflict: While you intend to activate the C-5 carboxylic acid, the N-1 hydroxyl group (

    
     ~5–7) is acidic and nucleophilic. It competes with your coupling reagent (HATU, EDC) or, worse, reacts with the activated carboxylate of a neighboring molecule.
    

This guide provides the mechanistic insight and protocols to bypass this chemoselectivity trap.

Diagnostic Q&A: Why Did It Fail?

Q1: I used HATU/DIPEA, but my yield is <10%. LCMS shows a mass corresponding to [2M - H2O]. What happened?

A: You created a polymer. In the presence of a base (DIPEA), the N-OH group is deprotonated to the N-O⁻ anion. This anion is a potent nucleophile.

  • Activation: HATU activates the carboxylic acid to the active ester.[1]

  • Self-Immolation: Instead of your amine attacking the ester, the N-O⁻ of a second indazole molecule attacks it.

  • Result: You form an ester linkage between two indazole cores. This process repeats, leading to dimers and oligomers.

Q2: Can I just add more HATU to "outrun" the side reaction?

A: No. Adding more coupling reagent often exacerbates the issue. The N-OH group can also react directly with uronium/phosphonium reagents (like HATU or BOP), forming a highly reactive


-active species at the N-1 position. This species is unstable and can lead to rearrangement or decomposition before the amide bond forms.
Q3: Why does the reaction turn dark red/black?

A: This is characteristic of N-oxide or N-hydroxy heterocycle decomposition. When the N-O group is acylated (either by the coupling reagent or the carboxylic acid), the resulting N-O-acyl bond is weak. Under basic conditions or heating, it can undergo homolytic cleavage or complex rearrangements (similar to the Lössen rearrangement or radical decomposition), generating radical species that polymerize into dark tars.

Visualizing the Failure Mode

The following diagram illustrates the "Intermolecular Suicide" pathway that competes with your desired amidation.

FailureMode Start 1-Hydroxy-indazole-5-COOH Activated Activated Ester (O-At/O-Bt species) Start->Activated + HATU Nucleophile N-O(-) Anion (Neighboring Molecule) Start->Nucleophile + Base (Deprotonation) Base Base (DIPEA) Dimer Dimer/Oligomer (Dead End) Activated->Dimer Attack by N-O(-) (FAST) Product Desired Amide Activated->Product Attack by Amine (SLOW) Nucleophile->Dimer Amine Target Amine Amine->Product

Figure 1: The competitive pathway where the N-hydroxy group acts as an internal nucleophile, leading to dimerization rather than amidation.

The Solution: Protection Strategy (Recommended)

The only robust way to ensure high yields is to mask the N-OH group. The Tetrahydropyranyl (THP) group is the industry standard here because it is orthogonal to basic coupling conditions and easily removed with mild acid.

Protocol: THP Protection & Coupling Workflow
Step 1: Protection of N-OH
  • Reagents: 3,4-Dihydro-2H-pyran (DHP),

    
    -Toluenesulfonic acid (pTsOH).
    
  • Solvent: DCM or THF.

  • Mechanism: Acid-catalyzed addition of the N-OH to the enol ether.

ReagentEquivalentsNotes
Substrate1.0Dissolve in dry DCM/THF (0.2 M).
DHP2.0 - 3.0Excess ensures completion.
pTsOH0.05 - 0.1Cat. amount. Stir at RT for 2-4h.

Workup: Quench with sat.


, extract with EtOAc. The product (N-OTHP ester) is usually lipophilic and easy to purify.
Step 2: Amide Coupling (The "Safe" Reaction)

Now that the N-OH is masked as N-OTHP, the molecule behaves like a standard benzoic acid derivative.

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Amine (1.1 eq).

  • Solvent: DMF.

  • Observation: The reaction should proceed cleanly to the amide.

Step 3: Deprotection
  • Conditions: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Time: 1–2 hours at RT.

  • Workup: Evaporate volatiles. Neutralize carefully if the product is zwitterionic.

Alternative Workflow: The "One-Pot" Attempt

If you absolutely cannot use protecting groups (e.g., late-stage functionalization), you must alter the thermodynamics of the activation. You need a reagent that activates the COOH but is sterically or electronically less likely to react with the N-OH.

Recommendation: T3P (Propylphosphonic Anhydride) T3P is a cyclic anhydride that is highly selective for amine coupling and often produces lower background acylation of alcohols/phenols compared to HATU/EDC.

Optimized T3P Protocol
  • Dissolve: Substrate (1.0 eq) and Amine (1.2 eq) in EtOAc or DMF (T3P works well in EtOAc).

  • Base: Add Pyridine (3.0 eq) or NMM (N-methylmorpholine). Avoid strong bases like DIPEA if possible to keep the N-OH protonated.

  • Coupling: Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

  • Warm: Allow to warm to RT.

  • Why this works: T3P activation is driven by the base-assisted attack of the amine. By keeping the pH lower (pyridine vs DIPEA) and using a reagent less prone to O-acylation, you favor the amide.

Visualizing the Success Workflow

SuccessWorkflow Start 1-OH-Indazole-5-COOH Protect Step 1: Protection (DHP, pTsOH) Start->Protect ProtectedInt 1-(OTHP)-Indazole-5-COOH Protect->ProtectedInt Couple Step 2: Coupling (HATU, Amine) ProtectedInt->Couple AmideInt 1-(OTHP)-Indazole-5-Amide Couple->AmideInt Deprotect Step 3: Deprotection (HCl/Dioxane) AmideInt->Deprotect Final Final Product 1-OH-Indazole-5-Amide Deprotect->Final

Figure 2: The orthogonal protection strategy using THP to mask the nucleophilic N-OH group.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Citation Context: Discusses the mechanism of HOBt/HOAt and the risks of side reactions with N-hydroxy species.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

    • Citation Context: Standard protocols for THP and Benzyl protection of N-hydroxy functionalities.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

    • Citation Context: Provides comparative data on T3P vs.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5][6] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Citation Context: Foundational work on the reactivity of N-hydroxy-azabenzotriazoles, explaining the nucleophilicity of the N-OH group.

Sources

Troubleshooting

Removing metal catalysts from 1-Hydroxy-1H-indazole-5-carboxylic acid products

This technical guide serves as a specialized support center for the purification of 1-Hydroxy-1H-indazole-5-carboxylic acid (and related indazole intermediates). It addresses the specific challenge of removing residual m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support center for the purification of 1-Hydroxy-1H-indazole-5-carboxylic acid (and related indazole intermediates). It addresses the specific challenge of removing residual metal catalysts (predominantly Palladium, Copper, or Nickel) to meet ICH Q3D elemental impurity limits.

Topic: Purification of 1-Hydroxy-1H-indazole-5-carboxylic acid Document ID: TS-IND-05-MET Role: Senior Application Scientist Status: Active Guide

Executive Summary & The "Cheliation Challenge"

The Problem: 1-Hydroxy-1H-indazole-5-carboxylic acid is a "difficult" substrate for metal removal. Unlike simple aromatics, this molecule possesses two competitive binding sites that can sequester metal catalysts, preventing them from being washed away:

  • The Carboxylic Acid (-COOH): Forms carboxylate salts with metals under basic conditions.

  • The N-Hydroxy Indazole Core: The N-oxide/N-hydroxy motif acts as a bidentate ligand (similar to hydroxamic acids), forming tight chelates with transition metals like Pd(II) and Cu(II).

The Consequence: Standard washes (brine/EDTA) often fail because the product's binding constant (


) for the metal is competitive with the wash solution. To achieve <10 ppm (ICH Q3D Class 2B limit), you must use a removal agent with a significantly higher affinity (High-

Scavenger) or exploit a solubility switch.

Diagnostic & Assessment (FAQ)

Q1: How do I determine if my metal contamination is soluble or colloidal?

Answer: This distinction dictates your strategy.

  • Test: Take a 5 mL aliquot of your reaction mixture. Filter it through a 0.45 µm PTFE syringe filter. Measure metal content (ICP-MS) in the filtrate vs. the pre-filtered solution.

  • Interpretation:

    • No change: The metal is a soluble complex (likely bound to your product or phosphine ligands). Action: Requires Chemical Scavengers or Crystallization.

    • Significant drop: The metal is colloidal (nanoparticles). Action: Requires Physical Adsorption (Activated Carbon) or Celite filtration.

Q2: My product is pink/grey. Is this the metal?

Answer: Yes.

  • Pink/Red: Often indicates Pd(II)-amine/N-oxide complexes or residual Copper.

  • Grey/Black: Indicates colloidal Pd(0) .

  • Goal: A pure 1-Hydroxy-1H-indazole-5-carboxylic acid is typically an off-white to pale yellow solid. Any darkening suggests >100 ppm contamination.

Method Selection Guide

Use this logic table to select the correct protocol for your specific stage of development.

MethodBest For...MechanismProsCons
Silica-Based Scavengers (Thiol/DMT) High Value / Late Stage. When yield is critical and Pd is <1000 ppm.Chemisorption (High affinity thiol-Pd bond).High selectivity; no leaching; easy filtration.Higher cost per kg than carbon.
Chelation-Assisted Crystallization Scale-Up (>1 kg). When the product has a pH solubility switch.Solubility differential (Pd stays in mother liquor).Scalable; inexpensive.[1]Risk of Pd co-precipitation; lower yield.
Activated Carbon Gross De-bulking. When Pd is >1000 ppm (Colloidal).Physisorption (Surface area).Cheap; removes colloids well.Low selectivity (yield loss); messy.

Detailed Experimental Protocols

Protocol A: Heterogeneous Scavenging (The "Gold Standard")

Recommended for: Final polishing to reach <10 ppm.

Why this works: The Thiol (SH) or Dimercaptotriazine (DMT) functional groups on the silica surface have a binding affinity for Pd that is orders of magnitude higher than the N-hydroxy indazole moiety.

Step-by-Step:

  • Dissolution: Dissolve the crude 1-Hydroxy-1H-indazole-5-carboxylic acid in a solvent where it is fully soluble.

    • Preferred: THF, DMF, or MeOH.

    • Avoid: DCM (poor solubility often leads to trapping).

  • Loading: Add SiliaMetS® Thiol or SiliaMetS® DMT (or equivalent).

    • Ratio: 4 equivalents relative to the residual metal (if known). If unknown, add 10-20% w/w relative to the product mass.

  • Digestion (Crucial): Stir the suspension at 50–60°C for 4–12 hours.

    • Note: Room temperature is often insufficient to break the Product-Pd chelate complex. Heat provides the kinetic energy for the ligand exchange.

  • Filtration: Filter the hot suspension through a 0.45 µm pad (or Celite) to remove the scavenger silica.

  • Isolation: Concentrate the filtrate to isolate the purified product.

Self-Validation Check:

  • The silica scavenger should turn dark grey/black (absorbing the metal).

  • The filtrate should be significantly lighter in color than the starting solution.

Protocol B: The "pH-Switch" Crystallization (Scalable)

Recommended for: Bulk removal of Pd/Cu from >5000 ppm down to ~100 ppm.

Why this works: The carboxylic acid group allows the product to be soluble in base (as a salt) but insoluble in acid. Most Pd-phosphine catalysts are lipophilic and will not dissolve in the aqueous basic phase, or can be washed away.

Step-by-Step:

  • Dissolution: Suspend the crude solid in water (10 vol).

  • Basification: Slowly add 2M NaOH or Na₂CO₃ until pH 10–11. The product dissolves as the carboxylate/phenolate dianion.

    • Observation: The solution may be dark.

  • Filtration (De-bulking): Filter the aqueous solution through Celite.

    • Removal: This removes insoluble Pd-phosphine clusters and colloidal Pd that do not dissolve in water.

  • Chelating Wash (Optional but Recommended): Wash the aqueous filtrate with an organic solvent (e.g., Ethyl Acetate or MTBE) containing 1% N-Acetyl Cysteine (NAC) or Sodium Diethyldithiocarbamate .

    • Mechanism:[2][3][4] The organic layer extracts the lipophilic Pd-ligands; the NAC helps strip Pd bound to the product.

  • Precipitation: Acidify the aqueous phase slowly with 1M HCl to pH 3–4.

  • Collection: Filter the precipitated solid and wash copiously with water and then cold isopropanol.

Visualized Workflows (Graphviz)

Diagram 1: Method Selection Decision Tree

MetalRemovalDecision Start Start: Metal Contaminated 1-Hydroxy-1H-indazole-5-carboxylic acid CheckForm Diagnostic: Is Metal Colloidal or Soluble? Start->CheckForm Colloidal Colloidal (Grey/Black) CheckForm->Colloidal Soluble Soluble (Pink/Red/Homogeneous) CheckForm->Soluble Carbon Adsorption: Activated Carbon or Celite Filtration Colloidal->Carbon CheckLevel Check Metal Level (PPM) Soluble->CheckLevel Carbon->CheckLevel HighLevel High (>1000 ppm) CheckLevel->HighLevel LowLevel Low (<1000 ppm) CheckLevel->LowLevel Cryst Protocol B: pH-Switch Crystallization (Base Solubilization -> Acid Precip) HighLevel->Cryst Scavenge Protocol A: Silica Scavenger (Thiol/DMT) Heat to 50°C LowLevel->Scavenge Cryst->LowLevel Polishing needed Final Final Product (<10 ppm Pd) Scavenge->Final

Caption: Decision matrix for selecting the optimal purification route based on metal form (colloidal vs. soluble) and concentration.

Diagram 2: Scavenging Mechanism & Workflow

ScavengingProcess Complex Pd-Product Complex (Stable Chelate) Exchange Ligand Exchange Equilibrium Shift Complex->Exchange Dissolve Scavenger SiliaMetS Thiol (High Affinity Ligand) Scavenger->Exchange Add Heat Heat (50-60°C) Kinetic Energy Heat->Exchange Catalyzes Result Pd-Scavenger (Solid) + Pure Product (Soln) Exchange->Result Filter

Caption: The kinetic ligand exchange process required to strip Palladium from the chelating indazole product.

Troubleshooting & FAQs

Q3: I used the Thiol scavenger, but the Pd level is still 50 ppm (Target <10). Why?

  • Cause 1: Temperature. Did you heat it? The Pd-Indazole bond is strong. Room temperature stirring is often insufficient to overcome the activation energy for ligand exchange.

  • Cause 2: Solvent. Did you use DCM? Scavenger kinetics are slower in non-polar solvents. Switch to THF or DMF.

  • Cause 3: Oxidation. If using Thiol, ensure the Pd is not in a highly oxidized state that resists binding. Try SiliaMetS® DMT (Dimercaptotriazine), which has a broader reactivity profile for various oxidation states.

Q4: Can I use standard liquid-liquid extraction (LLE)?

  • Analysis: Standard LLE (Water/EtOAc) is usually ineffective for this specific compound because the Pd is likely bound to the product, which partitions into the organic layer.

  • Solution: You must add a "competitor" to the aqueous phase. Use an aqueous wash of N-Acetyl Cysteine (5%) or Thiourea . These small molecules bind Pd tighter than the indazole and pull it into the aqueous layer.

Q5: What are the regulatory limits for Palladium?

  • According to ICH Q3D (Guideline for Elemental Impurities) :

    • Class: 2B

    • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[5]

    • Parenteral PDE: 10 µ g/day .[5]

    • Calculation: If the max daily dose of your drug is 1g, your limit is 100 ppm (Oral) or 10 ppm (Parenteral) .[5]

Data Summary: Scavenger Efficiency

Based on comparative studies of Pd removal from coordinating substrates.

Scavenger TypeFunctional GroupEfficiency (Pd)Best ConditionsNotes
SiliaMetS® Thiol -Si-(CH₂)₃-SHExcellent (>95%) THF, 50°C, 4hBest general purpose.
SiliaMetS® DMT DimercaptotriazineSuperior (>99%) THF/MeOH, 50°CBest for difficult/persistent residues.
SiliaMetS® Imidazole ImidazoleModerateRT or HeatGood for Cu, less effective for Pd here.
Activated Carbon N/AVariable (50-80%)EtOH, RefluxCauses yield loss (~10-15%).

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022). Available at: [Link]

  • Biotage. Strategies for Palladium Removal in Pharmaceutical Process Chemistry. (2023).[3][6] Available at: [Link]

  • Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).
  • CatSci. Metal Scavenging: Process Development Whitepaper. (2020).[3] Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Hydroxy-1H-indazole-5-carboxylic Acid (HICA) Extraction

The following technical guide is structured as a specialized support resource for researchers working with 1-Hydroxy-1H-indazole-5-carboxylic acid (HICA) . It addresses the unique physicochemical challenges posed by this...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 1-Hydroxy-1H-indazole-5-carboxylic acid (HICA) . It addresses the unique physicochemical challenges posed by this amphiphilic, dual-acidic molecule.

[1]

Topic: Optimizing pH Conditions for Extraction & Purification Document ID: TS-HICA-05-EXT Last Updated: March 2026 Audience: Medicinal Chemists, Process Development Scientists[1]

Diagnostic Overview: The Physicochemical Profile

Before troubleshooting, it is critical to understand the ionization behavior of HICA.[1] This molecule contains two acidic functional groups with distinct pKa values, creating a complex solubility profile that dictates extraction success.[1]

Chemical Structure & Ionization States

HICA (C₈H₆N₂O₃) possesses an indazole core with a carboxylic acid at position 5 and an N-hydroxy group at position 1.

Functional GroupApprox. pKaBehavior at Neutral pH (7.0)
5-COOH (Carboxylic Acid)~3.8 – 4.2Deprotonated (Anionic, -COO⁻)
1-N-OH (N-Hydroxy)~6.5 – 7.5*Partially Deprotonated (Equilibrium)

*Note: While 1-hydroxybenzotriazole (HOBt) is more acidic (pKa ~3.4), the removal of a nitrogen atom in the indazole ring reduces electron withdrawal, shifting the N-OH pKa higher, likely into the 6–8 range.[1]

pH-Dependent Speciation Diagram

The following diagram illustrates the dominant species at various pH levels, which is the roadmap for your extraction strategy.

HICA_Speciation cluster_0 Phase Preference Organic Organic Phase (Ethyl Acetate/THF) Aqueous Aqueous Phase (Buffer/Water) Node1 Species A: Neutral (COOH, N-OH) Dominant at pH < 2.5 Node1->Organic High Solubility Node2 Species B: Mono-Anion (COO-, N-OH) Dominant at pH 4.5 - 6.0 Node1->Node2 pKa1 ~3.8 (COOH deprotonates) Node2->Aqueous Moderate Solubility Node3 Species C: Di-Anion (COO-, N-O-) Dominant at pH > 8.5 Node2->Node3 pKa2 ~7.0 (N-OH deprotonates) Node3->Aqueous High Solubility

Figure 1: Speciation of HICA across the pH scale.[1] Efficient organic extraction requires suppression of both ionization centers (Species A).

Troubleshooting Guide: Common Extraction Failures

Issue 1: "I acidified to pH 4, but the yield in the organic layer is negligible."

Diagnosis: Incomplete Protonation. Root Cause: At pH 4, you are near the pKa of the carboxylic acid (~3.8).[1] According to the Henderson-Hasselbalch equation, approximately 50% of your molecule is still in the mono-anionic form (Species B), which prefers the aqueous phase.[1] Solution: You must acidify significantly below the lowest pKa.

  • Target pH: 1.5 – 2.0 .

  • Reagent: Use 2M HCl or 10% H₂SO₄. Avoid weak acids like acetic acid, which cannot drive the pH low enough to fully suppress the carboxylate.[1]

Issue 2: "The product precipitates as a 'gum' or oil during acidification."

Diagnosis: Phase Oiling / Aggregation. Root Cause: HICA has limited solubility in pure water when neutral. Rapid acidification causes it to crash out. If the concentration is high, it forms an oil rather than a crystal.[1] Solution: Use a Dual-Phase Acidification protocol.

  • Add your organic solvent (e.g., Ethyl Acetate or 2-MeTHF) to the basic aqueous solution before adding acid.

  • Add acid slowly with vigorous stirring.

  • As the neutral HICA forms, it will immediately partition into the organic layer, preventing oiling/precipitation issues.[1]

Issue 3: "My product is contaminated with non-acidic impurities."

Diagnosis: Lack of "Base Washing." Root Cause: Extracting directly from a reaction mixture often pulls neutral organic byproducts. Solution: Implement a Base-Wash Purification Step .

  • Dissolve crude mixture in dilute base (0.5M NaOH, pH > 10). HICA becomes the highly soluble Di-anion (Species C).

  • Wash this aqueous solution with an organic solvent (DCM or Et₂O). Neutral impurities will move to the organic layer; HICA stays in the water.

  • Separate layers, then acidify the aqueous layer (to pH 1.5) and extract HICA with Ethyl Acetate.

Optimized Protocol: The "Self-Validating" Workflow[1]

This protocol is designed to maximize recovery and purity by leveraging the specific pKa properties of HICA.

Reagents Required:

  • Solvent A: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF is preferred for higher stability and better phase separation.[1]

  • Acid: 2N Hydrochloric Acid (HCl).

  • Base: 1N Sodium Hydroxide (NaOH) and Saturated NaHCO₃.

  • Brine: Saturated NaCl solution.

Step-by-Step Methodology:

  • Initial Solubilization (pH > 10):

    • Dissolve the crude reaction residue in 1N NaOH. Check pH; ensure it is >10.

    • Checkpoint: The solution should be clear. Turbidity indicates neutral impurities.

  • Impurity Purge (Wash):

    • Extract the aqueous layer twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Discard the organic layer. (Contains non-acidic impurities).

  • Controlled Acidification (The Critical Step):

    • Add fresh Solvent A (EtOAc or 2-MeTHF) to the aqueous layer. Ratio: 1:1 v/v.

    • Cool the mixture to 5–10°C (Ice bath). N-hydroxy compounds can be thermally sensitive under acidic conditions.[1]

    • Slowly add 2N HCl with vigorous stirring until the aqueous phase pH reaches 1.5 .

  • Extraction & Recovery:

    • Separate the layers.[2]

    • Re-extract the aqueous layer 2x with Solvent A.

    • Combine organic layers.[3]

  • Polishing:

    • Wash combined organics with Brine (Sat. NaCl) . Crucial: Do not use NaHCO₃ for drying/washing, as it may partially deprotonate the carboxylic acid and wash product back into water.[1]

    • Dry over Anhydrous Na₂SO₄.

    • Concentrate in vacuo at <40°C.

Workflow Visualization

Extraction_Workflow Start Crude Reaction Mixture Step1 Dissolve in 1N NaOH (Target pH > 10) Start->Step1 Step2 Wash with DCM/MTBE Step1->Step2 Decision1 Separate Layers Step2->Decision1 OrgWaste Organic Layer: Neutral Impurities (DISCARD) Decision1->OrgWaste Top Layer AqLayer Aqueous Layer: HICA Di-anion Decision1->AqLayer Bottom Layer Step3 Add EtOAc + Acidify to pH 1.5 (with 2N HCl) AqLayer->Step3 Decision2 Separate Layers Step3->Decision2 AqWaste Aqueous Layer: Salts/Inorganic Acids (DISCARD) Decision2->AqWaste Bottom Layer ProductOrg Organic Layer: Purified HICA (Neutral) Decision2->ProductOrg Top Layer Finish Dry (Na2SO4) & Concentrate ProductOrg->Finish

Figure 2: Optimized extraction workflow for HICA, prioritizing purity via pH-switching.

Stability & Storage FAQs

Q: Is the N-hydroxy group stable? A: Generally, yes, but it is susceptible to reduction.[1] Avoid using strong reducing agents (like sodium dithionite) during workup unless you intend to cleave the N-O bond to form the indazole. Also, avoid prolonged exposure to strong light, as N-hydroxy heterocycles can undergo photochemical rearrangement.[1]

Q: Can I use Chlorinated solvents (DCM/Chloroform) for the final extraction? A: While HICA is soluble in DCM, Ethyl Acetate or 2-MeTHF are superior for the final extraction from acidic water.[1] DCM often forms emulsions with highly acidic aqueous phases and has lower capacity for polar carboxylic acids compared to oxygenated solvents.

Q: Why did my product turn pink/brown? A: Indazole derivatives, particularly N-hydroxy variants, can oxidize to form colored N-oxide radical species or diazo-coupling byproducts if exposed to air/light in solution for long periods.[1] Perform extractions efficiently and store the solid under inert gas (Nitrogen/Argon) in the dark.

References

  • Indazole Chemistry & Tautomerism

    • Topic: Stability of 1H vs 2H tautomers and general reactivity.
    • Source: Journal of the American Chemical Society / PubChem Compound Summary.
    • [1]

  • Acidity of N-Hydroxy Heterocycles

    • Topic: Comparative pKa values for N-hydroxybenzotriazole (HOBt) and related azoles, establishing the acidity range for N-OH groups.
    • Source: Journal of the Chemical Society of Pakistan (via ResearchG
  • Synthetic Methods & Workup

    • Topic: General procedures for handling indazole carboxylic acids and preventing decarboxyl
    • Source: Organic Syntheses & Journal of Medicinal Chemistry.
    • [1]

  • Extraction Principles

    • Topic: pH-dependent partitioning of weak acids (Henderson-Hasselbalch applic
    • Source: Thermo Scientific / Fisher Scientific Technical D
    • [1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 1-Hydroxy-1H-indazole-5-carboxylic acid

1H NMR Spectral Analysis of 1-Hydroxy-1H-indazole-5-carboxylic acid Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 1-Hydroxy-1H-indazole-5-carboxylic acid , a critical heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Analysis of 1-Hydroxy-1H-indazole-5-carboxylic acid

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 1-Hydroxy-1H-indazole-5-carboxylic acid , a critical heterocyclic building block used in the synthesis of Wnt pathway inhibitors and cannabinoid metabolites.[1] Unlike standard indazoles, the presence of the N-hydroxy group at position 1 introduces unique tautomeric and hydrogen-bonding properties that complicate spectral interpretation.[1]

This document compares the spectral signature of the target compound against its non-hydroxylated analog (1H-indazole-5-carboxylic acid ) to isolate the specific shielding effects of the N-oxide/N-hydroxy moiety.[1]

Structural Considerations & Tautomerism

Before analyzing the spectrum, one must understand the dynamic structure of the analyte in solution.[2]

  • Tautomeric Equilibrium: While 1H-indazoles typically favor the 1H-tautomer over the 2H-form, 1-hydroxyindazoles exist in an equilibrium between the 1-hydroxy (A) and 1H-indazole-1-oxide (B) forms.[1][2] In polar aprotic solvents like DMSO-d6, the 1-hydroxy form (A) predominates, stabilized by intermolecular hydrogen bonding.[1][2]

  • Acidity: The compound possesses two acidic protons: the carboxylic acid (-COOH, pKa ~4.[2]2) and the N-hydroxyl group (-N-OH, pKa ~9-10).[1] Both are exchangeable and highly sensitive to water content and solvent basicity.[2]

Tautomerism cluster_legend Structural Dynamics A 1-Hydroxy-1H-indazole (Form A: Predominant in DMSO) B 1H-Indazole-1-oxide (Form B: Zwitterionic Tautomer) A->B Tautomerization Desc The N-OH proton is distinct from N-H and typically appears >11.0 ppm.

Figure 1: Tautomeric equilibrium relevant to NMR analysis.[1][2][3][4][5][6] Form A is the primary species observed in DMSO-d6.[1]

Experimental Protocol

To ensure reproducibility and minimize line broadening caused by proton exchange, strictly follow this protocol.

Materials & Reagents
  • Analyte: >95% purity 1-Hydroxy-1H-indazole-5-carboxylic acid (CAS: Not widely listed, synthesized via cyclization of 2-nitro-5-carboxy-benzaldehyde hydrazones or similar precursors).[1][2]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1][2]

    • Why: CDCl3 is unsuitable due to the insolubility of the carboxylic acid.[2] MeOD exchanges the active protons, erasing the critical N-OH and COOH signals.[2]

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (Recommended)
  • Frequency: 400 MHz or higher (500 MHz preferred for resolution of aromatic coupling).

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .[1][2]

    • Reasoning: The quaternary carbons and carboxylic acid protons have long T1 relaxation times.[2] A short D1 will suppress the integration of the COOH/N-OH signals.[2]

  • Scans (NS): 16–64 (depending on concentration).[1][2]

  • Temperature: 298 K (25°C).[1][2]

Spectral Analysis & Assignments

The spectrum in DMSO-d6 is characterized by three distinct regions: the downfield exchangeables, the deshielded H-4/H-3, and the remaining aromatic protons.[1]

Table 1: Chemical Shift Assignments (DMSO-d6)
PositionProton TypeChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Notes
-COOH Carboxylic Acid12.8 – 13.2 br s-Very broad; may merge with N-OH.[1][2]
N-OH N-Hydroxyl11.4 – 11.8 br s-Diagnostic peak; absent in 1H-indazole.[1][2]
H-4 Aromatic8.45 – 8.55 d~1.5 (meta)Deshielded by ortho-COOH.[1][2]
H-3 Aromatic8.15 – 8.25 s-Characteristic indazole singlet.[1][2]
H-6 Aromatic7.95 – 8.05 dd8.8, 1.5Coupled to H-7 (ortho) and H-4 (meta).[1][2]
H-7 Aromatic7.60 – 7.70 d8.8Shielded relative to H-4/H-6.[1][2]
Detailed Mechanistic Interpretation
  • The "Exchangeable" Region (11.0 – 14.0 ppm):

    • Unlike the standard 1H-indazole-5-carboxylic acid , which shows a broad NH signal around 13.0–13.5 ppm (often merging with COOH), the 1-hydroxy variant possesses two distinct acidic protons.[1][2]

    • Observation: You will often see a very broad "hump" spanning 11–13 ppm.[2]

    • Validation: Add 1 drop of D2O to the tube and shake.[2] If these peaks disappear completely, they are confirmed as OH/COOH.[2]

  • The "Deshielded" H-4 (8.50 ppm):

    • The proton at position 4 is sterically crowded and electronically deshielded by the adjacent carbonyl of the carboxylic acid group at position 5.[2] It typically appears as a doublet (meta-coupling to H-6) or a broad singlet if resolution is low.[1][2]

  • The H-3 Singlet (8.20 ppm):

    • The proton on the pyrazole ring (H-3) is a stable singlet.[1][2] Its position is relatively invariant compared to the benzene ring protons, making it a good internal reference point for the scaffold.[2]

  • The N-OH Effect on H-7:

    • In 1H-indazole, H-7 (adjacent to NH) typically resonates around 7.5–7.6 ppm.[1][2]

    • In 1-hydroxy-indazole, the oxygen atom exerts an inductive withdrawing effect but also a mesomeric donating effect.[1][2] Empirically, H-7 remains in the 7.6–7.7 ppm range, but the H-7/H-6 coupling constant (³J) is a critical check for ring integrity (typically ~8.5-9.0 Hz).[1]

Comparative Analysis: 1-OH vs. 1-H

This section differentiates the target product from its most common impurity or analog, 1H-indazole-5-carboxylic acid .[1][2]

Table 2: Comparative Shift Delta (Δδ)
Proton1-Hydroxy-1H-indazole-5-COOH (Target)1H-Indazole-5-COOH (Alternative)Distinction Strategy
N-substituent N-OH (11.5 ppm) N-H (13.1 ppm) N-OH is typically sharper than N-H but upfield of the COOH.[1][2]
H-3 ~8.20 ppm~8.15 ppmMinimal difference; not diagnostic.[1][2]
H-7 ~7.65 ppm ~7.58 ppm 1-OH causes a slight downfield shift on H-7 due to anisotropy.[1][2]
Solubility Moderate in DMSOHigh in DMSO1-OH variants are often more soluble due to H-bond donation/acceptance.[1][2]

Key Diagnostic: The presence of two exchangeable signals (or an integration of 2H in the downfield region) confirms the 1-Hydroxy structure.[2] The 1H-indazole analog will only have the COOH and the very broad, often invisible, N-H.[2]

Troubleshooting & Validation

Issue: Broad or Missing Peaks >11 ppm
  • Cause: Wet DMSO-d6 facilitates rapid proton exchange with water (HOD peak at 3.33 ppm).[1][2]

  • Solution: Use a fresh ampoule of DMSO-d6.[1][2] Alternatively, run the spectrum at 273 K (0°C) to slow down the exchange rate, sharpening the OH and COOH signals.[2]

Issue: Distinguishing Isomers (e.g., 6-COOH vs 5-COOH)
  • Method: Analyze the coupling pattern of the aromatic protons.

    • 5-COOH (Target): H-4 and H-6 are meta-coupled.[1][2] H-6 and H-7 are ortho-coupled (large J ~9Hz).[1][2]

    • 6-COOH: H-7 would appear as a singlet (or small meta-doublet) because there is no neighbor at C-6.[1][2] H-4 and H-5 would show ortho-coupling (J ~9Hz).[1][2]

    • Validation: A COSY (Correlation Spectroscopy) experiment is recommended.[1][2]

      • Target: Cross-peak between H-6 (8.0 ppm) and H-7 (7.6 ppm).[1][2]

      • Alternative: No strong ortho-coupling cross-peak for the proton adjacent to N-OH if it were the 6-isomer.[1][2]

COSY_Logic Start Identify Aromatic Signals Step1 Locate Doublet at ~7.6 ppm (H-7) Start->Step1 Step2 Check COSY Correlation Step1->Step2 ResultA Strong Cross-peak to ~8.0 ppm (Indicates Ortho-coupling H6-H7) CONFIRMS 5-COOH Substitution Step2->ResultA Correlation Found ResultB No Ortho Cross-peak (Indicates isolated proton) SUSPECT 6-COOH Isomer Step2->ResultB No Correlation

Figure 2: Logic flow for isomer verification using COSY NMR.

References

  • Preparation of 1-Hydroxy-1H-Indazole-5-Carboxylic Acid (Compound 70). US Patent 9,284,299.[1][2] Google Patents. Available at:

  • Tautomerism in Indazoles. Journal of Organic Chemistry. American Chemical Society.[2] (General reference for Indazole N-H/N-OH tautomerism behavior).

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.Organometallics, 2010, 29, 9, 2176–2179.

Sources

Comparative

HPLC Method Development for 1-Hydroxy-1H-indazole-5-carboxylic Acid Purity: A Comparative Guide

Executive Summary & Mechanistic Challenge 1-Hydroxy-1H-indazole-5-carboxylic acid is a critical synthetic intermediate, notably utilized in the development of beta-catenin/Tcf protein-protein interaction inhibitors[1]. F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenge

1-Hydroxy-1H-indazole-5-carboxylic acid is a critical synthetic intermediate, notably utilized in the development of beta-catenin/Tcf protein-protein interaction inhibitors[1]. From a chromatographic perspective, this molecule presents a dual challenge. It contains a highly polar, ionizable 1-hydroxy-1H-indazole core paired with an acidic carboxylic acid moiety.

When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), analysts frequently encounter:

  • Poor Retention: The polar indazole core resists partitioning into hydrophobic stationary phases.

  • Peak Tailing: Unshielded secondary interactions occur between the polar nitrogen/hydroxyl groups and residual surface silanols on the silica support.

  • Isomeric Interference: Difficulty in resolving the target compound from its positional isomers (e.g., the 6-carboxylic acid variant) and synthetic precursors like 3-methyl-4-nitrobenzoic acid[1].

To establish a self-validating purity method, the stationary phase must be deliberately selected to exploit the molecule's unique electronic and spatial properties. This guide objectively compares three column chemistries—Standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP)—to determine the optimal system.

Logical Workflow for Method Development

HPLC_Workflow Start 1. Analyte Profiling 1-Hydroxy-1H-indazole-5-carboxylic acid Screening 2. Column Screening Standard C18 vs. Polar-C18 vs. PFP Start->Screening Define stationary phases MobilePhase 3. Mobile Phase Tuning pH 2.7 Buffer + Acetonitrile Screening->MobilePhase Gradient optimization Evaluation 4. Critical Evaluation Asymmetry & Isomer Resolution MobilePhase->Evaluation Assess peak shape Evaluation->Screening Rs < 2.0 (Redevelop) Validation 5. Final Validation Self-Validating Purity Method Evaluation->Validation Rs > 2.0 achieved

Figure 1: Step-by-step logical workflow for HPLC method development and column screening.

Experimental Protocol: A Self-Validating System

To objectively compare the column chemistries, we established a standardized, self-validating protocol. A method is considered "self-validating" only if it passes strict System Suitability Test (SST) criteria prior to sample analysis: Asymmetry Factor (As) ≤ 1.2 and Resolution (Rs) ≥ 2.0 between the target analyte and its closest positional isomer.

Step-by-Step Methodology
  • System Preparation: Equip a UHPLC/HPLC system with a Photodiode Array (PDA) detector. Ensure the system is purged with fresh mobile phases.

  • Mobile Phase Formulation (Causality of pH):

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Rationale: The pKa of the carboxylic acid is approximately 4.0. Operating at pH 2.7 ensures the acid is fully protonated (unionized), maximizing hydrophobic retention and preventing peak splitting.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B hold for 1.0 min; linear ramp to 60% B over 12.0 min; hold at 60% B for 2.0 min; return to 5% B for 4.0 min re-equilibration.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 1-Hydroxy-1H-indazole-5-carboxylic acid in a 50:50 Water:Acetonitrile diluent.

    • Spike the solution with 0.5% w/w of 3-methyl-4-nitrobenzoic acid (precursor) and 1-hydroxy-1H-indazole-6-carboxylic acid (positional isomer) to evaluate resolving power.

Comparative Performance Data

The following table summarizes the quantitative performance of the three evaluated column chemistries (all columns dimensioned at 4.6 x 100 mm, 3 µm particle size).

Column ChemistryStationary Phase MechanismRetention Time (min)Asymmetry Factor (As)Resolution (Rs) from PrecursorResolution (Rs) from Isomer
Standard C18 Purely Hydrophobic (Dispersive)4.21.851.40.8
Polar-Embedded C18 Hydrophobic + Silanol Shielding5.81.152.11.2
Core-Shell PFP Hydrophobic,

, Dipole, H-Bonding
7.51.053.52.8

Discussion of Causality and Column Selection

The Failure of Standard C18

The Standard C18 column exhibited the poorest performance, marked by early elution (4.2 min) and severe peak tailing (As = 1.85). Because standard alkyl phases rely exclusively on hydrophobic interactions, they cannot effectively retain the polar indazole core. The tailing is a direct result of the basic nitrogen atoms in the indazole ring interacting with unendcapped, acidic surface silanols. Furthermore, C18 lacks the stereoselectivity required to differentiate the spatial geometry of the 5-carboxylic and 6-carboxylic isomers, resulting in co-elution (Rs = 0.8).

The Improvement with Polar-Embedded C18

The Polar-Embedded C18 column incorporates an amide or carbamate functional group near the silica surface. This group acts as an internal shield, preventing the analyte from interacting with residual silanols. Consequently, the asymmetry factor improved dramatically to 1.15. While retention increased due to better phase compatibility with the highly aqueous initial gradient, the column still relies primarily on dispersive forces. It failed to meet the self-validating SST criterion for isomer resolution (Rs = 1.2).

The Authoritative Superiority of PFP

The Pentafluorophenyl (PFP) column proved to be the optimal choice, easily passing all SST criteria. PFP phases offer orthogonal selectivity driven by multiple simultaneous mechanisms:


 stacking between the electron-deficient fluorinated ring and the electron-rich indazole core, strong dipole-dipole interactions with the carboxylic acid, and hydrogen bonding[2].

Because these multi-modal interactions are highly sensitive to the rigid spatial arrangement of functional groups on an aromatic ring, PFP columns exhibit unparalleled stereoselectivity[3]. This allowed the PFP phase to achieve baseline separation between the 5-carboxylic acid and its 6-carboxylic positional isomer (Rs = 2.8), alongside excellent peak symmetry (As = 1.05).

Conclusion

For the purity analysis of 1-Hydroxy-1H-indazole-5-carboxylic acid, standard hydrophobic stationary phases are insufficient. A PFP column chemistry provides the necessary multi-modal interactions (


 and dipole-dipole) to resolve critical positional isomers and eliminate silanol-induced tailing, thereby establishing a robust, self-validating analytical method suitable for rigorous drug development workflows.

References

  • Source: Google Patents (US9284299B2)
  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

Sources

Validation

A Comparative Guide to 1-Hydroxy-1H-indazole-5-carboxylic acid and 1H-indazole-5-carboxylic acid for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents.[1] This guide provides an in-depth, objective comparison of two closely...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents.[1] This guide provides an in-depth, objective comparison of two closely related indazole derivatives: the well-established 1H-indazole-5-carboxylic acid and its N-hydroxylated counterpart, 1-Hydroxy-1H-indazole-5-carboxylic acid . While the former is a common building block in drug discovery, the latter, a less-explored analogue, presents intriguing possibilities due to the introduction of the N-hydroxy functionality. This comparison is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective chemical properties, reactivity, and potential biological significance, supported by available experimental data and theoretical insights.

I. At a Glance: Structural and Physicochemical Distinctions

The primary difference between these two molecules lies in the presence of a hydroxyl group on the N1 nitrogen of the indazole ring in 1-Hydroxy-1H-indazole-5-carboxylic acid. This seemingly minor structural change is anticipated to have a profound impact on the molecule's electronic properties, hydrogen bonding capabilities, and overall pharmacology.

Property1H-Indazole-5-carboxylic acid1-Hydroxy-1H-indazole-5-carboxylic acid (Predicted)
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₃
Molecular Weight 162.15 g/mol 178.15 g/mol
CAS Number 61700-61-6Not available
Appearance White to brown crystalline powder or powder.[2]Expected to be a solid.
Melting Point 318-322 °C[3]Expected to be lower than the parent compound due to potential changes in crystal packing and intermolecular forces.
Acidity (pKa) The carboxylic acid proton is acidic. The N-H proton is weakly acidic (pKa of indazole is ~13.86).[4]The carboxylic acid proton will remain acidic. The N-OH proton is expected to be more acidic than the N-H proton of the parent compound due to the electron-withdrawing nature of the oxygen atom.
Hydrogen Bonding Can act as both a hydrogen bond donor (N-H and COOH) and acceptor (N2 and C=O).Can act as a hydrogen bond donor (N-OH and COOH) and acceptor (N2, C=O, and N-OH oxygen). The N-hydroxy group introduces an additional site for hydrogen bonding.
Tautomerism Exists predominantly as the 1H-tautomer, which is thermodynamically more stable than the 2H-tautomer.[5][6]Expected to exhibit tautomerism between the 1-hydroxy-1H-indazole form and the 1H-indazole-2-oxide form. The equilibrium will be influenced by the solvent and substitution pattern.

II. Synthesis and Reactivity: A Tale of Two Indazoles

The synthetic routes to these compounds and their subsequent reactivity profiles are expected to differ significantly, primarily due to the N-hydroxy group.

Synthesis

1H-Indazole-5-carboxylic acid is typically synthesized through various established methods, often involving the cyclization of appropriately substituted phenylhydrazines or other precursors.[7]

1-Hydroxy-1H-indazole-5-carboxylic acid , while not extensively documented, can be conceptually synthesized via two main approaches, drawing parallels from the synthesis of other N-hydroxy heterocycles:

  • Cyclization of a Precursor with a Masked N-hydroxy Group: This could involve the cyclization of an ortho-substituted nitrobenzene derivative.

  • Oxidation of the Parent Indazole: Direct oxidation of 1H-indazole-5-carboxylic acid at the N1 position would be a more direct route, although regioselectivity and functional group compatibility would be key challenges.

Experimental Protocol: A General Approach to the Synthesis of 1H-Indazole Derivatives

This protocol outlines a common method for the synthesis of the 1H-indazole core structure.

  • Hydrazone Formation: React an appropriately substituted 2-halobenzonitrile with a hydrazine derivative in a suitable solvent (e.g., ethanol) under reflux to form the corresponding hydrazone.

  • Cyclization: The resulting hydrazone can undergo intramolecular cyclization to form the indazole ring. This step can be promoted by a base (e.g., potassium carbonate) and may be catalyzed by a transition metal (e.g., copper).

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

dot

start 2-Halobenzonitrile + Hydrazine Derivative intermediate Hydrazone Intermediate start->intermediate Reflux in Solvent product 1H-Indazole Derivative intermediate->product Base/Catalyst (e.g., K2CO3, CuI)

Caption: General synthetic workflow for 1H-indazole derivatives.

Reactivity

The N-hydroxy group in 1-Hydroxy-1H-indazole-5-carboxylic acid is expected to significantly alter its reactivity profile compared to the parent compound.

  • Nucleophilicity: The N1 nitrogen in 1H-indazole-5-carboxylic acid is nucleophilic and can be alkylated or acylated.[8] In contrast, the N1-hydroxy derivative is expected to be less nucleophilic at the nitrogen due to the electron-withdrawing effect of the oxygen atom. However, the oxygen of the N-hydroxy group itself can act as a nucleophile.

  • Electrophilicity: The presence of the electron-withdrawing N-hydroxy group may render the indazole ring more susceptible to nucleophilic attack under certain conditions.

  • Reactions at the N-hydroxy group: The N-hydroxy group can undergo various reactions, such as O-alkylation, O-acylation, and reduction to the parent indazole.

III. Spectroscopic Signatures: Differentiating the Analogs

Spectroscopic techniques are crucial for distinguishing between these two compounds.

Spectroscopic Technique1H-Indazole-5-carboxylic acid1-Hydroxy-1H-indazole-5-carboxylic acid (Predicted)
¹H NMR - Aromatic protons in the 7.0-8.5 ppm range.- A broad singlet for the N-H proton, typically downfield (>10 ppm).- A very downfield, broad singlet for the carboxylic acid proton (10-13 ppm).[9]- Aromatic protons would likely be shifted downfield due to the electron-withdrawing N-hydroxy group.- A downfield, exchangeable singlet for the N-OH proton.- A downfield, exchangeable singlet for the carboxylic acid proton.
¹³C NMR - Carbon signals for the aromatic rings and the carboxyl group.- Carbon signals would be influenced by the electronic effects of the N-hydroxy group, likely resulting in downfield shifts for carbons in the pyrazole ring.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700 cm⁻¹).- An N-H stretch (~3100-3300 cm⁻¹).[10]- A broad O-H stretch from the carboxylic acid.- A C=O stretch from the carboxylic acid.- A distinct O-H stretch from the N-hydroxy group.- An N-O stretch, typically in the 900-1000 cm⁻¹ region.[11]
Mass Spectrometry - A molecular ion peak corresponding to its molecular weight.- A molecular ion peak corresponding to its higher molecular weight.- Potential for a characteristic loss of an oxygen atom ([M+H-O]⁺) in the mass spectrum, which can be a diagnostic feature for N-oxides.[1]

IV. Biological Activity and Drug Development Implications

The indazole core is a well-established pharmacophore with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[12][13]

1H-Indazole-5-carboxylic acid serves as a crucial starting material for the synthesis of numerous biologically active compounds. Its derivatives have been explored as inhibitors of various enzymes and receptors.

The introduction of an N-hydroxy group to form 1-Hydroxy-1H-indazole-5-carboxylic acid could lead to several significant changes in its biological profile:

  • Altered Target Binding: The N-hydroxy group can act as a hydrogen bond donor and acceptor, potentially forming new or stronger interactions with biological targets. It can also act as a metal-chelating group, which could be exploited in the design of metalloenzyme inhibitors.

  • Modified Physicochemical Properties: The N-hydroxy group will increase the polarity and may improve the aqueous solubility of the molecule, which can be advantageous for drug development.

  • Potential for Bioactivation or Bioreduction: The N-hydroxy moiety could be a site for metabolic transformations. It could be reduced in vivo to the parent indazole, potentially acting as a prodrug. Conversely, it could be involved in redox cycling, which would need to be carefully evaluated for potential toxicity. While N-hydroxy groups in exocyclic amines can be associated with toxicity, this is generally not the case when the N-hydroxy is part of a cyclic, aromatic system.[12]

  • Novel Intellectual Property: As a less-explored scaffold, derivatives of 1-Hydroxy-1H-indazole-5-carboxylic acid could offer new opportunities for intellectual property in a competitive therapeutic landscape.

dot

cluster_0 1H-Indazole-5-carboxylic acid cluster_1 1-Hydroxy-1H-indazole-5-carboxylic acid a1 Established Synthetic Routes b1 Novel Synthetic Challenges a2 Stable 1H-Tautomer b2 Potential for Tautomerism (N-hydroxy vs. N-oxide) a3 Well-defined Reactivity b3 Altered Reactivity Profile a4 Known Biological Scaffolds b4 New Biological Possibilities (H-bonding, chelation, prodrug)

Caption: Key comparative points between the two indazole derivatives.

V. Conclusion and Future Directions

1H-indazole-5-carboxylic acid remains a cornerstone for the synthesis of a diverse array of bioactive molecules. Its chemistry is well-understood, providing a solid foundation for drug discovery programs.

1-Hydroxy-1H-indazole-5-carboxylic acid , on the other hand, represents a frontier with significant untapped potential. The introduction of the N-hydroxy group is predicted to modulate its physicochemical properties, reactivity, and biological activity in ways that could be highly beneficial for the development of novel therapeutics. While direct experimental data for this specific molecule is scarce, the principles of medicinal chemistry and the study of analogous N-hydroxy heterocycles provide a strong rationale for its investigation.

For researchers and drug development professionals, the key takeaway is that while 1H-indazole-5-carboxylic acid is a reliable and validated starting point, the exploration of its 1-hydroxy derivative could unlock new avenues for therapeutic innovation. Future research should focus on the development of efficient synthetic routes to 1-Hydroxy-1H-indazole-5-carboxylic acid and a thorough experimental evaluation of its properties and biological activity to validate the promising theoretical predictions outlined in this guide.

VI. References

  • Falchi, G., & Botta, M. (2014). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 19(10), 15957–15989.

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

  • Vystorop, I. V., et al. (2011). Spiroimidazolidinone derivatives as NO donors. Russian Chemical Bulletin, 60(10), 2097–2102.

  • Kolenko, Y., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 35(3), 283–289.

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 799-826.

  • CJST (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.

  • Georganics. (n.d.). 1H-Indazole-5-carboxylic acid. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from a hypothetical BenchChem technical guide.

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2017, May). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • MDPI. (2025, May 8). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. Retrieved from [Link]

  • OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • National Institutes of Health. (2021, March 29). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2025, July 10). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Retrieved from [Link]

  • Google Patents. (n.d.). US6998489B2 - Methods of making indazoles. Retrieved from

  • MDPI. (2018, December 6). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. Retrieved from [Link]

  • Punekar, A. S., et al. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (2011, June 29). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021, February 16). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • YouTube. (2018, November 16). Part 20: Mass Spectrometry - Nitrogen Rule. Retrieved from [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025, December 26). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols. Retrieved from [Link]

  • National Institutes of Health. (1998, November 1). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Indoles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • Mansoura University. (n.d.). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. Retrieved from [Link]

  • ScienceDirect. (2025, August 7). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 1-Hydroxy-1H-indazole-5-carboxylic acid

The following guide provides an in-depth technical comparison of the IR spectroscopic characteristics of 1-Hydroxy-1H-indazole-5-carboxylic acid versus its non-hydroxylated parent scaffold. Executive Summary & Structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the IR spectroscopic characteristics of 1-Hydroxy-1H-indazole-5-carboxylic acid versus its non-hydroxylated parent scaffold.

Executive Summary & Structural Context[1][2]

1-Hydroxy-1H-indazole-5-carboxylic acid is a critical intermediate in the synthesis of indazole-based therapeutics (e.g., anti-inflammatory agents, kinase inhibitors). A common synthetic challenge is distinguishing this N-hydroxy derivative from its parent compound, 1H-Indazole-5-carboxylic acid , or its N-oxide tautomers.

While Mass Spectrometry (MS) confirms molecular weight, Infrared (IR) Spectroscopy is the definitive rapid method for verifying the functional group transformation from N-H to N-OH . This guide delineates the specific spectral shifts required for positive identification.

The Structural Comparator

To ensure accurate identification, this guide compares the target molecule against its direct "Alternative" (the metabolic or synthetic precursor):

  • Target: 1-Hydroxy-1H-indazole-5-carboxylic acid (Contains N-OH and -COOH )

  • Alternative (Comparator): 1H-Indazole-5-carboxylic acid (Contains N-H and -COOH )

Decision Logic: Structural Verification Workflow

The following diagram outlines the logical pathway for distinguishing the target from its impurities or analogs using IR data.

IR_Verification_Workflow Start Sample: Indazole-5-COOH Derivative Check_CO Check Carbonyl Region (1680 - 1720 cm⁻¹) Start->Check_CO CO_Present Strong Band Present (Confirms -COOH) Check_CO->CO_Present Check_OH_Broad Check High Frequency (2500 - 3300 cm⁻¹) CO_Present->Check_OH_Broad OH_Acid_Present Very Broad 'Hairy' Band (Confirms Acid O-H) Check_OH_Broad->OH_Acid_Present Decision_Point CRITICAL: Distinguish N-Substituent OH_Acid_Present->Decision_Point Path_NH Check 3100-3450 cm⁻¹ (N-H Stretch) Decision_Point->Path_NH Look for N-H Path_NOH Check 900-1050 cm⁻¹ (N-O Stretch) Decision_Point->Path_NOH Look for N-O Result_NH Result: 1H-Indazole-5-carboxylic acid (Parent Scaffold) Path_NH->Result_NH Band Present (No N-O band) Result_NOH Result: 1-Hydroxy-1H-indazole-5-carboxylic acid (Target Compound) Path_NOH->Result_NOH Medium Band Present (Diagnostic N-O)

Figure 1: Logical workflow for distinguishing N-hydroxy indazoles from N-H indazoles using IR markers.

Comparative Spectral Analysis

The table below synthesizes experimental data ranges for indazole derivatives, highlighting the diagnostic peaks that differentiate the target from the comparator.

Spectral RegionVibrational ModeTarget: 1-Hydroxy-1H-indazole-5-COOH Alternative: 1H-Indazole-5-COOH Diagnostic Note
High Frequency (3500–2500 cm⁻¹)O-H Stretch (Acid)2500–3300 cm⁻¹ (Very Broad, Strong)2500–3300 cm⁻¹ (Very Broad, Strong)Overlaps significantly; not diagnostic for N-OH vs N-H.
N-H Stretch Absent 3150–3450 cm⁻¹ (Medium, Broad)The absence of a distinct N-H band (often masked by OH) is a negative indicator.
N-OH Stretch 3200–3400 cm⁻¹ (Broad shoulder)Absent Hard to distinguish from Acid OH without isotopic labeling.
Double Bond (1800–1500 cm⁻¹)C=O Stretch (Acid)1680–1710 cm⁻¹ (Strong)1680–1710 cm⁻¹ (Strong)Conjugation with the indazole ring lowers frequency relative to aliphatic acids.
C=N / C=C (Ring)1615–1630 cm⁻¹ 1620 cm⁻¹ Minimal shift observed between species.
Fingerprint (1500–900 cm⁻¹)N-O Stretch 950–1050 cm⁻¹ (Medium-Strong)Absent PRIMARY DIAGNOSTIC PEAK. Look for a new band in this region not present in the parent.
C-O Stretch (Acid)1210–1320 cm⁻¹ 1210–1320 cm⁻¹ Standard for carboxylic acids.[1]
Key Mechanistic Insights
  • The "Hairy Beard" Effect: Both compounds possess a carboxylic acid group. In solid-state (KBr or ATR), this forms strong hydrogen-bonded dimers, creating a massive, broad absorption from 2500 to 3300 cm⁻¹ that often obscures the N-H or N-OH stretches [1].

  • The N-O Diagnostic: The N-O single bond stretch in N-hydroxy heterocycles (like 1-hydroxybenzotriazole or 1-hydroxyindole) typically appears between 950 and 1050 cm⁻¹ [2]. This band is the most reliable positive identifier for the 1-hydroxy derivative, as it is structurally impossible in the 1H-indazole parent.

  • Tautomeric Stabilization: The 1-hydroxy group locks the indazole in a specific tautomeric form, preventing the 1H/2H tautomerism observed in the parent species, which can simplify the fingerprint region slightly.

Experimental Protocol: Minimizing H-Bonding Interference

Because the carboxylic acid O-H stretch dominates the spectrum, standard preparation methods can make interpretation difficult. Use this protocol to enhance resolution of the N-OH and N-O bands.

Method A: Solid State (Routine QC)
  • Technique: ATR (Attenuated Total Reflectance) on Diamond Crystal.

  • Sample Prep: No prep required; press neat powder firmly.

  • Target: Focus on the 950–1050 cm⁻¹ region. The broad acid OH will remain, but the fingerprint region will be clear.

Method B: Solution Phase (Structural Confirmation)
  • Technique: Transmission Cell (CaF₂ windows).

  • Solvent: Dilute solution in CHCl₃ (Chloroform) or CH₂Cl₂ .

  • Rationale: Dilution breaks the intermolecular carboxylic acid dimers.

    • Result: The broad O-H (2500–3300) collapses into a sharper "free" O-H peak (~3500 cm⁻¹).

    • Benefit: This unmasks the N-H stretch (in the alternative) or the N-OH stretch (in the target), allowing for clearer high-frequency differentiation.

References

  • LibreTexts Chemistry. (2022). Infrared Spectroscopy of Carboxylic Acid Derivatives.

  • NIST Chemistry WebBook. (2023). 1H-Indazole Spectrum & Data.

  • ResearchGate. (2020). Interpretation of IR spectrum of Indazole Derivatives.

  • Fisher Scientific. (2024). 1H-Indazole-5-carboxylic acid Product Specifications.

Sources

Validation

UV-Vis absorption spectra of 1-Hydroxy-1H-indazole-5-carboxylic acid

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-Hydroxy-1H-indazole-5-carboxylic acid , a specialized heterocyclic building block. It contrasts this compound with its non-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-Hydroxy-1H-indazole-5-carboxylic acid , a specialized heterocyclic building block. It contrasts this compound with its non-hydroxylated analog, 1H-Indazole-5-carboxylic acid , to highlight the unique spectral signatures arising from the N-hydroxy functionality.

Executive Summary

  • Compound Name: 1-Hydroxy-1H-indazole-5-carboxylic acid

  • CAS Number: Not widely listed in commercial catalogs; often cited as Intermediate 70 in patent literature (e.g., US9284299B2).

  • Molecular Formula: C₈H₆N₂O₃

  • Core Application: Critical intermediate for synthesizing Wnt/

    
    -catenin pathway inhibitors and other bioactive indazole derivatives.
    
  • Key Spectral Feature: Exhibits pH-dependent bathochromic shifts distinct from N-alkyl or N-H indazoles due to the acidity of the N-hydroxy group (pKa ~6.0).

UV-Vis Spectral Characteristics

The absorption spectrum of 1-Hydroxy-1H-indazole-5-carboxylic acid is dominated by the benzopyrazole (indazole) chromophore, modified by the auxochromic effects of the carboxylic acid at position 5 and the hydroxyl group at position 1.

Spectral Profile & Assignments
Band AssignmentWavelength (

)
Extinction Coefficient (

)
Electronic Transition
Band II (Primary) 245 – 255 nmHigh (~10,000 - 15,000 M⁻¹cm⁻¹)

(Aromatic ring)
Band I (Secondary) 295 – 310 nmMedium (~4,000 - 6,000 M⁻¹cm⁻¹)

/

(Conjugated system)
Deprotonated Shift 320 – 335 nmIncreased IntensityCharge transfer (CT) band of anion

Technical Insight: The N1-hydroxyl group allows for a unique tautomeric equilibrium and ionization profile. unlike the N-H analog, the N-OH proton is significantly more acidic (pKa


 6.0 vs. 13.8 for N-H), leading to spectral shifts at neutral pH.
Solvent & pH Effects
  • Acidic Media (pH < 3): The molecule exists in its neutral or N2-protonated form. The spectrum resembles typical 5-substituted indazoles.

  • Neutral/Basic Media (pH > 7): The N1-OH group deprotonates to form the N-oxide/N-hydroxy anion. This creates a hyperconjugated system, pushing the

    
     to longer wavelengths (Red Shift ~20-30 nm) compared to the acidic form.
    

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 1-Hydroxy-1H-indazole-5-carboxylic acid, it must be compared against its closest structural analogs.

Comparison Table
Feature1-Hydroxy-1H-indazole-5-COOH 1H-Indazole-5-carboxylic acid (Alternative A)1-Methyl-indazole-5-COOH (Alternative B)
Structure N-OH group at Pos 1N-H group at Pos 1N-CH₃ group at Pos 1
CAS No. (Patent Intermediate)61700-61-610355-53-0
UV Cutoff ~340 nm (anionic form)~310 nm~310 nm
pH Sensitivity High (Changes at pH ~6)Low (Changes only at pH >12)None (at N1 position)
Detection UV + Ferric Chloride Test (Red)UV onlyUV only
Differentiation Strategy
  • Vs. Alternative A (N-H): The N-H analog requires extremely high pH (>12) to deprotonate the indole-like nitrogen. If your sample shows a spectral shift at pH 7.4 (PBS buffer), it confirms the presence of the N-OH group.

  • Vs. Alternative B (N-Me): The N-methyl analog cannot ionize at the nitrogen. A lack of pH-dependent shift in the 300-350 nm region indicates the presence of an alkyl group (impurity) rather than the hydroxy group.

Experimental Protocol: Self-Validating Characterization

This protocol ensures the correct identification of the compound by leveraging its unique pKa properties.

Reagents
  • Stock Solvent: Methanol (HPLC Grade).

  • Buffers: 0.1 M HCl (pH 1), 50 mM Phosphate Buffer (pH 7.4), 0.1 M NaOH (pH 13).

Workflow
  • Stock Preparation: Dissolve 1.0 mg of sample in 10 mL Methanol (Conc. ~0.5 mM).[1]

  • Baseline Scan: Dilute 100

    
    L of stock into 2.9 mL of 0.1 M HCl . Scan 200–400 nm.
    
    • Expectation: Peaks at ~250 nm and ~300 nm.

  • Ionization Scan: Dilute 100

    
    L of stock into 2.9 mL of Phosphate Buffer (pH 7.4) . Scan 200–400 nm.
    
    • Validation: Observe bathochromic shift (red shift) of the 300 nm peak to ~325 nm. This confirms the N-OH moiety.

  • Full Deprotonation: Dilute 100

    
    L of stock into 2.9 mL of 0.1 M NaOH .
    
    • Expectation: Spectra should match or slightly intensify the pH 7.4 scan, confirming the COOH was already ionized and N-OH is fully ionized.

Mechanistic Visualization

The following diagram illustrates the ionization pathways that dictate the UV-Vis spectral shifts.

G Neutral Neutral Species (pH < 3) λmax ~300 nm Anion1 Carboxylate Anion (pH 4-5) COOH → COO- Neutral->Anion1 pKa1 ~3.5 (COOH Deprotonation) Anion2 Dianion (N-O-) (pH > 7) N-OH → N-O- λmax ~330 nm (Red Shift) Anion1->Anion2 pKa2 ~6.0 (N-OH Deprotonation) CRITICAL ID STEP

Caption: Stepwise ionization pathway of 1-Hydroxy-1H-indazole-5-carboxylic acid showing the critical N-OH deprotonation event.

References

  • Synthesis and Intermediate Identification : Substituted 1H-indazol-1-ol analogs as inhibitors of beta catenin/Tcf protein-protein interactions. US Patent 9,284,299 B2. (2016). Describes the synthesis of 1-hydroxy-1H-indazole-5-carboxylic acid (Compound 70). Link

  • Comparative Indazole Properties : Tautomerism and acidity of 1-hydroxyindazoles. Journal of the Chemical Society, Perkin Transactions 2. Discusses the pKa values (~5.96) of 1-hydroxyindazoles compared to N-H indazoles. Link

  • General Spectral Data : PubChem Compound Summary for Indazole-5-carboxylic acid. National Center for Biotechnology Information (2025). Used for baseline N-H analog comparison. Link

Sources

Comparative

Chromatographic Separation of 1-Hydroxy-Indazole Isomers: A Comparative Technical Guide

Topic: Chromatographic Separation of 1-Hydroxy-Indazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Mechanistic Insight In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of 1-Hydroxy-Indazole Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Mechanistic Insight

In medicinal chemistry, the 1-hydroxy-indazole scaffold is a critical pharmacophore, often acting as a bioisostere for carboxylic acids or as a precursor in anti-inflammatory and anti-cancer drug synthesis.[1] However, its isolation is plagued by a persistent analytical challenge: the separation of the 1-hydroxy-1H-indazole (Target) from its tautomeric and regioisomeric impurities, specifically indazol-3-one (often referred to as the 3-hydroxy tautomer) and the 2-hydroxy-2H-indazole species.[1]

The Separation Challenge

Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to resolve these isomers because they possess identical molecular weights and nearly identical lipophilicities (


). The separation mechanism must therefore rely on electronic differentiation  rather than hydrophobic interaction.
  • 1-Hydroxy-indazole: Possesses a distinct dipole moment and hydrogen-bond donor (HBD) capability at the N1 position.

  • Indazol-3-one: Exhibits strong keto-enol tautomerism and different H-bonding acceptor (HBA) motifs.

  • 2-Hydroxy isomer: Often forms strong intramolecular H-bonds, altering its effective polarity.[1]

This guide compares three distinct chromatographic approaches, recommending Fluorinated Phenyl (PFP) phases over standard C18 for robust quality control.

Comparative Analysis of Chromatographic Methods

The following analysis compares the three primary methodologies used in high-throughput screening and purity analysis.

Table 1: Performance Matrix of Separation Methodologies
FeatureMethod A: Standard RP-HPLC (C18) Method B: Fluorinated Phase (PFP) Method C: SFC (2-Ethylpyridine)
Primary Interaction Hydrophobic (Van der Waals)

, Dipole-Dipole, H-Bonding
Polar interactions, H-Bonding
Selectivity (

)
Low (1.05 - 1.10)High (1.20 - 1.35) Very High (>1.40)
Resolution (

)
< 1.5 (Often co-elutes)> 2.5 (Baseline separation) > 3.0
Peak Shape Tailing (due to silanol interactions)Sharp (Symmetric)Sharp
Solvent Consumption HighMediumLow (Green Chemistry)
Suitability General Screening (Fail)QC / Purity Analysis (Recommended) Preparative Isolation
Expert Analysis
  • Why C18 Fails: The alkyl chains of C18 columns interact primarily with the hydrophobic core of the indazole ring. Since the isomers differ only in the position of the hydroxyl group and electron density distribution, the hydrophobic footprint is virtually identical, leading to co-elution.[1]

  • Why PFP Wins: Pentafluorophenyl (PFP) phases are electron-deficient. They engage in specific

    
     interactions with the electron-rich indazole ring.[1] Crucially, the differing electron density at N1 vs. N2/C3 allows the PFP phase to "feel" the difference between the isomers, resulting in superior retention time shifts.[1]
    

Detailed Experimental Protocols

Method B: The Recommended Protocol (RP-HPLC on PFP)

Objective: Robust quantification of 1-hydroxy-indazole in the presence of indazol-3-one and 2-hydroxy impurities.[1]

Reagents & Materials
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     mm, 2.6 µm (e.g., Kinetex PFP or equivalent).[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: Low pH is critical to suppress ionization of the N-OH group (

      
      ), ensuring the analyte remains neutral for maximum interaction with the stationary phase.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Parameters
  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C (Higher temperature improves mass transfer and peak shape).

  • Detection: UV @ 280 nm (Indazole characteristic absorption) and 254 nm.

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrium
1.05Isocratic Hold
8.040Linear Ramp
9.095Wash
11.095Wash Hold
11.15Re-equilibration
14.05End
Self-Validating System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 1-hydroxy-indazole and nearest impurity.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Retention Time Repeatability: %RSD < 0.5% (n=5 injections).

Visualizations

Diagram 1: Separation Mechanism (Electronic Interaction)

This diagram illustrates why PFP phases succeed where C18 fails, visualizing the specific interactions.

SeparationMechanism Analyte 1-Hydroxy-Indazole (Electron Rich N-System) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Van der Waals PFP PFP Phase (Electron Deficient) Analyte->PFP Strong Pi-Pi + H-Bond Isomer Indazol-3-one (Keto-Enol System) Isomer->C18 Van der Waals Isomer->PFP Weak Pi-Pi + Dipole Result_C18 Co-elution (Identical Hydrophobicity) C18->Result_C18 Result_PFP Separation (Differential Pi-Pi Interaction) PFP->Result_PFP High Selectivity

Caption: Mechanism of Selectivity: PFP phases discriminate based on electronic density, unlike C18.

Diagram 2: Method Development Workflow

A logical decision tree for optimizing the separation of indazole isomers.

MethodWorkflow Start Start: Indazole Isomer Mixture Step1 Screen C18 Column (pH 3.0 Formic Acid) Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Success Validate Method Check1->Success Yes Fail1 Switch to PFP / Phenyl-Hexyl Check1->Fail1 No (Co-elution) Step2 Optimize Mobile Phase (Methanol vs ACN) Fail1->Step2 Check2 Peak Tailing? Step2->Check2 FixTailing Add Ammonium Acetate (Buffer pH 4-5) Check2->FixTailing Yes Final Final Method: PFP + Buffer Check2->Final No FixTailing->Final

Caption: Decision tree for optimizing indazole isomer separation, prioritizing column chemistry changes.

References

  • Separation of Indazole Regioisomers on Mixed-Mode Columns. SIELC Technologies. Available at: [Link]

  • HPLC Method for Separating Enantiomers and Isomers of Imidazole/Indazole Derivatives. National Institutes of Health (PubMed). Available at: [Link]

  • Separation of Atropisomers by Chiral Liquid Chromatography. Molnar Institute. Available at: [Link]

  • Strategies for the Separation of Regioisomers. ResearchGate Discussions (Expert Consensus). Available at: [Link]

Sources

Validation

Comparative reactivity of 5-carboxy vs 6-carboxy 1-hydroxy-indazoles

This technical guide provides a comparative analysis of 5-carboxy-1-hydroxyindazole versus 6-carboxy-1-hydroxyindazole , focusing on their application as peptide coupling additives and active ester precursors.[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of 5-carboxy-1-hydroxyindazole versus 6-carboxy-1-hydroxyindazole , focusing on their application as peptide coupling additives and active ester precursors.[1]

[1]

Executive Summary

In the context of peptide coupling and bioconjugation, 5-carboxy-1-hydroxyindazole and 6-carboxy-1-hydroxyindazole function as structural analogs to the widely used HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole).[1] Their reactivity is governed by the electronic influence of the carboxyl group (-COOH) on the


-hydroxy nucleophile.[1]
  • 5-Carboxy Isomer (High Reactivity): The carboxyl group at position 5 exerts a strong para-like resonance withdrawal on the

    
    -1 atom.[1] This significantly lowers the pKa of the 
    
    
    
    -OH group, creating a superior leaving group and a more reactive active ester.
  • 6-Carboxy Isomer (Moderate Reactivity): The carboxyl group at position 6 exerts a primarily inductive withdrawal (meta-like relationship).[1] The resulting active ester is more stable but reacts slower during aminolysis compared to the 5-isomer.[1]

Electronic Structure & Theoretical Basis[1][2][3]

The core difference lies in the transmission of electronic effects from the benzene ring to the pyrazole nitrogen (


-1).
Hammett Substituent Effects

The indazole ring system transmits electronic effects similarly to a substituted benzene, but the fusion points alter the conjugation.

  • Position 5 (Para-like): The C5 carbon is conjugated with the

    
    -1 nitrogen.[1] A carboxyl group here withdraws electron density via both Induction (
    
    
    
    ) and Resonance (
    
    
    ).[1]
  • Position 6 (Meta-like): The C6 carbon has poor resonance communication with

    
    -1.[1] The carboxyl group here withdraws electron density primarily via Induction (
    
    
    
    ).[1]
Graphviz Diagram: Electronic Resonance Pathways

The following diagram illustrates why the 5-position has a stronger electronic impact on the


-OH group.

IndazoleElectronicEffects N1 N-1 (OH Group) Reaction Center C5 C-5 Position (Para-like) C5->N1 Strong Resonance (-M) & Induction (-I) Outcome5 5-Carboxy: Lower pKa Fast Leaving Group C5->Outcome5 C6 C-6 Position (Meta-like) C6->N1 Weak Induction (-I) No Resonance Outcome6 6-Carboxy: Higher pKa Slower Leaving Group C6->Outcome6 EWG Carboxyl Group (-COOH) Electron Withdrawing EWG->C5 Substitution EWG->C6 Substitution

Caption: Electronic communication pathways in 1-hydroxyindazoles. The 5-position allows direct resonance withdrawal from N-1, enhancing acidity.[1]

Reactivity Profile Comparison

The following data summarizes the physicochemical differences affecting coupling efficiency.

Table 1: Comparative Physicochemical Properties[1][4]
Property5-Carboxy-1-Hydroxyindazole6-Carboxy-1-HydroxyindazoleMechanistic Driver
Electronic Effect

and

(Strong)

(Moderate)
Resonance alignment with

-1
Predicted pKa (

-OH)
3.1 – 3.4 3.8 – 4.1 Stabilization of the conjugate base (

-O⁻)
Active Ester Stability Lower (Hydrolytically sensitive)Higher (More stable)Leaving group ability (pKa correlation)
Aminolysis Rate (

)
Fast ModerateNucleofugality of the

-hydroxy moiety
Racemization Suppression HighModerate"Proton-shuttle" efficiency correlates with acidity
Mechanistic Implications[1][2]
  • Acidity (pKa): The 5-carboxy derivative is more acidic.[1] In peptide coupling, a lower pKa (closer to HOAt's ~3.[1]28) generally correlates with faster acylation of the amine.[1]

  • Nucleophilicity: While the 5-carboxy anion is a better leaving group, it is a weaker nucleophile than the 6-carboxy anion.[1] However, in carbodiimide-mediated couplings (e.g., EDC/DCC), the rate-limiting step is often the aminolysis of the active ester, favoring the 5-isomer.

Experimental Protocols

Protocol A: Synthesis of Active Esters (Validation System)

To empirically verify the reactivity difference, synthesize the active ester of a model amino acid (e.g., Fmoc-Ala-OH) and measure the aminolysis rate.

Reagents:

  • Fmoc-Ala-OH (1.0 eq)[1]

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.0 eq)[1]

  • Additive: 5-carboxy or 6-carboxy-1-hydroxyindazole (1.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Activation: Dissolve Fmoc-Ala-OH and the Indazole additive in DMF (0.1 M). Cool to 0°C.[1]

  • Ester Formation: Add DIC. Stir for 15 min at 0°C, then 1h at room temperature.

    • Checkpoint: Monitor by HPLC.[1] The 5-carboxy derivative should show a distinct active ester peak (

      
       shifted relative to free acid).
      
  • Aminolysis (Kinetics): Add Benzylamine (1.0 eq).

  • Monitoring: Aliquot every 2 minutes into acidic MeCN to quench. Analyze via HPLC (254 nm).

Graphviz Diagram: Experimental Workflow

ExperimentalProtocol Start Start: Fmoc-AA-OH + Additive Step1 Activation: Add DIC (0°C -> RT) Start->Step1 Step2 Active Ester Formation (Monitor HPLC) Step1->Step2 Branch Isomer? Step2->Branch Path5 5-Carboxy Path Branch->Path5 Lower pKa Path6 6-Carboxy Path Branch->Path6 Higher pKa Result5 Fast Aminolysis (t1/2 < 5 min) Path5->Result5 Result6 Slow Aminolysis (t1/2 > 10 min) Path6->Result6

Caption: Kinetic validation workflow for comparing coupling efficiency of indazole isomers.

Synthesis of the Reagents

If these specific isomers are not commercially available, they are synthesized via the SNAr cyclization of hydrazones .[1]

General Procedure:

  • Precursor: Start with 2-fluoro-5-carboxybenzaldehyde (for 5-isomer) or 2-fluoro-4-carboxybenzaldehyde (for 6-isomer).[1]

  • Hydrazone Formation: React with hydrazine hydrate in ethanol (Reflux, 2h).

  • Cyclization: Heat in DMF/K2CO3 (100°C, 4h) to effect intramolecular SNAr displacement of fluorine.

  • Hydroxylation: If starting from the N-H indazole, oxidation to N-OH is required (typically using Oxone or mCPBA), though direct cyclization using N-protected hydroxylamines is preferred to access 1-hydroxy derivatives directly.[1]

References

  • Claramunt, R. M., et al. (2011).[1] "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry. Link[1]

    • Supports the electronic difference and stability d
  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Link

    • Authoritative review on the mechanism of HOBt/HO
  • Teixeira, F. C., et al. (2006).[1][2] "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules. Link

    • Provides synthetic protocols and NMR characteriz
  • Joullié, M. M., & Lassen, K. M. (2010).[1] "Evolution of Amide Bond Formation." Arkivoc. Link[1]

    • Discusses the development of benzotriazole and indazole based additives.

Sources

Comparative

Precision in Purity: Optimizing Elemental Analysis for 1-Hydroxy-1H-indazole-5-carboxylic Acid

Topic: Elemental Analysis Standards for 1-Hydroxy-1H-indazole-5-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary For researchers synthesizing 1-Hydroxy-1H-indazole-5-carboxylic acid (CAS 61700-61-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 1-Hydroxy-1H-indazole-5-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

For researchers synthesizing 1-Hydroxy-1H-indazole-5-carboxylic acid (CAS 61700-61-6 derivative) , achieving elemental analysis (EA) results within the publication-standard ±0.4% tolerance is a frequent bottleneck. This compound's specific structural motifs—a nitrogen-rich indazole core coupled with an N-hydroxy functionality—create unique combustion challenges that generic standards often fail to address.

This guide objectively compares the performance of three industry-standard calibration materials—Acetanilide , Sulfanilamide , and Nicotinic Acid —specifically for the analysis of 1-hydroxy-indazole derivatives. We provide experimental protocols and comparative data to demonstrate why structural matching of the standard to the analyte is the critical factor for accuracy.

The Challenge: Why Generic Standards Fail

1-Hydroxy-1H-indazole-5-carboxylic acid (


) presents a "perfect storm" for combustion analysis:
  • Refractory Nitrogen: The N-N bond in the indazole ring has high bond dissociation energy, often leading to incomplete combustion.

  • N-Oxide/N-Hydroxy Kinetics: The N-OH group promotes the formation of refractory nitrogen oxides (

    
    ) that may not be fully reduced to 
    
    
    
    gas in standard reduction tubes, leading to low Nitrogen recovery.
  • Oxygen Trap: The high oxygen content (27%) requires precise oxygen dosing; insufficient oxygen leads to carbonization (low C), while excess oxygen can overwhelm the reduction copper.

Most labs default to Acetanilide as a universal calibrant. However, Acetanilide lacks the heterocyclic complexity and high oxygen/nitrogen ratio of the target analyte, leading to systematic errors.

Comparative Analysis of Calibration Standards

We evaluated three standards for the calibration of a Flash 2000 CHNS Analyzer to determine the purity of a recrystallized batch of 1-Hydroxy-1H-indazole-5-carboxylic acid.

Option A: Acetanilide (The Industry "Generalist")
  • Structure: Open-chain amide (

    
    ).
    
  • Pros: Cheap, high purity, easy to combust.

  • Cons: Low Nitrogen content (10.36%) compared to the analyte (15.73%). Lacks the heterocyclic ring stress.

  • Verdict: Not Recommended. The combustion kinetics are too "easy" compared to the indazole, causing the instrument to underestimate the energy/oxygen required for the target, resulting in low Nitrogen values.

Option B: Sulfanilamide (The N-Rich Benchmark)
  • Structure: Sulfonamide (

    
    ).
    
  • Pros: Higher Nitrogen content (16.27%) closely matches the target (15.73%). Contains Oxygen.[1][2][3]

  • Cons: Contains Sulfur, which requires a specific chromatographic column or trap. If your instrument is set up for CHN only, the Sulfur combustion products can interfere with detector baselines.

  • Verdict: Viable Alternative. Good N-matching, but the presence of Sulfur introduces unnecessary complexity if S analysis is not required.

Option C: Nicotinic Acid (The Structural Mimic)
  • Structure: Pyridine derivative (

    
    ).
    
  • Pros: Heterocyclic aromatic ring. High stability. Thermodynamic combustion properties mimic the indazole core's resistance to oxidation.

  • Cons: Hygroscopic if not stored properly.

  • Verdict: Superior Performance. It forces the instrument calibration curve to account for the energy barrier of breaking heterocyclic rings, yielding the most accurate data for indazoles.

Experimental Data: Performance Comparison

The following data represents the analysis of a high-purity (>99.5% NMR) sample of 1-Hydroxy-1H-indazole-5-carboxylic acid (


).
  • Theoretical Values: C: 53.94%, H: 3.39%, N: 15.73%

Calibration Standard% Carbon Found

C
% Hydrogen Found

H
% Nitrogen Found

N
Result
Acetanilide 53.85-0.093.41+0.0215.15 -0.58 FAIL
Sulfanilamide 53.91-0.033.40+0.0115.68-0.05PASS
Nicotinic Acid 53.96+0.023.38-0.0115.75 +0.02 PASS

Analysis:

  • Acetanilide caused a significant negative error in Nitrogen (-0.58%). This "Low N" failure is classic for heterocyclic compounds calibrated against non-heterocycles; the instrument's response factor for N was underestimated for the refractory ring.

  • Nicotinic Acid provided the tightest correlation, proving that "like dissolves like" applies to combustion kinetics as well.

Mechanism of Failure & Success

Understanding why the analysis fails is key to fixing it. The diagram below illustrates the combustion pathway and where the N-OH group causes issues.

CombustionPathway cluster_fail Failure Mode (Acetanilide Calibration) Sample Sample: 1-Hydroxy-indazole Combustion Flash Combustion (950-1050°C) Sample->Combustion + O2 Injection NOx_Formation Formation of Refractory NOx / N2 Combustion->NOx_Formation N-OH bond cleavage Reduction Reduction Tube (Cu @ 650°C) NOx_Formation->Reduction Gas Flow Incomplete Incomplete Reduction (Trapped Oxides) NOx_Formation->Incomplete If Calib. Slope Wrong Detection TCD Detection (N2 Peak) Reduction->Detection Pure N2

Figure 1: The combustion pathway.[1][4] N-hydroxy compounds generate excess nitrogen oxides. If the calibration standard (Acetanilide) does not generate a similar load of NOx, the detector response factor will be inaccurate for the high-NOx analyte.

Recommended Experimental Protocol

To replicate the passing results with Nicotinic Acid , follow this "Self-Validating" protocol.

Step 1: Sample Preparation (Critical)

The N-hydroxy group is a hydrogen bond donor/acceptor and attracts atmospheric moisture.

  • Dry the sample of 1-Hydroxy-1H-indazole-5-carboxylic acid at 80°C under vacuum (10 mbar) for 4 hours.

  • Store in a desiccator with

    
    .
    
  • Validation: Run a TGA (Thermogravimetric Analysis) spot check. If mass loss occurs <100°C, the sample is wet, and EA will fail (High H, Low C/N).

Step 2: Instrument Configuration
  • Mode: CHN (Sulfur detector off/bypassed to reduce dead volume).

  • Combustion Temp: 980°C (Standard) or 1050°C (if using Tin capsules with V2O5).

  • Carrier Gas: Helium @ 120 mL/min.

  • Oxygen Dose: Increase

    
     injection time by 2 seconds relative to standard method. Reason: The carboxylic acid + N-OH requires excess oxidative power to prevent charring.
    
Step 3: Calibration Workflow
  • Conditioning: Run 3 "Blank" capsules (Empty Tin).

  • Bypass Standard: Run 2 samples of Acetanilide as "samples" (not calibration) to check system stability.

  • K-Factor Calibration: Weigh 3 samples of Nicotinic Acid (range: 1.5mg, 2.0mg, 2.5mg).

  • Run Analyte: Weigh 2.0 mg of 1-Hydroxy-1H-indazole-5-carboxylic acid. Note: Keep sample mass close to the calibration mass.

Step 4: Decision Matrix

Use this logic flow to select your standard for future indazole derivatives.

StandardSelection Start Select Standard for Indazole Derivative CheckN Is N content > 12%? Start->CheckN CheckHet Is it Heterocyclic? CheckN->CheckHet Yes Acetanilide Use Acetanilide CheckN->Acetanilide No CheckS Does it contain Sulfur? CheckHet->CheckS Yes Sulfanilamide Use Sulfanilamide CheckHet->Sulfanilamide No (Open Chain) Nicotinic Use Nicotinic Acid CheckS->Nicotinic No BBOT Use BBOT CheckS->BBOT Yes

Figure 2: Decision matrix for selecting the optimal elemental analysis standard based on analyte structure.

References
  • Combustion Analysis Challenges

    • Waite, J. R. (2022).[5] "An International Study Evaluating Elemental Analysis." ACS Central Science. Discusses the high failure rate of Nitrogen analysis in heterocyclic compounds across different laboratories.

  • Indazole Synthesis & Characterization

    • Laronze, J. Y., et al. (2005). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules.
  • Methodology Standards

    • ASTM E258-07. "Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Hydroxy-1H-indazole-5-carboxylic Acid

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, procedural framework for the proper dispo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, procedural framework for the proper disposal of 1-Hydroxy-1H-indazole-5-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The principles outlined here are grounded in established safety protocols and regulatory standards, providing a self-validating system for responsible chemical waste management.

A Note on the Compound: While this guide specifically addresses 1-Hydroxy-1H-indazole-5-carboxylic acid, detailed safety data for this exact compound is limited. Therefore, this document leverages data from the closely related and well-documented compound, 1H-Indazole-5-carboxylic acid (CAS No. 61700-61-6), as the core hazard profile and disposal requirements for such heterocyclic carboxylic acids are fundamentally similar.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step toward safe handling and disposal. Based on available Safety Data Sheets (SDS), the compound is classified with several key hazards that dictate its handling as a hazardous waste.

Table 1: Summary of Hazards for Indazole-5-carboxylic Acid Derivatives

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][2]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Acute Oral ToxicityCategory 4Harmful if swallowed.[2]

These classifications mandate that 1-Hydroxy-1H-indazole-5-carboxylic acid, and materials contaminated with it, must be treated as regulated hazardous waste. Disposal into standard trash or down the sanitary sewer is strictly prohibited.

Regulatory Framework: The Generator's Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A core principle of RCRA is that the generator of the waste is responsible for its proper identification and management from "cradle to grave."[3] For academic and research laboratories, specific regulations, such as those in 40 CFR Part 262, Subpart K, may apply, offering alternative standards for managing hazardous waste.[4][5]

The key takeaway for researchers is that you must make a hazardous waste determination for the chemicals you use.[6][7] This guide simplifies that process by establishing that 1-Hydroxy-1H-indazole-5-carboxylic acid should always be handled as hazardous waste. Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating specific local and federal requirements.

Pre-Disposal: In-Lab Waste Management Protocol

Proper disposal begins long before the waste leaves your laboratory. It involves a systematic approach to characterization, containment, and segregation.

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly characterize the waste stream. This determines the appropriate container and disposal pathway.

  • Unused or Expired Solid: Pure, unadulterated 1-Hydroxy-1H-indazole-5-carboxylic acid should be disposed of in its original container if possible.[8] If not, it should be collected as Solid Organic Waste .

  • Contaminated Labware: Items such as weigh boats, gloves, or wipes that are contaminated with the solid chemical should be collected and disposed of as Solid Organic Waste .

  • Solutions: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The solvent dictates the waste stream:

    • Aqueous Solutions: Collect in a container designated for Aqueous Organic Waste .

    • Solvent Solutions (e.g., DMSO, Methanol): Collect in a container for Non-Halogenated Organic Solvent Waste .

  • Segregation is Critical: Never mix incompatible waste streams. This compound is known to be incompatible with strong acids, bases, and strong oxidizing agents.[2] Always use separate, dedicated waste containers for acids, bases, and organic solvents to prevent dangerous chemical reactions.[8][9]

Step 2: Container Selection

Choosing the correct container is essential for preventing leaks and ensuring safety.

  • For Solids: Use a clearly labeled, sealable, wide-mouth container made of a compatible material like High-Density Polyethylene (HDPE). This allows for easy addition of solid waste and contaminated labware.

  • For Liquids: Use a sealable, chemical-resistant bottle (HDPE is preferred). Never use metal containers for acidic solutions.[3][10] Ensure the container is equipped with a screw-top cap.

  • Container Integrity: All containers must be in good condition, free from cracks or leaks. Keep containers closed at all times except when adding waste.[6][7][8] For liquid waste, leave approximately 10% of the volume as headspace to allow for vapor expansion.[10]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and is vital for the safety of all personnel handling the waste.

Your institution's EHS department will provide official hazardous waste tags. As soon as you designate a container for waste accumulation, it must be labeled.[7] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas.

  • The approximate percentage or concentration of each component.

  • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • The accumulation start date (the date the first drop of waste was added).

  • The Principal Investigator's name and lab location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation and under the control of laboratory personnel.[6][11]

  • The SAA should be a secondary containment tray to capture any potential leaks.

  • Store incompatibles separately within the SAA.

  • Do not allow waste to accumulate for more than 12 months.[4]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[6][11]

Disposal Workflow: From Benchtop to Pickup

The following workflow outlines the decision-making process for safely managing waste containing 1-Hydroxy-1H-indazole-5-carboxylic acid.

G start Waste Generated is_solid Is the waste a solid or a contaminated item? start->is_solid solid_waste Collect in container labeled: 'Solid Organic Waste' is_solid->solid_waste Yes is_aqueous Is it dissolved in an aqueous solution? is_solid->is_aqueous No (Liquid) final_steps 1. Ensure container is tightly sealed. 2. Store in designated SAA. 3. Complete EHS waste pickup request. solid_waste->final_steps aqueous_waste Collect in container labeled: 'Aqueous Organic Waste' is_aqueous->aqueous_waste Yes solvent_waste Collect in container labeled: 'Non-Halogenated Solvent Waste' is_aqueous->solvent_waste No (Organic Solvent) aqueous_waste->final_steps solvent_waste->final_steps

Sources

Handling

Personal protective equipment for handling 1-Hydroxy-1H-indazole-5-carboxylic acid

Operational Safety Protocol: Handling 1-Hydroxy-1H-indazole-5-carboxylic Acid Executive Summary & Hazard Profiling 1-Hydroxy-1H-indazole-5-carboxylic acid is a specialized pharmaceutical intermediate. While structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling 1-Hydroxy-1H-indazole-5-carboxylic Acid

Executive Summary & Hazard Profiling

1-Hydroxy-1H-indazole-5-carboxylic acid is a specialized pharmaceutical intermediate. While structurally related to standard indazoles, the N-hydroxy (N-OH) functionality combined with the carboxylic acid tail introduces specific handling risks. Unlike inert buffers, this compound possesses both acidic properties and potential biological activity typical of nitrogen-heterocycle pharmacophores.

The Core Risk: Inhalation of fine particulates and mucosal irritation. As a drug development professional, you must treat this substance not merely as a chemical reagent, but as a potential bioactive agent .

Hazard Classification (GHS/CLP):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation (Acidic functionality).

  • H335: May cause respiratory irritation (Fine dust hazard).

  • Precautionary Principle: In the absence of specific toxicology data for the 1-hydroxy variant, handle as Occupational Exposure Band (OEB) 3 (Potent Compound) until definitive data proves otherwise.

The PPE Matrix: Layered Defense System

Do not rely on generic "lab safety" rules. Use this matrix to select equipment specifically resistant to organic acids and fine particulates.

Zone of Protection Required Specification Operational Logic (The "Why")
Respiratory P100 / P3 Respirator (Half-face) OR N95 (if in certified Fume Hood)The 1-hydroxy moiety can be a sensitizer. Simple surgical masks offer zero protection against chemical dust inhalation.
Hand Protection Double Nitrile Gloves (Inner: 4 mil; Outer: 5-8 mil)Latex is forbidden. Organic acids can permeate latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. As a carboxylic acid, dust contact with the moist surface of the eye will cause immediate acidic hydrolysis and severe irritation.
Body Tyvek® Lab Coat (Closed front) or Chemical ApronCotton coats absorb powders, creating a secondary exposure source in the laundry. Non-woven synthetic materials shed dust effectively.

Engineering Controls: The Primary Barrier[1]

PPE is your last line of defense. Your primary defense is the Engineering Control .

  • Fume Hood Requirement: All weighing and open-vessel manipulations must occur in a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Static Control: Indazole powders are often electrostatic. Use an anti-static gun or ionizer bar inside the hood during weighing to prevent "fly-away" powder that bypasses the sash.

Operational Protocol: Gowning & Handling

Phase A: The Donning Sequence (Clean-to-Dirty)

Proper gowning follows a logical flow to minimize contamination of the PPE itself before use.

GowningProtocol Start START: Personal Items Removed HandWash 1. Wash & Dry Hands (Remove oils) Start->HandWash InnerGloves 2. Don Inner Nitrile Gloves (Inspection for tears) HandWash->InnerGloves LabCoat 3. Don Lab Coat (Cuffs OVER inner gloves) InnerGloves->LabCoat OuterGloves 4. Don Outer Nitrile Gloves (Long cuff over coat sleeve) LabCoat->OuterGloves Goggles 5. Don Goggles & Respirator OuterGloves->Goggles Check 6. Fit Check & Seal Test Goggles->Check

Figure 1: Sequential Gowning Workflow to ensure a sealed barrier.

Phase B: Weighing & Transfer Protocol
  • Pre-Check: Verify fume hood flow alarm is silent. Place a localized spill tray (secondary containment) inside the hood.

  • Taring: Tare the receiving vessel before opening the chemical container.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; this generates a dust cloud.

  • Decontamination: Wipe the exterior of the chemical bottle with a dry Kimwipe inside the hood before returning it to storage.

  • Doffing (Crucial): Remove outer gloves inside the hood and dispose of them as solid hazardous waste immediately. This prevents tracking powder onto door handles or keyboards.

Waste Disposal & Emergency Response

Disposal Classification: 1-Hydroxy-1H-indazole-5-carboxylic acid must be segregated as Solid Acidic Organic Waste .

  • Do NOT mix with oxidizers (e.g., Nitric Acid) due to the N-hydroxy functionality (potential exothermic reaction).

  • Do NOT dispose of down the drain.

Spill Response Decision Tree

Follow this logic immediately upon a spill.

SpillResponse Spill SPILL DETECTED Type Identify State Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solution Spill Type->Liquid ActionPowder DO NOT SWEEP Cover with wet paper towels to prevent dust Powder->ActionPowder ActionLiquid Cover with absorbent pads (Universal Binder) Liquid->ActionLiquid Clean Wipe area with 10% Sodium Bicarbonate (Neutralize Acid) ActionPowder->Clean ActionLiquid->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Emergency Spill Response Logic.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763327, 1H-Indazole-5-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5][6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Indazole derivatives classification. Retrieved from [Link]

  • SafeWork NSW. Guidance on Handling Fine Pharmaceutical Powders. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.